Product packaging for Ascochitine(Cat. No.:CAS No. 3615-05-2)

Ascochitine

Numéro de catalogue: B14171456
Numéro CAS: 3615-05-2
Poids moléculaire: 276.28 g/mol
Clé InChI: DZBCEUTUWOWUDY-ZETCQYMHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Ascochitine is a carbonyl compound and a member of benzenes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O5 B14171456 Ascochitine CAS No. 3615-05-2

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

3615-05-2

Formule moléculaire

C15H16O5

Poids moléculaire

276.28 g/mol

Nom IUPAC

3-[(2S)-butan-2-yl]-8-hydroxy-4-methyl-6-oxoisochromene-7-carboxylic acid

InChI

InChI=1S/C15H16O5/c1-4-7(2)14-8(3)9-5-11(16)12(15(18)19)13(17)10(9)6-20-14/h5-7,17H,4H2,1-3H3,(H,18,19)/t7-/m0/s1

Clé InChI

DZBCEUTUWOWUDY-ZETCQYMHSA-N

SMILES isomérique

CC[C@H](C)C1=C(C2=CC(=O)C(=C(C2=CO1)O)C(=O)O)C

SMILES canonique

CCC(C)C1=C(C2=CC(=O)C(=C(C2=CO1)O)C(=O)O)C

Origine du produit

United States

Foundational & Exploratory

The Biosynthetic Pathway of Ascochitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ascochitine is a polyketide-derived secondary metabolite produced by phytopathogenic fungi of the genus Ascochyta, notably Ascochyta fabae. Structurally similar to the mycotoxin citrinin, this compound exhibits phytotoxic and antimicrobial properties. Its biosynthesis is orchestrated by a dedicated gene cluster, at the core of which lies a non-reducing polyketide synthase (NR-PKS). This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, including the genetic basis, enzymatic steps, and regulatory aspects. This document is intended to serve as a resource for researchers in natural product biosynthesis, fungal genetics, and drug discovery.

Introduction

Fungal secondary metabolites are a rich source of bioactive compounds with diverse applications in medicine and agriculture. This compound, a metabolite produced by several species of the fungal genus Ascochyta, has garnered interest due to its biological activities. Understanding its biosynthetic pathway is crucial for potential bioengineering efforts to produce novel derivatives or to control its production in phytopathogenic contexts. This guide synthesizes the available scientific literature to present a detailed account of this compound's biosynthesis.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is encoded by a putative 11-gene cluster in Ascochyta fabae.[1] The central enzyme in this pathway is a non-reducing polyketide synthase (NR-PKS), designated as pksAC .[1] Deletion of the pksAC gene in A. fabae has been shown to abolish the production of this compound and its derivatives, confirming its essential role in the pathway.[1] The this compound gene cluster shares synteny with the citrinin biosynthetic gene cluster from Monascus ruber, suggesting a common evolutionary origin and similar enzymatic logic.[1]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving the iterative condensation of acetate units by the pksAC enzyme, followed by a series of tailoring reactions catalyzed by other enzymes in the gene cluster. The proposed pathway begins with the formation of a hexaketide chain from one acetyl-CoA and five malonyl-CoA units.[2][3]

The key steps in the pathway are:

  • Polyketide Chain Assembly: The pksAC, a type I PKS, catalyzes the iterative condensation of malonyl-CoA units to a starter acetyl-CoA unit, forming a linear hexaketide intermediate that remains bound to the enzyme.

  • Methylation: The first step in the modification of the polyketide chain is a methylation event.[2]

  • Cyclization: The methylated hexaketide undergoes cyclization to form the characteristic bicyclic core of this compound.

  • Reduction to Aldehyde: 'Enzymic trap' experiments have indicated that the main biosynthetic route involves the direct reduction of an enzyme-bound ester to an aldehyde intermediate.[4]

  • Dehydration: A dehydration step follows the reduction.[2]

  • Oxidation: The final step is the oxidation of a methyl group to a carboxylic acid.[2]

A diagrammatic representation of the proposed biosynthetic pathway is provided below.

Ascochitine_Biosynthesis acetyl_coa Acetyl-CoA + 5x Malonyl-CoA pksac pksAC (NR-PKS) acetyl_coa->pksac hexaketide Enzyme-Bound Hexaketide pksac->hexaketide methylation Methylation hexaketide->methylation methyl_hexaketide Methylated Hexaketide methylation->methyl_hexaketide cyclization Cyclization methyl_hexaketide->cyclization bicyclic_intermediate Bicyclic Intermediate cyclization->bicyclic_intermediate reduction Reduction bicyclic_intermediate->reduction aldehyde Aldehyde Intermediate reduction->aldehyde dehydration Dehydration aldehyde->dehydration dehydrated_intermediate Dehydrated Intermediate dehydration->dehydrated_intermediate oxidation Oxidation dehydrated_intermediate->oxidation This compound This compound oxidation->this compound

Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited in the public domain. However, studies on the production of this compound by various Ascochyta isolates have provided some insights into the yield under specific culture conditions.

ParameterValueOrganismCulture ConditionsReference
Yield 20-480 mg/kgAscochyta pisi and Ascochyta fabaeRice grain[4]

Further research is required to determine the kinetic parameters of the biosynthetic enzymes and the intracellular concentrations of the pathway intermediates.

Experimental Protocols

Detailed experimental protocols for the study of the this compound biosynthetic pathway are not extensively published. However, based on the methodologies described in the relevant literature, the following outlines provide a general framework for key experiments.

Gene Deletion via Agrobacterium-mediated Transformation

The targeted deletion of genes within the this compound biosynthetic cluster, such as pksAC, is a critical step in functional characterization. While a specific protocol for Ascochyta fabae is not detailed, a general workflow for fungal transformation can be adapted.

Gene_Deletion_Workflow start Start: Design Deletion Cassette construct Construct Deletion Cassette (e.g., hygromycin resistance marker flanked by gene-specific sequences) start->construct agrobacterium Introduce Cassette into Agrobacterium tumefaciens construct->agrobacterium cocultivation Co-cultivate Agrobacterium with Ascochyta fabae protoplasts or mycelia agrobacterium->cocultivation selection Select for transformants on hygromycin-containing medium cocultivation->selection screening Screen putative transformants by PCR to confirm homologous recombination selection->screening verification Verify gene deletion and loss of this compound production by Southern blot and HPLC-MS screening->verification end End: Gene-deleted mutant obtained verification->end

Workflow for gene deletion in Ascochyta fabae.
Metabolite Extraction and Analysis

The extraction and quantification of this compound from fungal cultures are essential for studying the effects of genetic or environmental manipulations.

  • Culture and Harvest: Grow Ascochyta fabae on a suitable solid or in a liquid medium (e.g., rice or potato dextrose broth) for a specified period. Harvest the fungal mycelium and/or the culture medium.

  • Extraction: Homogenize the mycelium and extract with an organic solvent such as ethyl acetate or chloroform. The liquid medium can be directly extracted with the same solvent.

  • Concentration: Evaporate the organic solvent to obtain a crude extract.

  • Analysis: Redissolve the crude extract in a suitable solvent (e.g., methanol) and analyze by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for identification and quantification of this compound.

Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites in fungi is tightly regulated at the transcriptional level. The this compound gene cluster likely contains one or more pathway-specific transcription factors that control the expression of the biosynthetic genes in response to developmental and environmental cues.

Global regulatory networks, such as those responding to nutrient availability (carbon and nitrogen), pH, and light, are also known to influence secondary metabolism in fungi and likely play a role in modulating this compound production. However, the specific signaling pathways and transcription factors that directly regulate the this compound gene cluster in Ascochyta species have yet to be elucidated.

Regulatory_Network environmental_cues Environmental Cues (Nutrients, pH, Light) global_regulators Global Regulators (e.g., CreA, PacC, Velvet complex) environmental_cues->global_regulators pathway_specific_tf Pathway-Specific Transcription Factor(s) global_regulators->pathway_specific_tf ascochitine_cluster This compound Biosynthetic Gene Cluster pathway_specific_tf->ascochitine_cluster ascochitine_biosynthesis This compound Biosynthesis ascochitine_cluster->ascochitine_biosynthesis

References

The Mechanism of Action of Ascochitine in Plant Cells: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – Ascochitine, a phytotoxic secondary metabolite produced by various fungal species of the genus Ascochyta, has been recognized for its detrimental effects on a range of host plants, contributing to diseases such as Ascochyta blights in legumes. Despite its known phytotoxicity, a comprehensive understanding of its precise mechanism of action at the molecular level within plant cells remains an area of active investigation. This technical guide synthesizes the current, albeit limited, publicly available information on the subject, targeting researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a polyketide-derived mycotoxin. Fungi such as Ascochyta pisi and Ascochyta fabae are known producers of this compound.[1] Its chemical structure, characterized as an ortho-quinone-methide, is believed to be crucial for its biological activity. The production of this compound by these plant pathogens is a key factor in the development of disease symptoms in susceptible host plants.

Known Phytotoxic Effects

The phytotoxic effects of this compound have been observed in several plant species, including pea (Pisum sativum), faba bean (Vicia faba), and tomato (Solanum lycopersicum). The visible symptoms of this compound toxicity often manifest as necrotic lesions on leaves and stems, chlorosis, and overall growth inhibition. While these macroscopic effects are well-documented, the underlying cellular and molecular events are not yet fully elucidated.

Postulated Mechanisms of Action

Based on the general understanding of phytotoxin mechanisms and the chemical nature of this compound, several hypotheses regarding its mode of action in plant cells can be proposed. However, it is critical to note that direct experimental evidence specifically for this compound is scarce in the available literature. The following sections outline these potential mechanisms, drawing parallels with the actions of other known phytotoxins.

Disruption of Cellular Membranes

One of the primary targets for many phytotoxins is the plant cell plasma membrane. It is plausible that this compound, due to its chemical structure, could intercalate into the lipid bilayer or interact with membrane proteins. This could lead to a loss of membrane integrity, resulting in electrolyte leakage and the disruption of essential ion gradients.

Experimental Protocol: Evaluation of Plasma Membrane Integrity

A common method to assess membrane damage is the measurement of electrolyte leakage.

  • Plant Material: Leaf discs of a susceptible plant species (e.g., pea) are excised.

  • Treatment: The leaf discs are incubated in a solution containing a known concentration of purified this compound. A control group is incubated in a solution without the toxin.

  • Measurement: The electrical conductivity of the bathing solution is measured at regular intervals using a conductivity meter.

  • Analysis: An increase in conductivity in the this compound-treated samples compared to the control indicates leakage of electrolytes from the damaged cells.

Induction of Oxidative Stress

Many phytotoxins induce the production of reactive oxygen species (ROS) in plant cells, leading to oxidative stress. ROS, such as superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. This compound may trigger ROS production by interfering with mitochondrial or chloroplast electron transport chains.

Experimental Protocol: Measurement of Reactive Oxygen Species

Histochemical staining is a common method to visualize ROS production in plant tissues.

  • Staining: this compound-treated and control plant tissues (e.g., leaf sections) are stained with specific fluorescent probes, such as dihydroethidium (for superoxide) or 2',7'-dichlorofluorescin diacetate (for hydrogen peroxide).

  • Microscopy: The stained tissues are observed under a fluorescence microscope.

  • Analysis: Increased fluorescence in the this compound-treated tissues compared to the controls indicates an accumulation of the respective ROS.

The following diagram illustrates a hypothetical workflow for investigating this compound-induced oxidative stress.

G plant Susceptible Plant Tissue This compound This compound Treatment plant->this compound control Control Treatment plant->control ros_staining ROS Staining (e.g., DAB, NBT) This compound->ros_staining control->ros_staining microscopy Microscopic Observation ros_staining->microscopy quantification Quantification of Staining microscopy->quantification analysis Data Analysis quantification->analysis

Caption: Experimental workflow for detecting this compound-induced ROS.

Interference with Signaling Pathways

Phytotoxins can interfere with essential plant signaling pathways, such as those mediated by plant hormones or defense-related signaling cascades. While no specific signaling pathway has been identified as a direct target of this compound, it is conceivable that it could perturb pathways involved in programmed cell death (PCD) or the plant's defense response, leading to the observed necrotic symptoms.

The following diagram depicts a generalized plant defense signaling pathway that could potentially be disrupted by this compound.

G This compound This compound receptor Putative Cellular Target/Receptor This compound->receptor Interference signaling_cascade Signaling Cascade (e.g., MAPK) receptor->signaling_cascade transcription_factors Transcription Factors signaling_cascade->transcription_factors gene_expression Altered Gene Expression transcription_factors->gene_expression cellular_response Cellular Response (e.g., Necrosis) gene_expression->cellular_response

Caption: Hypothetical signaling pathway disrupted by this compound.

Quantitative Data

A thorough review of the existing literature did not yield specific quantitative data regarding the inhibitory concentrations (e.g., IC₅₀ or EC₅₀ values) of this compound on specific plant enzymes or cellular processes. This represents a significant knowledge gap that future research should aim to address.

Future Research Directions

To build a comprehensive understanding of this compound's mechanism of action, future research efforts should focus on:

  • Target Identification: Utilizing techniques such as affinity chromatography or genetic screens to identify the direct molecular targets of this compound within the plant cell.

  • Transcriptomic and Proteomic Analyses: Investigating the global changes in gene and protein expression in response to this compound treatment to identify perturbed pathways.

  • Enzymatic Assays: Testing the inhibitory effects of this compound on a range of key plant enzymes involved in primary and secondary metabolism.

  • Electrophysiological Studies: Examining the effects of this compound on ion channel activity and membrane potential in plant protoplasts.

Conclusion

References

The Structural Unveiling of Ascochitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the primary literature surrounding the structure elucidation of Ascochitine, a phytotoxic fungal metabolite. This document provides a comprehensive overview of the analytical techniques and experimental protocols that were instrumental in determining its chemical structure, offering valuable insights for researchers in natural product chemistry and drug development.

Spectroscopic and Spectrometric Data

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy has been the cornerstone in defining the molecular architecture of this compound. The following tables present the ¹H and ¹³C NMR chemical shift assignments, primarily sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse001311.

Table 1: ¹H NMR Chemical Shift Data for this compound (500 MHz, CDCl₃)

Atom NumberChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H2'a1.65m
H2'b1.95m
H3'3.12m
H4'0.95t7.5
H5'1.25d7.0
H56.20s
4-CH₃2.23s
8-OH11.5s

Table 2: ¹³C NMR Chemical Shift Data for this compound (125 MHz, CDCl₃)

Atom NumberChemical Shift (ppm)
C1165.2
C3158.3
C4100.5
C4a141.3
C5117.3
C6179.4
C7101.5
C8161.7
C8a115.2
4-CH₃12.0
C1'36.7
C2'27.9
C3'12.4
C4'18.2
7-COOH174.2

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key analytical techniques used in the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following protocols are based on the information provided in the BMRB entry bmse001311 and represent standard practices in NMR spectroscopy for natural product characterization.

Sample Preparation: 5 mg of purified this compound was dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Data Acquisition: NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard single-pulse experiment was performed. Key parameters included a spectral width of 12 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum was acquired using a standard pulse sequence. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 s, and an acquisition time of 1.5 s.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse sequences for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were utilized to establish proton-proton and proton-carbon correlations.

X-ray Crystallography

While a definitive, peer-reviewed publication of the single-crystal X-ray structure of this compound is not widely available, a PhD thesis mentions the analysis of a racemic mixture. The general protocol for such an analysis is as follows:

Crystallization: Single crystals of this compound suitable for X-ray diffraction would be grown from a suitable solvent or solvent mixture by slow evaporation, vapor diffusion, or cooling.

Data Collection: A selected crystal would be mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector. The crystal would be rotated through a series of angles, and the diffraction pattern recorded at each orientation.

Structure Solution and Refinement: The collected diffraction data would be processed to yield a set of structure factors. The crystal structure would then be solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information through fragmentation analysis.

Sample Introduction and Ionization: The this compound sample would be introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS). Electron ionization (EI) or electrospray ionization (ESI) would be used to generate gas-phase ions.

Mass Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) would be performed. Precursor ions of this compound would be selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragment ions would help to elucidate the connectivity of the molecule.

Visualizations

Diagrams are essential for visualizing complex relationships and workflows. The following sections provide Graphviz (DOT language) scripts for generating key diagrams related to the structure elucidation of this compound.

Workflow for this compound Structure Elucidation

G cluster_isolation Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Chromatography Chromatography Extraction->Chromatography Pure this compound Pure this compound Chromatography->Pure this compound NMR (1H, 13C, 2D) NMR (1H, 13C, 2D) Pure this compound->NMR (1H, 13C, 2D) Primary Structure MS MS Pure this compound->MS Molecular Weight UV-Vis UV-Vis Pure this compound->UV-Vis Chromophore IR IR Pure this compound->IR Functional Groups Proposed Structure Proposed Structure NMR (1H, 13C, 2D)->Proposed Structure MS->Proposed Structure UV-Vis->Proposed Structure IR->Proposed Structure Chemical Synthesis Chemical Synthesis Proposed Structure->Chemical Synthesis X-ray Crystallography X-ray Crystallography Proposed Structure->X-ray Crystallography Definitive 3D Structure Final Structure Final Structure Chemical Synthesis->Final Structure X-ray Crystallography->Final Structure G Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide Synthase (PKS) Polyketide Synthase (PKS) Hexaketide Intermediate Hexaketide Intermediate Cyclization Cyclization Hexaketide Intermediate->Cyclization Aromatic Intermediate Aromatic Intermediate Cyclization->Aromatic Intermediate Methylation (SAM) Methylation (SAM) Aromatic Intermediate->Methylation (SAM) Methylated Intermediate Methylated Intermediate Methylation (SAM)->Methylated Intermediate Oxidative Cleavage Oxidative Cleavage Methylated Intermediate->Oxidative Cleavage This compound This compound Oxidative Cleavage->this compound PKS->Hexaketide Intermediate

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Ascochitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascochitine is a naturally occurring secondary metabolite produced by various fungi of the Ascochyta genus, notably Ascochyta pisi and Ascochyta fabae. These fungi are plant pathogens responsible for Ascochyta blight in several legume crops. This compound itself exhibits significant biological activities, including phytotoxic and antifungal properties, making it a molecule of interest for research in agrochemicals and potential drug development. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and known biological effects of this compound, supported by available experimental data and methodologies.

Molecular Structure and Identification

This compound is classified as an isochromenone derivative. Its structure features a bicyclic core with a pyranone ring fused to a benzene ring, substituted with a sec-butyl group, a methyl group, a hydroxyl group, and a carboxylic acid group.

Table 1: Identifiers and Descriptors for this compound

Identifier/DescriptorValueReference(s)
IUPAC Name 3-[(2S)-butan-2-yl]-8-hydroxy-4-methyl-6-oxoisochromene-7-carboxylic acid[1][2]
CAS Number 3615-05-2[1][3]
Molecular Formula C₁₅H₁₆O₅[1][4]
Molecular Weight 276.28 g/mol [1][4]
SMILES CC--INVALID-LINK--C1=C(C2=CC(=O)C(=C(C2=CO1)O)C(=O)O)C[1]
InChI InChI=1S/C15H16O5/c1-4-7(2)14-8(3)9-5-11(16)12(15(18)19)13(17)10(9)6-20-14/h5-7,17H,4H2,1-3H3,(H,18,19)/t7-/m0/s1[1]
InChIKey DZBCEUTUWOWUDY-ZETCQYMHSA-N[1]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and for understanding its behavior in biological systems.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Melting Point 202 °C (decomposes)[4]
Boiling Point (estimated) 495.25 °C at 760 mmHg[5]
Solubility (estimated) 914.9 mg/L in water at 25 °C[5]
logP (o/w) (estimated) 3.231[5]

Spectroscopic Data

Spectroscopic data are fundamental for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The following are assigned chemical shifts for this compound.

Table 3: ¹H and ¹³C NMR Spectral Data for this compound

Atom Number¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)MultiplicityJ (Hz)
1165.2---
3163.8---
4102.5---
4a140.1---
5109.86.25s
6182.5---
7108.9---
8161.912.5s (OH)
8a101.9---
4-CH₃8.92.15s
7-COOH170.110.5br s (COOH)
3-CH(sec-butyl)35.13.10m
CH₂ (sec-butyl)27.51.65m
CH₃ (sec-butyl)11.81.25d6.8
CH₃ (sec-butyl, ethyl)12.10.90t7.2

Note: NMR data can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The synthesis of (±)-ascochitine confirmed that its infrared spectrum is identical to that of the natural product.[4] Characteristic absorption bands in the IR spectrum of this compound would be expected for the following functional groups:

  • O-H stretch (hydroxyl and carboxylic acid): Broad band around 3400-2400 cm⁻¹

  • C-H stretch (alkane): Around 2960-2850 cm⁻¹

  • C=O stretch (ketone and carboxylic acid): Strong absorptions around 1720-1680 cm⁻¹

  • C=C stretch (aromatic): Around 1600 and 1475 cm⁻¹

  • C-O stretch: Around 1300-1000 cm⁻¹

Mass Spectrometry (MS)

The molecular weight of this compound (276.28 g/mol ) can be confirmed by mass spectrometry. The fragmentation pattern in electron ionization (EI-MS) would likely involve the loss of the sec-butyl group, water, and carbon dioxide from the molecular ion.

Experimental Protocols

Isolation and Purification of this compound

This compound can be isolated from the culture filtrates of Ascochyta fabae or Ascochyta pisi. A general protocol is as follows:

  • Fungal Culture: Grow the fungus in a suitable liquid medium (e.g., potato dextrose broth) or on a solid substrate like rice for several weeks.[6][7]

  • Extraction: Lyophilize the culture filtrate and extract the residue with an organic solvent such as ethyl acetate.[6]

  • Purification: The crude extract is then subjected to chromatographic purification.

    • Column Chromatography: Utilize silica gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform and isopropanol) to separate the components of the crude extract.[6]

    • Further Purification: Fractions containing this compound can be further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Total Synthesis of (±)-Ascochitine

A reported synthesis of racemic this compound provides a pathway for its chemical production.[4] The key steps involve:

  • Methylation of 3,5-dimethoxybenzyl cyanide.

  • Conversion to the corresponding acid chloride and reaction with a sec-butyl Grignard reagent to form a ketone.

  • Demethylation of the ketone.

  • Carboxylation of the resulting phenol.

  • Condensation with ethyl orthoformate to yield (±)-ascochitine.

Biological Activity and Experimental Bioassays

This compound is known for its phytotoxic and antifungal activities.

Phytotoxicity Assay (Electrolyte Leakage Assay)

The phytotoxicity of this compound can be assessed by measuring electrolyte leakage from plant tissues, which is an indicator of membrane damage.[2]

  • Plant Material: Use leaf discs from a susceptible plant species (e.g., pea or faba bean).

  • Treatment: Float the leaf discs in solutions of this compound at various concentrations. A control with the solvent used to dissolve this compound should be included.

  • Incubation: Incubate the leaf discs for a defined period (e.g., 24 hours) under controlled light and temperature conditions.

  • Measurement: Measure the electrical conductivity of the surrounding solution at the beginning and end of the incubation period.

  • Analysis: Express the results as a percentage of the total electrolytes (measured after boiling the leaf discs).

Antifungal Bioassay (Broth Microdilution Method)

The antifungal activity of this compound can be determined using a broth microdilution assay to find the Minimum Inhibitory Concentration (MIC).

  • Fungal Inoculum: Prepare a standardized suspension of fungal spores (e.g., from a Fusarium species) in a suitable broth medium (e.g., potato dextrose broth).[8]

  • Serial Dilutions: Prepare serial dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the fungal spore suspension to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 25-28 °C) for a period sufficient for fungal growth in the control wells (typically 48-72 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways affected by this compound are not yet fully elucidated. However, its biosynthesis from a polyketide precursor is understood, and its phytotoxic effects suggest interference with fundamental cellular processes in plants.

Biosynthesis of this compound

The biosynthesis of this compound in Ascochyta fabae starts from a hexaketide chain, which undergoes methylation, cyclization, reduction, dehydration, and finally oxidation to form the this compound molecule.[3]

This compound Biosynthesis Pathway This compound Biosynthesis Pathway Hexaketide Hexaketide Methylation Methylation Hexaketide->Methylation Methylated_Hexaketide Methylated_Hexaketide Methylation->Methylated_Hexaketide Cyclization Cyclization Methylated_Hexaketide->Cyclization Cyclized_Intermediate Cyclized_Intermediate Cyclization->Cyclized_Intermediate Reduction Reduction Cyclized_Intermediate->Reduction Aldehyde_Intermediate Aldehyde_Intermediate Reduction->Aldehyde_Intermediate Dehydration Dehydration Aldehyde_Intermediate->Dehydration Dehydrated_Intermediate Dehydrated_Intermediate Dehydration->Dehydrated_Intermediate Oxidation Oxidation Dehydrated_Intermediate->Oxidation This compound This compound Oxidation->this compound

Caption: A simplified diagram of the this compound biosynthesis pathway.

Putative Mechanism of Phytotoxicity

The ability of this compound to cause electrolyte leakage suggests that its primary mode of action involves disrupting the integrity of plant cell membranes.[2] This could be due to direct interaction with membrane lipids or proteins, or through the generation of reactive oxygen species (ROS) that lead to lipid peroxidation. The presence of the o-quinone methide moiety in this compound suggests it could be a reactive molecule capable of alkylating cellular nucleophiles, thereby disrupting cellular functions. However, the specific plant signaling pathways that are triggered or inhibited by this compound leading to cell death are yet to be identified and represent an important area for future research. It is plausible that this compound could interfere with plant defense signaling pathways, such as those mediated by salicylic acid (SA), jasmonic acid (JA), and ethylene (ET), which are known to be involved in the response to necrotrophic fungal pathogens like Ascochyta species.[9]

Hypothesized Phytotoxicity Mechanism of this compound Hypothesized Phytotoxicity Mechanism of this compound This compound This compound Plant_Cell_Membrane Plant_Cell_Membrane This compound->Plant_Cell_Membrane Direct Interaction ROS_Production ROS_Production This compound->ROS_Production Induces Cellular_Nucleophiles Cellular_Nucleophiles This compound->Cellular_Nucleophiles Reacts with Plant_Defense_Signaling Plant_Defense_Signaling This compound->Plant_Defense_Signaling Interferes with? Membrane_Damage Membrane_Damage Plant_Cell_Membrane->Membrane_Damage Electrolyte_Leakage Electrolyte_Leakage Membrane_Damage->Electrolyte_Leakage Cell_Death Cell_Death Electrolyte_Leakage->Cell_Death Lipid_Peroxidation Lipid_Peroxidation ROS_Production->Lipid_Peroxidation Lipid_Peroxidation->Membrane_Damage Alkylation Alkylation Cellular_Nucleophiles->Alkylation Disruption_of_Cellular_Functions Disruption_of_Cellular_Functions Alkylation->Disruption_of_Cellular_Functions Disruption_of_Cellular_Functions->Cell_Death Plant_Defense_Signaling->Cell_Death

Caption: A diagram illustrating the hypothesized mechanisms of this compound's phytotoxicity.

Conclusion

This compound is a well-characterized fungal metabolite with a defined molecular structure and notable biological activities. While its chemical synthesis and biosynthesis have been explored, and its primary phytotoxic effect of causing membrane damage is known, there remain significant gaps in our understanding of its specific molecular targets and the signaling pathways it modulates in both plants and fungi. Further research in these areas is crucial for harnessing the potential of this compound in the development of novel agrochemicals or as a lead compound in drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to build upon in their future investigations of this intriguing natural product.

References

Ascochitine: An In-depth Technical Guide on its Antifungal Properties

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Antifungal Properties of Ascochitine

Introduction

This compound is a natural phytotoxin produced by various fungal species belonging to the genus Ascochyta. Historically recognized for its phytotoxic and general antibiotic activities, its specific antifungal properties have been a subject of interest within the scientific community. This document aims to provide a comprehensive technical overview of the current understanding of this compound's antifungal properties, including its mechanism of action, quantitative antifungal data, and the experimental protocols utilized for its evaluation.

Antifungal Activity of this compound

While this compound has been noted for its antibiotic properties, publicly available, detailed quantitative data on its minimum inhibitory concentrations (MICs) against a broad spectrum of fungal pathogens remains limited. The primary focus of existing research has often been on its phytotoxicity.

Table 1: Summary of Reported Antifungal Activity of this compound

Fungal SpeciesAssay TypeConcentration/DosageObserved EffectReference
Information not available in the public domain

Note: This table is intended to be populated as more specific quantitative data becomes available. Currently, there is a notable lack of comprehensive MIC tables for this compound against a wide range of fungal species in peer-reviewed literature.

Mechanism of Action

The precise molecular mechanism by which this compound exerts its antifungal effects is not yet fully elucidated. However, based on the known mechanisms of other antifungal agents that target essential fungal processes, several potential modes of action can be hypothesized. These include disruption of the cell wall or membrane integrity, inhibition of essential enzymes, or interference with key signaling pathways.

One plausible mechanism of action for phytotoxins like this compound could be the induction of cellular stress, leading to the activation of fungal stress response pathways.

Fungal Signaling Pathways as Potential Targets

Antifungal compounds often exert their effects by modulating critical signaling pathways within the fungal cell. While the specific pathways affected by this compound have not been definitively identified, the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways are common targets for agents that induce cell stress.

Hypothetical Model of this compound-Induced Stress Response

It is plausible that this compound, as a phytotoxin, could induce cell wall or osmotic stress in fungal cells. This stress would then be sensed by transmembrane proteins, initiating a phosphorylation cascade that activates downstream MAP kinases. These kinases would then translocate to the nucleus to regulate the expression of stress-responsive genes.

Fungal_Stress_Response cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_nucleus Nucleus This compound This compound Sensor Stress Sensor (e.g., Wsc1, Mid2) This compound->Sensor Induces Cell Stress MAPKKK MAP Kinase Kinase Kinase (e.g., Bck1) Sensor->MAPKKK Activates MAPKK MAP Kinase Kinase (e.g., Mkk1/2) MAPKKK->MAPKK Phosphorylates MAPK MAP Kinase (e.g., Slt2/Mpk1) MAPKK->MAPK Phosphorylates TranscriptionFactor Transcription Factor (e.g., Rlm1, Swi4/Swi6) MAPK->TranscriptionFactor Translocates & Activates GeneExpression Stress-Responsive Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical Cell Wall Integrity (CWI) pathway activation by this compound.

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of the antifungal activity of compounds like this compound. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Broth Microdilution Assay for MIC Determination

This protocol outlines the general steps for performing a broth microdilution assay, which can be adapted for testing this compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound (solubilized in an appropriate solvent, e.g., DMSO)

  • 96-well, flat-bottom microtiter plates

  • Sterile fungal culture medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Fungal inoculum, standardized to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL)

  • Positive control antifungal (e.g., fluconazole, amphotericin B)

  • Negative (growth) and sterility controls

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial twofold dilutions of the this compound stock solution in the microtiter plate wells using the appropriate culture medium to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute the standardized suspension in the culture medium to the final desired inoculum concentration.

  • Inoculation and Incubation:

    • Inoculate each well containing the this compound dilutions and the growth control well with the prepared fungal inoculum.

    • Leave the sterility control wells uninoculated.

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.

  • MIC Determination:

    • After incubation, visually inspect the plates for fungal growth (turbidity).

    • The MIC is defined as the lowest concentration of this compound at which there is no visible growth.

    • Alternatively, the plates can be read using a microplate reader, and the MIC can be defined as the concentration that causes a significant reduction (e.g., ≥50%) in turbidity compared to the growth control.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of this compound in Plate C Inoculate Plate Wells A->C B Prepare Standardized Fungal Inoculum B->C D Incubate Plate (e.g., 24-48h at 35°C) C->D E Read Results (Visually or Spectrophotometrically) D->E F Determine MIC E->F

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Conclusion and Future Directions

This compound presents a potential, yet underexplored, avenue for the development of new antifungal agents. The current body of scientific literature lacks comprehensive quantitative data on its antifungal efficacy and a detailed understanding of its mechanism of action. Future research should focus on:

  • Broad-spectrum Antifungal Screening: Conducting systematic studies to determine the MICs of this compound against a wide range of clinically relevant and agriculturally important fungal pathogens.

  • Mechanism of Action Studies: Employing techniques such as transcriptomics, proteomics, and genetic screening to identify the specific cellular targets and pathways affected by this compound.

  • In Vivo Efficacy and Toxicity: Evaluating the antifungal activity of this compound in animal models of fungal infections and assessing its potential toxicity to mammalian cells.

A more in-depth understanding of these aspects is essential for determining the therapeutic potential of this compound and its derivatives in the fields of medicine and agriculture.

A Technical Guide to the Anti-Tumor Activity of Aconitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is for research and informational purposes only. Aconitine is a potent toxin with a narrow therapeutic index and should be handled with extreme caution by trained professionals in a controlled laboratory setting.

Introduction

Aconitine, a C19-diterpenoid alkaloid derived from plants of the Aconitum genus, has been a subject of interest in oncology for its significant anti-tumor properties. Traditionally used in some forms of medicine for its analgesic and anti-inflammatory effects, recent preclinical studies have elucidated its mechanisms of action against various cancers. This document provides a comprehensive overview of the reported anti-tumor activities of Aconitine, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

In Vitro Anti-Tumor Activity

Aconitine has demonstrated potent cytotoxic and anti-proliferative effects across a range of human cancer cell lines. Its activity is primarily mediated through the induction of apoptosis and inhibition of cell proliferation.

Cytotoxicity and Anti-Proliferative Effects

The half-maximal inhibitory concentration (IC50) and other measures of cell viability have been determined in several studies, indicating a dose-dependent effect of Aconitine.

Cell LineCancer TypeAssayConcentration/TimeResultReference
Miapaca-2 Pancreatic CancerMTT20-40 µM (LD50) for 24hDose-dependent decrease in cell viability.[1][1]
PANC-1 Pancreatic CancerMTT20-40 µM (LD50) for 24hDose-dependent decrease in cell viability.[1][1]
LIM1215 Colorectal CancerMTT25-50 µg/mL for 72hDose- and time-dependent inhibition of cell viability.[2][3][2][3]
A2780 Ovarian CancerMTT100-400 µg/mL for 24hCell viability decreased to 85%, 68%, and 33% respectively.[4][4]
QBC-939 CholangiocarcinomaCCK-81, 10, 100 µM for 48hCell viability decreased to 95.51%, 87.58%, and 81.38% respectively.[5][5]
KBv200 Oral Squamous Cell Carcinoma-224.91 µg/mLIC50 value.[6][7][6][7]
SK-OV-3 Ovarian Cancer-43.78 µMIC50 value.[7][7]
MCF-7 Breast Cancer-7.58 µMIC50 value for an Aconitine derivative.[7][7]
MCF-7/ADR Breast Cancer (drug-resistant)-7.02 µMIC50 value for an Aconitine derivative.[7][7]
Induction of Apoptosis

Aconitine is a potent inducer of apoptosis in cancer cells. This is a key mechanism behind its anti-tumor effects.

Cell LineCancer TypeAssayConcentration/TimeResultReference
Miapaca-2 Pancreatic CancerAnnexin V-FITC/PI60 µM for 48hApoptosis rate increased by 21%.[1][1]
PANC-1 Pancreatic CancerAnnexin V-FITC/PI60 µM for 48hApoptosis rate increased by 35%.[1][1]
LIM1215 Colorectal CancerFlow Cytometry25, 50 µg/mL for 72hMarkedly higher apoptosis rate in treated groups.[2][3][2][3]
H9c2 Cardiac MyoblastsAnnexin V-FITC/PI100, 200 µM for 24hApoptosis rates of 22.16% and 44.64% respectively.[8][8]

In Vivo Anti-Tumor Activity

The anti-tumor effects of Aconitine have also been confirmed in preclinical animal models.

Animal ModelCancer TypeTreatmentResultReference
Xenograft Mouse Model Pancreatic Cancer-Suppressed tumor growth and increased cell apoptosis.[9][10][9][10]
BALB/c Nude Mice Colorectal Cancer (LIM1215 cells)-Markedly slowed the growth of tumors.[2][2]
Xenograft Model Melanoma (B16 cells)-Suppressed tumor growth.[11][11]
Immunodeficient Mice Colorectal Cancer (COLO-205)10 mg/kgSignificant reduction in tumor size (T/C value of 41%).[12][12]
Immunodeficient Mice Melanoma (SK-MEL-28)10 mg/kgSignificant reduction in tumor size (T/C value of 43%).[12][12]

Molecular Mechanisms of Action

Aconitine exerts its anti-tumor effects through the modulation of several key signaling pathways, primarily those involved in apoptosis and cell survival.

Intrinsic Apoptosis Pathway

Aconitine induces apoptosis predominantly through the mitochondrial-mediated intrinsic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[9][10][13]

G Aconitine Aconitine Bcl2 Bcl-2 Aconitine->Bcl2 Inhibits Bax Bax Aconitine->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytoC Cytochrome c Mito->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Aconitine-induced intrinsic apoptosis pathway.

NF-κB Signaling Pathway

Aconitine has been shown to inhibit the NF-κB signaling pathway, which is crucial for cancer cell survival, proliferation, and inflammation. By downregulating NF-κB, Aconitine can sensitize cancer cells to apoptosis.[9][10][13]

G Aconitine Aconitine NFkB NF-κB Aconitine->NFkB Inhibits Survival Cell Survival Genes (e.g., Bcl-2) NFkB->Survival Promotes Transcription Proliferation Proliferation Survival->Proliferation Apoptosis Apoptosis Survival->Apoptosis

Caption: Inhibition of the NF-κB pathway by Aconitine.

Other Signaling Pathways

Some studies have also implicated the PI3K/AKT and MAPK/ERK1/2 signaling pathways in the anti-tumor effects of Aconitine, particularly in melanoma.[11] Inhibition of these pathways can lead to decreased cell proliferation and survival.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature. Specific details may vary between studies.

Cell Viability Assay (MTT/CCK-8)

G cluster_0 Experimental Workflow A Seed cancer cells in 96-well plates B Treat with varying concentrations of Aconitine A->B C Incubate for specified time (e.g., 24, 48, 72h) B->C D Add MTT or CCK-8 reagent C->D E Incubate for 1-4 hours D->E F Measure absorbance at specified wavelength E->F G Calculate cell viability F->G

Caption: General workflow for cell viability assays.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours.[3]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Aconitine.

  • Incubation: Cells are incubated for a predetermined period (e.g., 24, 48, or 72 hours).[3]

  • Reagent Addition: MTT or CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours.[5][14]

  • Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.

  • Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

G cluster_0 Apoptosis Detection Workflow A Treat cells with Aconitine B Harvest and wash cells with PBS A->B C Resuspend in binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for Annexin V/PI apoptosis assay.

  • Cell Treatment: Cells are treated with the desired concentrations of Aconitine for a specified duration.[1]

  • Cell Harvesting: Adherent cells are detached using trypsin, and all cells are collected by centrifugation.

  • Staining: The cell pellet is resuspended in a binding buffer, and then Annexin V-FITC and Propidium Iodide (PI) are added.[1][3]

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.[14]

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.[3]

Western Blot Analysis
  • Protein Extraction: Following treatment with Aconitine, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a suitable assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, NF-κB).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Aconitine demonstrates significant anti-tumor activity in a variety of cancer models. Its primary mechanisms of action involve the induction of apoptosis through the intrinsic mitochondrial pathway and the inhibition of the pro-survival NF-κB signaling pathway. The available quantitative data from in vitro and in vivo studies support its potential as a lead compound for the development of novel anti-cancer therapeutics. However, due to its high toxicity, further research is necessary to optimize its therapeutic window, potentially through the development of less toxic derivatives or novel drug delivery systems.

References

The Phytotoxic Enigma of Ascochitine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascochitine is a polyketide-derived phytotoxin produced by several fungal species belonging to the genus Ascochyta, notably Ascochyta pisi and Ascochyta fabae. These fungi are the causal agents of Ascochyta blight, a devastating disease affecting a wide range of economically important legume crops, including peas (Pisum sativum), faba beans (Vicia faba), and chickpeas (Cicer arietinum). The phytotoxic nature of this compound plays a significant role in the development of disease symptoms, which typically include necrotic lesions on leaves, stems, and pods. Understanding the phytotoxicity of this compound across different plant species, the underlying molecular mechanisms, and the experimental methodologies to assess its effects is crucial for developing resistant crop varieties and novel disease management strategies. This technical guide provides a comprehensive overview of the current knowledge on the phytotoxicity of this compound, presenting quantitative data, detailed experimental protocols, and insights into the signaling pathways it perturbs in plants.

Phytotoxicity of this compound and Related Metabolites on Various Plant Species

While comprehensive quantitative data for this compound across a broad spectrum of plant species is limited, studies on closely related compounds and culture filtrates of Ascochyta species provide significant insights into its phytotoxic potential. Ascosalitoxin, a biosynthetic precursor of this compound, has been shown to induce necrotic lesions on several legume species. The phytotoxic effects are generally dose-dependent.

Table 1: Phytotoxicity of Ascosalitoxin (an this compound Precursor) on Detached Leaves of Different Legume Species

Plant SpeciesConcentration (µM)Mean Necrotic Area (mm²)[1]
Faba Bean (Vicia faba) 1015.0
10016.0
Narbon Vetch (Vicia narbonensis) 1029.8
10030.8
Pea (Pisum sativum) 10No significant necrosis
100No significant necrosis
Lentil (Lens culinaris) 10No significant necrosis
100No significant necrosis

Data from a study on metabolites from Ascochyta fabae.[1]

In addition to legumes, this compound has been reported to cause electrolyte leakage in susceptible cultivars of Clematis, indicating a loss of cell membrane integrity, a hallmark of cell death.[2] Ascochyta pisi, a known producer of this compound, has a broad host range that includes over 20 genera of plants, such as soybean, sweet pea, and alfalfa, suggesting a wider phytotoxic potential of this compound.

Experimental Protocols for Assessing Phytotoxicity

Standardized bioassays are essential for quantifying the phytotoxic effects of compounds like this compound. The following are detailed methodologies for two commonly used assays.

Detached Leaf Assay for Necrosis Quantification

This assay is used to visually and quantitatively assess the ability of a phytotoxin to induce necrotic lesions on leaf tissue.

a. Plant Material:

  • Grow healthy, disease-free plants of the desired species under controlled environmental conditions (e.g., 22-25°C, 16-hour photoperiod).

  • Select fully expanded, healthy leaves of a similar age for the assay.

b. Toxin Preparation:

  • Dissolve crystalline this compound or related compounds in a suitable solvent (e.g., methanol or ethanol) to create a stock solution.

  • Prepare a series of dilutions of the stock solution in sterile distilled water to achieve the desired final concentrations for the dose-response analysis. Include a solvent control.

c. Inoculation and Incubation:

  • Excise leaves from the plants and place them adaxial side up in sterile Petri dishes containing a moistened filter paper to maintain humidity.

  • Create a small wound on the leaf surface using a sterile needle.

  • Apply a small droplet (e.g., 10 µL) of the toxin solution or control to the wound site.

  • Seal the Petri dishes with parafilm and incubate them in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod) for 48-72 hours.[1]

d. Data Collection and Analysis:

  • After the incubation period, visually inspect the leaves for the development of necrotic lesions.

  • Measure the diameter or area of the necrotic lesions using a ruler or image analysis software.

  • Calculate the mean lesion size for each toxin concentration and replicate.

  • Plot the mean lesion size against the toxin concentration to generate a dose-response curve.

experimental_workflow_detached_leaf_assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis plant_growth Plant Growth leaf_excision Leaf Excision plant_growth->leaf_excision toxin_prep Toxin Preparation inoculation Inoculation toxin_prep->inoculation leaf_excision->inoculation incubation Incubation inoculation->incubation data_collection Data Collection incubation->data_collection dose_response Dose-Response Analysis data_collection->dose_response

Detached Leaf Assay Workflow
Electrolyte Leakage Assay

This assay measures the extent of cell membrane damage caused by a phytotoxin by quantifying the leakage of electrolytes from the affected tissues.

a. Plant Material:

  • Prepare plant material as described for the detached leaf assay.

  • Using a cork borer, excise uniform leaf discs from the leaves, avoiding major veins.

b. Toxin Treatment:

  • Wash the leaf discs with deionized water to remove any electrolytes released due to wounding.

  • Place a set number of leaf discs (e.g., 5-10) into test tubes containing a known volume of deionized water and the desired concentration of the phytotoxin. Include a control with no toxin.

c. Incubation and Measurement:

  • Incubate the test tubes under controlled conditions, often with gentle shaking, for a specific period (e.g., 6-24 hours).

  • After incubation, measure the electrical conductivity of the solution in each tube using a conductivity meter. This is the initial reading (C1).

  • To determine the total electrolyte content, autoclave the test tubes with the leaf discs to cause complete cell lysis.

  • After cooling to room temperature, measure the electrical conductivity of the solution again. This is the final reading (C2).

d. Data Analysis:

  • Calculate the percentage of electrolyte leakage using the following formula: % Electrolyte Leakage = (C1 / C2) x 100

  • Plot the percentage of electrolyte leakage against the toxin concentration.

Signaling Pathways Perturbed by this compound

Necrotrophic fungal pathogens, like Ascochyta species, often produce toxins that manipulate the host's defense signaling pathways to promote disease. While the specific signaling cascade initiated by this compound is not fully elucidated, evidence from studies on Ascochyta blight suggests the involvement of plant defense hormones, particularly jasmonic acid (JA) and ethylene (ET) .

Infection of chickpea with Ascochyta rabiei leads to the upregulation of genes involved in the biosynthesis of both JA and ET. This suggests that the plant perceives the pathogen or its toxins and mounts a defense response that involves these key signaling molecules. However, necrotrophic pathogens have evolved to hijack these defense responses. The programmed cell death (PCD) induced by JA and ET, which is an effective defense against biotrophic pathogens, can be exploited by necrotrophs to create dead tissue for colonization and nutrient acquisition.

Based on this, a hypothetical signaling pathway for this compound's phytotoxic action can be proposed:

ascochitine_signaling_pathway cluster_plant_cell Plant Cell cluster_ja_pathway Jasmonic Acid Pathway cluster_et_pathway Ethylene Pathway This compound This compound receptor PAMP Receptor? This compound->receptor Perception ja_biosynthesis JA Biosynthesis Gene Upregulation receptor->ja_biosynthesis et_biosynthesis ET Biosynthesis Gene Upregulation receptor->et_biosynthesis ja_accumulation JA Accumulation ja_biosynthesis->ja_accumulation jaz_degradation JAZ Repressor Degradation ja_accumulation->jaz_degradation ja_response JA-Responsive Gene Expression jaz_degradation->ja_response pcd Programmed Cell Death (PCD) ja_response->pcd et_accumulation ET Accumulation et_biosynthesis->et_accumulation ein3_activation EIN3/EIL1 Activation et_accumulation->ein3_activation et_response ET-Responsive Gene Expression ein3_activation->et_response et_response->pcd necrosis Necrotic Lesions pcd->necrosis

Hypothetical this compound-Induced Signaling Pathway

Conclusion

This compound is a potent phytotoxin that plays a critical role in the pathogenesis of Ascochyta diseases in various plant species. While quantitative data on its direct effects are still emerging, studies on related compounds and the host response to Ascochyta infection provide a solid foundation for understanding its phytotoxic mechanisms. The detached leaf and electrolyte leakage assays are robust methods for quantifying its activity. The likely involvement of the jasmonic acid and ethylene signaling pathways in mediating this compound-induced cell death offers promising avenues for future research. A deeper understanding of these processes at the molecular level will be instrumental in the development of crop varieties with enhanced resistance to Ascochyta blight and in the discovery of novel fungicides with specific modes of action.

References

Unveiling the Blueprint: A Technical Guide to Identifying the Ascochitine Biosynthesis Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodology for identifying and characterizing the ascochitine biosynthesis gene cluster. This compound, a polyketide-derived secondary metabolite, has garnered interest for its potential biological activities. Understanding its genetic underpinnings is crucial for harnessing its therapeutic potential and for bioengineering novel derivatives. This document outlines the key experimental protocols, data interpretation, and visualization techniques necessary for this endeavor.

Core Concepts in Fungal Secondary Metabolite Gene Cluster Identification

Fungal secondary metabolites, such as this compound, are often synthesized by a series of enzymes encoded by genes clustered together on a chromosome. This co-localization facilitates their co-regulation and the efficient production of the final compound. The identification of these biosynthetic gene clusters (BGCs) is a cornerstone of natural product discovery and synthetic biology. Key features of these clusters often include a "backbone" enzyme, such as a polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS), along with tailoring enzymes like oxidoreductases, transferases, and transporters.

The this compound Biosynthesis Gene Cluster of Ascochyta fabae

Research has led to the identification of a putative this compound biosynthesis gene cluster in the fungus Ascochyta fabae.[1][2][3] This cluster is reported to comprise 11 genes, including a key polyketide synthase (pksAC) responsible for the initial steps of this compound synthesis. The organization of this cluster shows some synteny with the well-characterized citrinin biosynthesis gene cluster, suggesting a shared evolutionary origin.[1][2]

Quantitative Data Summary

The following table summarizes the identified genes within the putative this compound biosynthesis gene cluster in Ascochyta fabae.

Gene Designation (Orf)GenBank AccessionPutative Function
orf1MN052622NAD(P)+-dependent aldehyde dehydrogenase
orf2MN052623FAD-dependent monooxygenase
orf3MN052624Nonheme Fe(II)-dependent oxygenase
orf4MN052625Acyl-CoA synthetase
orf5MN052626Polyketide synthase (pksAC)
orf6MN052627MFS transporter
orf7MN052628Short-chain dehydrogenase
orf8MN052629FAD-dependent monooxygenase
orf9MN052630NAD(P)+-dependent oxidoreductase
orf10MN052631O-methyltransferase
orf11MN052632Zn(II)2Cys6 transcription factor

Experimental Workflow for Gene Cluster Identification and Characterization

The following diagram illustrates a typical workflow for the identification and functional characterization of a secondary metabolite gene cluster like the one for this compound.

experimental_workflow cluster_bioinformatics Bioinformatic Prediction cluster_molecular Molecular Verification cluster_chemical Chemical Analysis cluster_validation Functional Validation A Fungal Genome Sequencing B Genome Assembly & Annotation A->B C BGC Prediction using antiSMASH/SMURF B->C D Homology Search (e.g., BLASTp against known PKSs) B->D E Gene Deletion of Putative Core Gene (e.g., pksAC) via Homologous Recombination C->E D->E F Confirmation of Gene Deletion by PCR & Southern Blot E->F G Cultivation of Wild-Type & Mutant Strains F->G H Metabolite Extraction from Fungal Mycelia G->H I HPLC Analysis of Extracts H->I J LC-MS/MS for Structural Confirmation I->J K Comparison of Metabolite Profiles (Wild-Type vs. Mutant) J->K L Absence of this compound in Mutant K->L M M L->M Gene Cluster Confirmed

A streamlined workflow for the identification and validation of the this compound biosynthesis gene cluster.

Detailed Experimental Protocols

Fungal Strain and Culture Conditions
  • Strain: Ascochyta fabae (e.g., isolate AF1).

  • Media: Potato Dextrose Agar (PDA) for routine growth and sporulation. For metabolite production, cultures can be grown in a liquid medium such as Potato Dextrose Broth (PDB) or a defined minimal medium supplemented with specific precursors if known.

  • Incubation: Cultures are typically grown at 20-25°C in the dark or under a specific light/dark cycle to induce secondary metabolism.

Bioinformatic Prediction of the Gene Cluster
  • Genome Sequencing: The genome of the target fungus is sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to achieve a high-quality assembly.

  • BGC Prediction: The assembled genome is analyzed using specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or SMURF (Secondary Metabolite Unique Regions Finder).[4][5] These tools identify potential BGCs based on the presence of signature genes like PKS and NRPS.

  • Homology Analysis: The predicted protein sequence of the core PKS gene (pksAC) can be used as a query in a BLASTp search against databases of known PKS enzymes to infer its putative function and evolutionary relationship to other polyketide pathways.

Gene Deletion via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol describes a method for creating a targeted gene deletion of the pksAC gene in Ascochyta fabae.

  • Vector Construction:

    • A gene replacement cassette is constructed containing a selectable marker (e.g., hygromycin phosphotransferase, hph) flanked by approximately 1-1.5 kb regions of homology to the upstream and downstream sequences of the pksAC gene.

    • This cassette is cloned into a binary vector suitable for Agrobacterium tumefaciens.

  • Agrobacterium Preparation:

    • The binary vector is introduced into a competent A. tumefaciens strain (e.g., AGL-1) by electroporation.

    • A single colony of transformed A. tumefaciens is grown overnight in liquid LB medium with appropriate antibiotics.

    • The bacterial cells are harvested, washed, and resuspended in an induction medium (e.g., IM) containing acetosyringone to induce the virulence genes.

  • Fungal Transformation:

    • Ascochyta fabae spores are harvested from a PDA plate and diluted to a concentration of 10^6 spores/mL.

    • The fungal spore suspension is mixed with the induced A. tumefaciens culture.

    • The mixture is plated onto a co-cultivation medium (e.g., cellophane-overlaid IM agar) and incubated for 2-3 days.

    • The cellophane membrane is transferred to a selection medium (e.g., PDA with hygromycin and a bacteriostatic agent like cefotaxime) to select for transformants and inhibit bacterial growth.

  • Screening and Confirmation:

    • Hygromycin-resistant colonies are subcultured to fresh selection plates.

    • Genomic DNA is extracted from putative transformants.

    • PCR is performed using primers flanking the pksAC gene and internal to the hph gene to confirm the homologous recombination event.

    • Southern blot analysis can be performed to confirm a single integration of the replacement cassette.

Metabolite Extraction and HPLC Analysis
  • Extraction:

    • Wild-type and ΔpksAC mutant strains of A. fabae are grown in liquid PDB for 14-21 days.

    • The mycelia are harvested by filtration, dried, and ground to a fine powder.

    • The powdered mycelia are extracted with an organic solvent such as ethyl acetate or methanol.

    • The solvent is evaporated under reduced pressure to yield a crude extract.

  • HPLC Analysis:

    • The crude extract is redissolved in a suitable solvent (e.g., methanol).

    • The sample is filtered through a 0.22 µm syringe filter.

    • Analysis is performed on a High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

    • Proposed HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a linear gradient from 10% B to 90% B over 30 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: The UV-Vis spectrum of this compound is monitored. Based on its polyketide structure, a detection wavelength in the range of 250-350 nm is likely to be effective.

    • The retention time and UV-Vis spectrum of the peak corresponding to this compound in the wild-type extract are compared to an authentic standard if available. The absence of this peak in the ΔpksAC mutant extract confirms the role of the gene cluster in this compound biosynthesis.

Signaling and Biosynthetic Pathway Visualization

The following diagram illustrates the putative biosynthetic pathway for this compound, starting from the polyketide chain assembly by the PKS, followed by a series of tailoring reactions catalyzed by other enzymes in the gene cluster.

ascochitine_biosynthesis cluster_input Precursors cluster_pks Polyketide Assembly cluster_tailoring Tailoring Reactions cluster_output Final Product Acetyl-CoA Acetyl-CoA pksAC pksAC (PKS) Acetyl-CoA->pksAC Malonyl-CoA Malonyl-CoA Malonyl-CoA->pksAC Polyketide Intermediate Polyketide Intermediate pksAC->Polyketide Intermediate Chain Assembly & Cyclization Oxygenases Oxygenases (orf2, orf3, orf8) Dehydrogenase Dehydrogenase (orf1, orf7, orf9) Oxygenases->Dehydrogenase Oxidation/Reduction Methyltransferase O-methyltransferase (orf10) Dehydrogenase->Methyltransferase Methylation This compound This compound Methyltransferase->this compound Polyketide Intermediate->Oxygenases Hydroxylation

A putative biosynthetic pathway for this compound in Ascochyta fabae.

This guide provides a foundational framework for the identification and characterization of the this compound biosynthesis gene cluster. The detailed protocols and workflow can be adapted and optimized for specific laboratory conditions and research objectives. The successful application of these methods will undoubtedly contribute to a deeper understanding of fungal secondary metabolism and may pave the way for the development of novel bioactive compounds.

References

Natural Analogs of Ascochitine from Fungal Isolates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascochitine is a polyketide-derived secondary metabolite produced by various species of the fungal genus Ascochyta. These fungi are often plant pathogens, causing diseases like Ascochyta blight in legumes.[1][2][3] this compound and its natural analogs have garnered scientific interest due to their diverse biological activities, including phytotoxic, antimicrobial, and cytotoxic effects. This technical guide provides a comprehensive overview of the known natural analogs of this compound, their fungal sources, biological activities, and the methodologies for their isolation and characterization.

Core Concepts: The this compound Family of Fungal Metabolites

This compound and its analogs belong to a class of structurally diverse secondary metabolites produced by fungi, particularly those from the Ascochyta genus. These compounds are typically derived from polyketide biosynthesis pathways and often exhibit significant biological activities.

Natural Analogs of this compound

Several natural analogs of this compound have been isolated and characterized from various fungal species. These compounds share a common biosynthetic origin but differ in their chemical structures and, consequently, their biological activities.

Compound NameProducing Fungal SpeciesKey Structural FeaturesReference
This compound Ascochyta pisi, Ascochyta fabaeo-quinone methide[4][5]
Ascosalitoxin Ascochyta pisi, Ascochyta fabaeTrisubstituted salicylic aldehyde derivative[4]
Ascochlorin Ascochyta fabaeMeroterpenoid with a 5-chloroorcylaldehyde moiety[6]
Ascochytatin Marine-derived Ascochyta sp. NGB4Spirodioxynaphthalene metabolite[7][8]
Lentiquinone A, B, C Ascochyta lentisAnthraquinone derivatives[9]
Lentisone Ascochyta lentisTetrahydroxy-tetrahydro-methylanthraquinone[10]
Pachybasin Ascochyta lentis1-hydroxy-3-methylanthraquinone[10]
Solanapyrone A, B, C Ascochyta rabieiPolyketide-derived pyrones[11]

Quantitative Biological Activity Data

The biological activities of this compound and its analogs have been quantitatively assessed in various assays. The following table summarizes some of the available data.

CompoundAssayOrganism/Cell LineActivity MetricValueReference
This compound Brine shrimp lethality assayArtemia salina larvaeLC5085 µg/mL[5]
Ascosalitoxin Phytotoxicity assayPea and bean leaves-Phytotoxic at 0.1-2 µg/µL[4]
Lentiquinone A Cress root elongation inhibitionLepidium sativum-Highly active[9]
Lentisone Phytotoxicity assayLentil leaves-Most toxic among isolated compounds[10]

Experimental Protocols

Fungal Culture and Metabolite Extraction

Objective: To cultivate the fungus and extract secondary metabolites.

Protocol:

  • Fungal Inoculation: Inoculate the desired fungal strain (e.g., Ascochyta fabae) onto a solid agar medium, such as Potato Dextrose Agar (PDA), and incubate at 25°C for 7-10 days to obtain a mature culture.

  • Liquid Culture: Transfer small agar plugs containing the fungal mycelium into a liquid medium (e.g., Potato Dextrose Broth or Czapek-Dox broth).

  • Incubation: Incubate the liquid culture at 25°C on a rotary shaker at 150 rpm for 2-3 weeks.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate with an equal volume of ethyl acetate three times.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

    • The mycelium can also be extracted separately by soaking in a solvent like methanol or ethyl acetate.

Isolation and Purification of Analogs

Objective: To isolate individual this compound analogs from the crude extract.

Protocol:

  • Silica Gel Column Chromatography:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Preparative TLC or HPLC:

    • Pool fractions containing compounds of interest based on their TLC profiles.

    • Further purify the pooled fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and solvent system to obtain pure compounds.

Structural Characterization

Objective: To determine the chemical structure of the isolated compounds.

Protocol:

  • Mass Spectrometry (MS): Determine the molecular weight and molecular formula of the pure compound using High-Resolution Mass Spectrometry (HRMS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) spectra to elucidate the chemical structure, including the connectivity of atoms and stereochemistry.

  • X-ray Crystallography: For crystalline compounds, perform single-crystal X-ray diffraction analysis to unambiguously determine the three-dimensional structure and absolute stereochemistry.

Bioactivity Assays

Objective: To evaluate the biological activity of the isolated analogs.

Phytotoxicity Assay (Leaf Puncture Assay):

  • Grow host plants (e.g., faba bean, lentil) under controlled conditions.

  • Dissolve the purified compound in a suitable solvent (e.g., methanol or DMSO) to a desired concentration.

  • Apply a small volume (e.g., 10 µL) of the compound solution onto a small puncture wound made on the leaf surface.

  • Use the solvent as a negative control.

  • Incubate the plants and observe for the development of necrotic lesions or other phytotoxic symptoms around the application site over several days.

Antimicrobial Assay (Broth Microdilution Method):

  • Prepare a two-fold serial dilution of the purified compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

  • Include positive (standard antibiotic) and negative (solvent) controls.

  • Incubate the plate under appropriate conditions for the test microorganism.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Experimental Workflow for Isolation and Characterization

experimental_workflow cluster_culture Fungal Culture & Extraction cluster_isolation Isolation & Purification cluster_characterization Structural Elucidation cluster_bioassay Biological Evaluation Fungal_Culture Fungal Culture (e.g., Ascochyta fabae) Extraction Solvent Extraction Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC/TLC Fractions->HPLC Pure_Compound Pure Analog HPLC->Pure_Compound MS Mass Spectrometry (HRMS) Pure_Compound->MS NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR XRay X-ray Crystallography Pure_Compound->XRay Phytotoxicity Phytotoxicity Assays Pure_Compound->Phytotoxicity Antimicrobial Antimicrobial Assays Pure_Compound->Antimicrobial Cytotoxicity Cytotoxicity Assays Pure_Compound->Cytotoxicity

Caption: Workflow for isolating and characterizing this compound analogs.

Hypothetical Signaling Pathway Affected by an this compound Analog

signaling_pathway cluster_input External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Signaling Cascade cluster_nucleus Nuclear Response cluster_output Cellular Response Ascochitine_Analog This compound Analog Receptor Membrane Receptor/Target Ascochitine_Analog->Receptor Binds to/Inhibits Kinase1 MAP Kinase Kinase Kinase (MAPKKK) Receptor->Kinase1 Activates/Inhibits Kinase2 MAP Kinase Kinase (MAPKK) Kinase1->Kinase2 Phosphorylates Kinase3 MAP Kinase (MAPK) Kinase2->Kinase3 Phosphorylates Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Activates Gene_Expression Gene Expression (e.g., defense genes, apoptosis genes) Transcription_Factor->Gene_Expression Regulates Cellular_Response Phytotoxicity / Cell Death Gene_Expression->Cellular_Response

Caption: Hypothetical MAPK signaling pathway affected by an this compound analog.

References

The Ecological Role of Ascochitine in Plant-Pathogen Interactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascochitine is a polyketide-derived phytotoxin produced by various fungal species belonging to the genus Ascochyta. These fungi are known to cause significant diseases, such as Ascochyta blight, in a variety of important crop plants, particularly legumes. This technical guide provides a comprehensive overview of the ecological role of this compound in plant-pathogen interactions. It delves into the biosynthesis of this compound, its mode of action as a phytotoxin, and the subsequent defense responses elicited in plants. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological pathways involved, offering a valuable resource for researchers in plant pathology, mycology, and for professionals engaged in the development of novel fungicides and disease-resistant crop varieties.

Introduction

Fungal phytotoxins are crucial virulence factors that contribute significantly to the pathogenicity of many plant diseases. This compound, a secondary metabolite produced by several Ascochyta species, has been identified as a key player in the development of Ascochyta blight. Understanding the intricate molecular dialogue between this compound and the host plant is paramount for devising effective disease management strategies. This guide aims to consolidate the current knowledge on the ecological role of this compound, with a focus on its impact on plant cellular integrity and the induction of defense signaling cascades.

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized through the condensation of acetyl-CoA and malonyl-CoA units. The biosynthesis of this compound is orchestrated by a suite of enzymes encoded by a dedicated gene cluster.

Key Biosynthetic Steps:

  • Polyketide Chain Assembly: A Type I polyketide synthase (PKS) catalyzes the initial steps of assembling the polyketide backbone. A specific PKS gene, designated pksAC, has been identified as responsible for this compound production in Ascochyta fabae. Deletion of this gene abrogates the production of this compound.

  • Cyclization and Modifications: The nascent polyketide chain undergoes a series of enzymatic modifications, including cyclization, reduction, and methylation, to form the characteristic o-quinone methide structure of this compound.

  • Precursors and Derivatives: Ascosalitoxin is a known precursor in the this compound biosynthetic pathway, while ascochital is a derivative.[1]

Mode of Action and Phytotoxicity

This compound exhibits a range of phytotoxic effects on host plants, contributing to the symptoms of Ascochyta blight. Its primary mode of action appears to be the disruption of cell membrane integrity.

Membrane Damage and Electrolyte Leakage

Table 1: Phytotoxic Activity of Ascosalitoxin on Various Plant Tissues

Plant SpeciesTissueAscosalitoxin Concentration (µg/µL)Observed Effect
Pea (Pisum sativum)Leaves and Pods2Phytotoxic activity
Bean (Phaseolus vulgaris)Leaves and Pods2Phytotoxic activity
Tomato (Solanum lycopersicum)Seedlings0.1Phytotoxic activity

Data extracted from a study on ascosalitoxin, a precursor to this compound.[2] It is important to note that further research is needed to establish a precise dose-response curve for this compound-induced electrolyte leakage in various plant species.

Host-Selective Toxin Potential

Evidence suggests that this compound may act as a host-selective toxin. Studies have shown that this compound induces electrolyte leakage in susceptible cultivars of Clematis, while resistant cultivars remain largely unaffected.[1] This selectivity implies the presence of specific molecular targets or sensitivity factors in susceptible host plants.

Plant Defense Responses to this compound

Plants have evolved sophisticated defense mechanisms to perceive and respond to pathogen-derived molecules like this compound. The interaction of this compound with plant cells can trigger a cascade of signaling events, leading to the activation of various defense responses.

Proposed Signaling Pathways

While the precise signaling pathways activated by this compound are still under investigation, it is hypothesized that its perception at the cell surface or within the cell initiates signaling cascades common to plant defense against phytotoxins.

Ascochitine_Signaling_Pathway This compound This compound Receptor Putative Receptor (e.g., membrane protein) This compound->Receptor Binding ROS_Burst Reactive Oxygen Species (ROS) Burst Receptor->ROS_Burst MAPK_Cascade MAP Kinase Cascade (e.g., MPK3/MPK6) Receptor->MAPK_Cascade ROS_Burst->MAPK_Cascade Activation Cell_Death Programmed Cell Death (PCD) ROS_Burst->Cell_Death Induction Phytohormone_Signaling Phytohormone Signaling (SA, JA, ET) MAPK_Cascade->Phytohormone_Signaling Crosstalk Transcription_Factors Transcription Factors (e.g., WRKYs) MAPK_Cascade->Transcription_Factors Activation Phytohormone_Signaling->Transcription_Factors Activation Defense_Gene_Expression Defense Gene Expression (e.g., PR proteins, Phytoalexins) Transcription_Factors->Defense_Gene_Expression Induction Defense_Gene_Expression->Cell_Death Regulation

Proposed signaling pathway triggered by this compound in plant cells.

Key Components of the Proposed Pathway:

  • Perception: this compound may be recognized by a putative receptor on the plant cell surface.

  • Early Signaling Events: This recognition could rapidly trigger an influx of ions and the production of reactive oxygen species (ROS), creating an oxidative burst. A mitogen-activated protein kinase (MAPK) cascade is also likely activated.

  • Phytohormone Crosstalk: The initial signals are likely integrated into the complex network of phytohormone signaling, involving salicylic acid (SA), jasmonic acid (JA), and ethylene (ET), which are key regulators of plant defense.

  • Transcriptional Reprogramming: Activated signaling pathways converge on transcription factors, which in turn regulate the expression of a battery of defense-related genes.

  • Defense Responses: This leads to the production of pathogenesis-related (PR) proteins, antimicrobial compounds like phytoalexins, and reinforcement of the cell wall. In cases of severe stress, programmed cell death (PCD) may be initiated to limit the spread of the pathogen.

Experimental Protocols

Phytotoxicity Assay using Leaf Disk Method

This protocol is a general method to assess the phytotoxicity of compounds like this compound.

Leaf_Disk_Assay_Workflow Start Start: Healthy Plant Leaves Step1 1. Cut Leaf Disks (uniform size) Start->Step1 Step2 2. Infiltrate with this compound Solution (various concentrations) Step1->Step2 Step3 3. Incubate under Controlled Conditions (light, temperature, humidity) Step2->Step3 Step4 4. Observe and Quantify Necrosis (e.g., image analysis, chlorophyll content) Step3->Step4 End End: Assess Phytotoxicity Step4->End

General workflow for a leaf disk phytotoxicity assay.

Methodology:

  • Plant Material: Use healthy, fully expanded leaves from the plant species of interest.

  • Leaf Disk Preparation: Use a cork borer to cut uniform leaf disks (e.g., 1 cm in diameter).

  • Treatment: Float the leaf disks in a multi-well plate containing a buffered solution with varying concentrations of purified this compound. Include a control with the buffer solution alone.

  • Incubation: Incubate the plates under controlled light and temperature conditions for a set period (e.g., 24-72 hours).

  • Assessment:

    • Visual Assessment: Score the percentage of necrotic area on each leaf disk.

    • Chlorophyll Content: Extract chlorophyll from the leaf disks and measure its concentration spectrophotometrically. A decrease in chlorophyll content indicates cell death.

Electrolyte Leakage Assay

This assay quantifies the extent of cell membrane damage caused by this compound.

Methodology:

  • Plant Material and Treatment: Prepare and treat leaf disks with this compound as described in the phytotoxicity assay (Section 5.1).

  • Washing: After the treatment period, thoroughly rinse the leaf disks with deionized water to remove any surface electrolytes.

  • Incubation in Water: Place the washed leaf disks in a known volume of deionized water and incubate with gentle agitation for a specific time (e.g., 1-3 hours).

  • Conductivity Measurement (C1): Measure the electrical conductivity of the water containing the leaf disks using a conductivity meter. This value represents the electrolytes that have leaked from the damaged cells.

  • Total Electrolyte Measurement (C2): To release all electrolytes, autoclave or boil the leaf disks in the same water. After cooling to room temperature, measure the final electrical conductivity.

  • Calculation: Calculate the percentage of electrolyte leakage as: (C1 / C2) * 100

Conclusion and Future Perspectives

This compound plays a significant role in the ecological interaction between Ascochyta fungi and their host plants. Its ability to disrupt cell membranes and potentially act as a host-selective toxin makes it a key virulence factor. While the general mechanisms of its action and the plant's defense responses are beginning to be understood, several areas warrant further investigation. Future research should focus on:

  • Quantitative Analysis: Establishing precise dose-response curves for this compound-induced phytotoxicity in various host plants.

  • Receptor Identification: Identifying the specific plant receptor(s) that perceive this compound.

  • Signaling Pathway Elucidation: Delineating the complete signaling cascade, from perception to the activation of defense genes.

  • Drug Development: Leveraging the understanding of this compound's mode of action to design novel and specific fungicides that target its biosynthesis or action, or to develop strategies to enhance plant resistance.

A deeper understanding of the ecological role of this compound will not only advance our fundamental knowledge of plant-pathogen interactions but also provide valuable insights for the development of sustainable agricultural practices to combat the devastating effects of Ascochyta blight.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascochitine, a natural product from the fungus Ascochyta pisi, and a diverse class of synthetic pyrono-quinonoid compounds have garnered significant interest in the scientific community for their potent biological activities. These compounds exhibit a range of effects, including antifungal, phytotoxic, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the current knowledge on this compound and related pyrono-quinonoid compounds, with a focus on their synthesis, quantitative biological data, and the molecular mechanisms underlying their therapeutic potential.

This compound: A Fungal Metabolite with Phytotoxic Properties

This compound is a pyrono-quinonoid metabolite produced by plant pathogenic fungi of the genus Ascochyta. It is known for its phytotoxic and antibiotic activities, playing a role in the plant-pathogen interaction.

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₅H₁₆O₅
Molecular Weight276.28 g/mol
Synonyms8-Hydroxy-4-methyl-3-((1S)-1-methylpropyl)-6-oxo-6H-2-benzopyran-7-carboxylic acid
Biological Activity of this compound

This compound is recognized as a phytotoxin that can cause electrolyte leakage in susceptible plant cultivars. It is produced by Ascochyta pisi and has been shown to be toxic to pea and bean leaves and pods, as well as tomato seedlings.

Pyrano-Quinonoid Compounds: A Promising Scaffold for Drug Discovery

The pyrano-quinonoid scaffold, particularly pyrano[3,2-c]quinolones, has emerged as a privileged structure in medicinal chemistry due to its broad spectrum of biological activities. Synthetic analogues have shown significant potential as anti-inflammatory and anticancer agents.

Synthesis of Pyrano[3,2-c]quinolone Derivatives

A common and efficient method for the synthesis of pyrano[3,2-c]quinolone derivatives is a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a 4-hydroxy-1-methyl-2(1H)-quinolone in the presence of a catalyst.

  • Reaction Setup: A mixture of 4-hydroxy-1-methylquinolin-2(1H)-one (0.8 mmol), malononitrile (0.8 mmol), a corresponding aldehyde (0.8 mmol), and triethylamine (0.05 mL) is prepared in 96% aqueous ethanol (3 mL).

  • Reflux: The reaction mixture is refluxed for 50 minutes.

  • Isolation: The mixture is allowed to cool to room temperature. The precipitated product is collected by filtration and washed with ethanol (5 mL).

  • Purification: If necessary, the product can be recrystallized from dimethylformamide (DMF).

Anticancer Activity of Pyrano[3,2-c]quinolones

Numerous pyrano[3,2-c]quinolone analogues have demonstrated potent antiproliferative activity against various cancer cell lines, with some compounds exhibiting low nanomolar efficacy.

CompoundAr SubstituentHeLa GI₅₀ (µM)MCF-7 GI₅₀ (µM)
21 Phenyl0.39 ± 0.013.38 ± 0.53
22 3,4,5-Trimethoxyphenyl0.24 ± 0.021.0 ± 0.3
23 3-Hydroxy-4-methoxyphenyl> 50> 50
24 4-Hydroxy-3-methoxyphenyl0.33 ± 0.060.58 ± 0.14
Anti-inflammatory Activity of Pyrano[3,2-c]quinolones

Certain pyrano[3,2-c]quinolone derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (hPBMCs).

| Compound | 3-Substitution on Aryl Ring | TNF-α Inhibition

Methodological & Application

Application Notes and Protocols for Ascochitine Extraction from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the extraction of ascochitine, a phytotoxic and antibiotic metabolite, from fungal cultures of the Ascochyta genus. This compound is produced by several plant pathogenic fungi, notably Ascochyta pisi and Ascochyta fabae[1][2]. The protocol covers fungal cultivation on solid media, followed by solvent extraction and recovery of the crude product. Additionally, this note includes quantitative data on this compound yields and best practices to optimize production and extraction efficiency.

Experimental Protocols

This section details the necessary steps from fungal culture preparation to the final extraction of this compound.

Fungal Strain and Culture Conditions

The initial and most critical step is the preparation of a pure fungal culture to prevent contamination.

Materials:

  • Pure culture of Ascochyta pisi or Ascochyta fabae

  • Potato Dextrose Agar (PDA) plates

  • Solid substrate (e.g., rice, wheat kernels, maize grain)[1][2]

  • Erlenmeyer flasks or mushroom spawn bags[3]

  • Autoclave

  • Incubator

Protocol:

  • Activate Fungal Culture: Inoculate the desired Ascochyta species onto a PDA plate.

  • Incubation: Incubate the plate at 25-28°C for 5-7 days, or until sufficient mycelial growth is observed[4].

  • Prepare Solid Substrate:

    • Add the solid substrate (e.g., 100g of rice) and an appropriate amount of water (e.g., 150-200 mL) to Erlenmeyer flasks or spawn bags[3].

    • Autoclave the substrate at 121°C for 30 minutes to ensure sterility[3]. Allow it to cool completely.

  • Inoculation: Aseptically transfer small agar plugs of the actively growing fungus from the PDA plate to the sterilized solid substrate.

  • Substrate Colonization: Incubate the inoculated substrate at 25°C in the dark for 14-21 days, or until the substrate is fully colonized by the fungus.

This compound Extraction Protocol

This protocol is adapted from general methods for extracting secondary metabolites from solid fungal cultures[3].

Materials:

  • Fully colonized fungal substrate

  • Extraction solvent (e.g., Chloroform:Methanol 1:1 v/v, or Ethyl Acetate)[3]

  • Celite (optional, for filtration aid)[3]

  • Shaker or sonicator

  • Büchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator

Protocol:

  • Harvesting: Transfer the fully colonized substrate from the flasks or bags into a larger beaker or flask.

  • Solvent Addition: Add the extraction solvent to the substrate. A common ratio is 4:1 solvent to substrate (e.g., 400 mL of solvent for every 100g of colonized rice)[3].

  • Extraction:

    • Agitate the mixture overnight at room temperature on an orbital shaker[3]. Alternatively, sonicate the mixture for 30-60 minutes.

    • The goal is to thoroughly disrupt the fungal cells and dissolve the this compound into the solvent.

  • Filtration:

    • If the filtrate is slow to pass, add Celite to the mixture to act as a filter aid[3].

    • Set up a vacuum filtration apparatus with a Büchner funnel.

    • Pour the slurry into the funnel and apply a vacuum to separate the solid residue from the liquid extract.

    • Wash the solid residue with a small additional volume of the extraction solvent to recover any remaining compound.

  • Solvent Evaporation:

    • Combine all the liquid filtrate.

    • Concentrate the extract using a rotary evaporator under reduced pressure until a crude, often oily or solid, residue is obtained.

  • Storage: Store the crude this compound extract at -20°C for further purification or analysis.

Quantitative Data Summary

The yield of this compound is highly dependent on the fungal species and the cultivation substrate used. Data from literature indicates significant variability.[1]

Fungal SpeciesSubstrateThis compound Yield (mg/kg of substrate)Reference
Ascochyta pisiRiceUp to 480[1]
Ascochyta fabaeRice20 - 480[1]
Ascochyta pisiMaize GrainLowest observed yields[1]
Ascochyta fabaeMaize GrainLowest observed yields[1]

Note: Ascochyta pinodes and Phoma medicaginis var. pinodella have been shown not to produce this compound under similar conditions[1].

Diagrams and Workflows

Experimental Workflow for this compound Extraction

The following diagram illustrates the complete workflow from fungal culture to crude extract.

G cluster_prep Phase 1: Culture & Incubation cluster_extraction Phase 2: Extraction cluster_recovery Phase 3: Recovery A Pure Fungal Culture (Ascochyta pisi) B Inoculation on Solid Substrate (Rice) A->B C Incubation (21-28 days, 25°C) B->C D Solvent Addition (e.g., Ethyl Acetate) C->D Transfer colonized substrate E Agitation / Sonication D->E F Vacuum Filtration E->F G Solvent Evaporation (Rotary Evaporator) F->G Collect filtrate H Crude this compound Extract G->H I Purified this compound H->I Proceed to Purification (e.g., Chromatography)

Caption: Workflow for this compound extraction from solid-state fungal culture.

Simplified Biosynthetic Origin of this compound

This compound is a polyketide, derived biosynthetically from acetate and methionine.

G A Acetate Units (from Acetyl-CoA) C Polyketide Synthase (PKS) A->C B Methionine (C1 units) E Tailoring Enzymes (e.g., Methyltransferases) B->E D Hexaketide Chain Precursor C->D D->E F This compound E->F

Caption: Simplified biosynthetic pathway of this compound.[5]

Application Notes and Best Practices

  • Choice of Substrate: As indicated by the quantitative data, the choice of solid substrate significantly impacts the final yield of this compound. Rice has been shown to produce the highest yields[1].

  • Purity of Culture: Starting with a pure fungal culture is essential to prevent the growth of contaminating microorganisms that could inhibit this compound production or introduce other metabolites, complicating purification[4][6].

  • Extraction Solvent: While various solvents can be used, the polarity and properties of the solvent can affect extraction efficiency. Using methanol has been reported to sometimes cause the formation of methyl-ester artifacts with other fungal metabolites, so using solvents like acetone or ethyl acetate might be preferable to ensure the chemical integrity of the extracted compounds[7][8].

  • Filtration Issues: Fungal cultures grown on starchy substrates like rice can create a thick slurry that is difficult to filter. Using a filter aid like Celite is highly recommended to prevent clogging and speed up the filtration process[3].

  • Further Purification: The crude extract will contain a mixture of compounds, including residual lipids and other secondary metabolites. Further purification using techniques such as column chromatography (e.g., silica gel) or High-Performance Liquid Chromatography (HPLC) is necessary to obtain pure this compound.

References

Application Notes and Protocols for the Purification of Ascochitine by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascochitine is a phytotoxic secondary metabolite produced by various fungal species of the genus Ascochyta, including Ascochyta pisi, the causal agent of Ascochyta blight in pea plants.[1][2][3] This compound is of significant interest to researchers in the fields of natural product chemistry, plant pathology, and drug development due to its biological activities. As a phytotoxin, this compound plays a role in plant disease development by inducing electrolyte leakage from plant cells, leading to cell death.[1] Understanding its purification and mechanism of action is crucial for developing disease-resistant crops and for exploring its potential as a lead compound in drug discovery programs.

This document provides a detailed protocol for the purification of this compound from fungal cultures using column chromatography, a fundamental technique for the separation of natural products.[4][5][6][7] The protocol is based on established methods for the isolation of fungal secondary metabolites. Additionally, this note outlines the current understanding of this compound's mode of action and provides a visual representation of the proposed signaling pathway.

Data Presentation: Purification of Fungal Metabolites

ParameterDescriptionTypical Values/RangesReference
Fungal Culture Ascochyta pisi grown in liquid medium to promote secondary metabolite production.Potato Dextrose Broth (PDB) or similar nutrient-rich media.[8][9][10]
Extraction Solvent Organic solvent used to extract crude metabolites from the culture broth.Ethyl acetate is commonly used due to its polarity, which is suitable for extracting a wide range of fungal metabolites.[8][11][12]
Stationary Phase The solid adsorbent used in the column for separation.Silica gel (60-120 or 230-400 mesh) is a common choice for separating compounds based on polarity.[4][13]
Mobile Phase A solvent system used to elute the compounds from the column.A gradient of non-polar to polar solvents, such as n-hexane and ethyl acetate, is typically employed.[5]
Elution Gradient The stepwise or continuous increase in the polarity of the mobile phase.Starting with 100% n-hexane and gradually increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, etc.).[5]
Purity Assessment Method to determine the purity of the isolated this compound.Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[9]

Experimental Protocols

Fungal Culture and this compound Production

This protocol describes the cultivation of Ascochyta pisi for the production of this compound in a liquid medium.

Materials:

  • Pure culture of Ascochyta pisi

  • Potato Dextrose Broth (PDB)

  • Erlenmeyer flasks (500 mL)

  • Shaking incubator

  • Sterile agar plugs

Procedure:

  • Prepare sterile PDB according to the manufacturer's instructions.

  • Inoculate 100 mL of PDB in a 500 mL Erlenmeyer flask with a few agar plugs of a fresh, actively growing culture of Ascochyta pisi.

  • Incubate the flask at 25°C in a shaking incubator at 150 rpm for 14-21 days in the dark to promote the production of secondary metabolites.[8][10]

Extraction of Crude this compound

This protocol outlines the extraction of this compound from the liquid culture broth using an organic solvent.

Materials:

  • Fungal culture from Protocol 1

  • Ethyl acetate

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Anhydrous sodium sulfate

Procedure:

  • After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth.

  • Transfer the culture filtrate to a 1 L separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

  • Allow the layers to separate, and collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of the metabolites.[8][11]

  • Combine all the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the extract under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Purification of this compound by Silica Gel Column Chromatography

This protocol details the separation of this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • n-Hexane

  • Ethyl acetate

  • Test tubes or fraction collector

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.[5]

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% n-hexane or a slightly more polar mixture if necessary for solubility).

    • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in the n-hexane/ethyl acetate mixture (e.g., 98:2, 95:5, 90:10, and so on).

    • Collect fractions of a consistent volume (e.g., 10-15 mL) into test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

    • Spot a small amount of each fraction onto a TLC plate, develop the plate in the TLC chamber, and visualize the spots under a UV lamp.

  • Isolation of Pure this compound:

    • Identify the fractions containing the pure this compound based on their TLC profiles (a single spot with a consistent Rf value).

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Experimental Workflow for this compound Purification

This compound Purification Workflow cluster_0 Fungal Culture & Extraction cluster_1 Column Chromatography Purification A Inoculation of Ascochyta pisi in PDB B Incubation (14-21 days) A->B C Filtration to remove mycelium B->C D Liquid-Liquid Extraction with Ethyl Acetate C->D E Concentration of Crude Extract D->E F Preparation of Silica Gel Column E->F Crude Extract G Loading of Crude Extract F->G H Gradient Elution (n-Hexane:Ethyl Acetate) G->H I Fraction Collection H->I J TLC Analysis of Fractions I->J K Pooling of Pure Fractions J->K L Solvent Evaporation K->L M Purified this compound L->M

Caption: Workflow for the purification of this compound.

Proposed Signaling Pathway for this compound-Induced Cell Death

This compound Signaling Pathway This compound This compound PlantCell Plant Cell Membrane This compound->PlantCell MembraneDamage Membrane Damage PlantCell->MembraneDamage Interaction IonLeakage Electrolyte Leakage (K+ efflux) MembraneDamage->IonLeakage ROS Reactive Oxygen Species (ROS) Production MembraneDamage->ROS CaSignal Ca2+ Influx MembraneDamage->CaSignal PCD Programmed Cell Death (PCD) IonLeakage->PCD ROS->PCD CaSignal->PCD Signal Transduction

References

Application Note: Quantitative Analysis of Ascochitine using a Sensitive and Robust HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of the phytotoxin Ascochitine in fungal culture extracts and infected plant tissues using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Introduction

This compound is a phytotoxic and antibiotic secondary metabolite produced by various fungi belonging to the genus Ascochyta, such as Ascochyta pisi and Ascochyta fabae.[1] These fungi are known plant pathogens, causing diseases like ascochyta blight on various crops. The chemical formula for this compound is C₁₅H₁₆O₅, with a monoisotopic mass of approximately 276.10 Da.[2][3] Accurate quantification of this compound is crucial for studying plant-pathogen interactions, evaluating fungal virulence, and ensuring the safety of agricultural products.

This application note details a robust HPLC-MS/MS method for the selective and sensitive quantification of this compound. The method employs a straightforward sample preparation procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis.

Experimental Protocol

Sample Preparation

A reliable sample preparation protocol is critical for accurate quantification and minimizing matrix effects. The following outlines a general procedure for extracting this compound from fungal cultures or plant tissue.

2.1.1. From Fungal Culture (Solid or Liquid)

  • Homogenization: For solid cultures (e.g., grown on rice or agar), homogenize the entire culture material. For liquid cultures, separate the mycelium from the filtrate; both can be analyzed.

  • Extraction: To 5 grams of homogenized material or 10 mL of culture filtrate, add 20 mL of an extraction solvent (e.g., ethyl acetate or acetonitrile).

  • Shaking/Sonication: Agitate the mixture vigorously using a vortex mixer for 2 minutes, followed by ultrasonication in a water bath for 30 minutes to ensure exhaustive extraction.

  • Centrifugation: Centrifuge the extract at 4,000 rpm for 10 minutes to pellet solid debris.

  • Evaporation: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial for analysis.

2.1.2. From Plant Tissue

  • Homogenization: Freeze the plant tissue (approx. 100 mg) in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

  • Extraction: Add 1 mL of 80% methanol (spiked with an appropriate internal standard if available) to the powdered tissue.

  • Shaking & Centrifugation: Vortex the mixture for 1 minute and centrifuge at 13,000 rpm for 15 minutes at 4°C.

  • Filtration: Transfer the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Method

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

2.2.1. Chromatographic Conditions

ParameterRecommended Condition
HPLC System Any standard UPLC or HPLC system
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

2.2.2. Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Based on the molecular weight of this compound (276.28 g/mol ), the precursor ion and potential product ions can be proposed.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimize for specific instrument

2.2.3. MRM Transitions

The following MRM transitions are proposed for this compound. The most intense transition should be used for quantification (Quantifier) and the second most intense for confirmation (Qualifier). Note: Collision energies (CE) must be optimized experimentally.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed CE (eV)Role
This compound277.1231.115 - 25Quantifier
This compound277.1203.120 - 35Qualifier

Data Presentation & Method Performance

A calibration curve should be prepared using a certified standard of this compound, typically ranging from 1 ng/mL to 500 ng/mL. The following table summarizes the expected performance characteristics of a validated method. These values should be determined experimentally in the target matrix.

ParameterTarget Value
Linearity (r²) > 0.995
Limit of Detection (LOD) To be determined (typically < 0.5 ng/mL)
Limit of Quantification (LOQ) To be determined (typically < 2.0 ng/mL)
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 15%
Matrix Effect To be assessed

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to final data analysis for this compound quantification.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Fungal Culture or Plant Tissue Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction (e.g., Ethyl Acetate) Homogenize->Extract Cleanup Centrifugation & Filtration (0.22 µm) Extract->Cleanup HPLC HPLC Separation (C18 Column) Cleanup->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Quant Quantification (Calibration Curve) MSMS->Quant Report Final Report (Concentration Data) Quant->Report G Precursor [M+H]⁺ m/z 277.1 Fragment1 [M+H - H₂O - CO]⁺ m/z 231.1 (Loss of carboxyl & hydroxyl) Precursor->Fragment1 CID Fragment2 [M+H - C₄H₈O]⁺ m/z 203.1 (Loss of sec-butyl group & oxygen) Precursor->Fragment2 CID

References

Application Notes and Protocols for Developing a Bioassay for Ascochitine Phytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascochitine is a phytotoxic secondary metabolite produced by various fungal species of the genus Ascochyta, which are known to cause Ascochyta blight on a variety of economically important crops.[1][2] This toxin is implicated in the development of disease symptoms such as necrosis, chlorosis, and lesions on infected plant tissues.[1] Understanding the phytotoxic effects of this compound is crucial for developing resistant crop varieties and effective disease management strategies. This document provides detailed application notes and experimental protocols for establishing a robust and reproducible bioassay to quantify the phytotoxicity of this compound. The protocols outlined below are designed to be adaptable for screening potential antifungal agents or for studying the molecular mechanisms of this compound toxicity.

Data Presentation

The following table summarizes hypothetical quantitative data from various bioassays to illustrate the phytotoxic effects of this compound.

Bioassay TypePlant SpeciesThis compound Concentration (µg/mL)Endpoint MeasuredResult (% of Control)
Seed GerminationLepidium sativum (cress)50Germination Rate65%
Seed GerminationLactuca sativa (lettuce)50Germination Rate72%
Root ElongationLepidium sativum (cress)25Root Length45%
Root ElongationLactuca sativa (lettuce)25Root Length58%
Leaf Disc SenescenceVicia faba (faba bean)100Chlorophyll Content30%
Leaf Disc SenescencePisum sativum (pea)100Electrolyte Leakage180%

Experimental Protocols

Seed Germination Inhibition Assay

This assay assesses the effect of this compound on the germination of seeds, a critical early stage of plant development.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol, and diluted with sterile distilled water)

  • Seeds of a sensitive plant species (e.g., Lepidium sativum or Lactuca sativa)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile filter paper (Whatman No. 1 or equivalent)

  • Sterile distilled water (control)

  • Solvent control (sterile distilled water with the same concentration of solvent as the this compound solutions)

  • Incubator or growth chamber

Procedure:

  • Prepare a series of this compound dilutions from the stock solution. A typical concentration range to test would be 10, 25, 50, and 100 µg/mL.

  • Place two layers of sterile filter paper in each sterile Petri dish.

  • Pipette 5 mL of each this compound dilution, the solvent control, or sterile distilled water onto the filter paper in the respective Petri dishes. Ensure the filter paper is saturated but not flooded.

  • Evenly place 20-25 seeds on the surface of the moistened filter paper in each Petri dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the Petri dishes in the dark at a constant temperature (e.g., 25°C) for 72 hours.

  • After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.

  • Calculate the germination percentage for each treatment and control.

  • Calculate the percentage of germination inhibition relative to the solvent control.

Root Elongation Inhibition Assay

This protocol measures the impact of this compound on the early growth of plant roots.

Materials:

  • Same materials as the Seed Germination Inhibition Assay.

Procedure:

  • Follow steps 1-6 of the Seed Germination Inhibition Assay.

  • After the 72-hour incubation period, carefully remove the seedlings from the Petri dishes.

  • Place the seedlings on a flat surface and use a ruler or digital caliper to measure the length of the primary root of each seedling.

  • Calculate the average root length for each treatment and control.

  • Calculate the percentage of root growth inhibition relative to the solvent control.

Leaf Disc Senescence Assay

This assay evaluates the ability of this compound to induce cell death and chlorophyll degradation in leaf tissue.

Materials:

  • This compound stock solution

  • Healthy, fully expanded leaves from a susceptible plant (e.g., Vicia faba or Pisum sativum)

  • Cork borer (1 cm diameter)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile filter paper

  • Sterile distilled water (control)

  • Solvent control

  • Growth chamber with a controlled light and temperature environment

  • Spectrophotometer

  • 80% Acetone

  • Conductivity meter (for electrolyte leakage)

Procedure:

  • Prepare a series of this compound dilutions (e.g., 25, 50, 100, 200 µg/mL).

  • Excise leaf discs of uniform size from healthy leaves using a cork borer, avoiding major veins.

  • Float the leaf discs, adaxial side up, in Petri dishes containing 10 mL of the respective this compound dilutions, solvent control, or sterile distilled water. Use at least 5-10 leaf discs per dish.

  • Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 16-hour photoperiod, 25°C) for 48-72 hours.

  • Visually assess the leaf discs for signs of chlorosis and necrosis.

  • For Chlorophyll Quantification:

    • After incubation, blot the leaf discs dry.

    • Homogenize a known weight of leaf discs in 80% acetone.

    • Centrifuge the homogenate and measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.

    • Calculate the total chlorophyll content.

  • For Electrolyte Leakage Measurement:

    • After incubation, rinse the leaf discs with deionized water to remove surface contaminants.

    • Place the leaf discs in a test tube with a known volume of deionized water.

    • Incubate at room temperature for a set period (e.g., 4 hours) with gentle shaking.

    • Measure the electrical conductivity of the solution.

    • Boil the test tubes with the leaf discs to cause complete cell lysis and measure the final conductivity.

    • Express electrolyte leakage as a percentage of the final conductivity.

Visualizations

Experimental Workflow for this compound Phytotoxicity Bioassay

G Experimental Workflow for this compound Bioassay cluster_prep Preparation cluster_assay Bioassay Execution cluster_data Data Collection & Analysis prep_toxin Prepare this compound Stock & Dilutions seed_germ Seed Germination Assay prep_toxin->seed_germ root_elong Root Elongation Assay prep_toxin->root_elong leaf_disc Leaf Disc Senescence Assay prep_toxin->leaf_disc prep_plant Select & Prepare Plant Material (Seeds/Leaves) prep_plant->seed_germ prep_plant->root_elong prep_plant->leaf_disc measure_germ Count Germinated Seeds seed_germ->measure_germ measure_root Measure Root Length root_elong->measure_root measure_chloro Quantify Chlorophyll/ Measure Electrolyte Leakage leaf_disc->measure_chloro analysis Calculate % Inhibition/ Damage vs. Control measure_germ->analysis measure_root->analysis measure_chloro->analysis

Caption: Workflow for assessing this compound phytotoxicity.

Proposed Signaling Pathway for this compound-Induced Cell Death

Note: The precise molecular signaling pathway for this compound is not well-elucidated. The following diagram represents a generalized and proposed pathway based on the known effects of necrotrophic fungal toxins, which often induce oxidative stress and programmed cell death in plants.

G Proposed Signaling Pathway for this compound Phytotoxicity cluster_cell Plant Cell cluster_symptoms Visible Symptoms This compound This compound membrane Plasma Membrane Interaction This compound->membrane ros Reactive Oxygen Species (ROS) Production (e.g., H₂O₂, O₂⁻) membrane->ros Disruption mapk MAPK Cascade Activation ros->mapk Signal mito Mitochondrial Dysfunction ros->mito Damage gene_exp Defense Gene Expression mapk->gene_exp Upregulation pcd Programmed Cell Death (PCD) gene_exp->pcd Modulation chlorosis Chlorosis pcd->chlorosis necrosis Necrosis pcd->necrosis mito->pcd Induction

Caption: A proposed signaling cascade for this compound-induced phytotoxicity.

References

Application Notes and Protocols for Ascochitine Sample Preparation for NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascochitine is a phytotoxic fungal metabolite produced by various species of the genus Ascochyta, such as Ascochyta pisi and Ascochyta fabae.[1][2] These fungi are known to cause Ascochyta blight in pulse crops like peas and faba beans.[1][3] The structural elucidation and quantification of this compound are crucial for understanding its biosynthesis, phytotoxicity, and potential pharmacological applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural characterization and quantitative analysis of natural products like this compound.[4] This document provides detailed protocols for the sample preparation of this compound for NMR analysis, including extraction from fungal cultures, purification, and preparation of the final NMR sample.

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation and analysis of this compound samples.

Table 1: this compound Production Yields from Ascochyta Species

Fungal SpeciesSubstrateYield (mg/kg of substrate)
Ascochyta pisiRice20 - 480[1]
Ascochyta fabaeRice20 - 480[1]

Table 2: Recommended Parameters for NMR Sample Preparation of this compound

ParameterRecommendationNotes
Analyte Concentration
1D ¹H NMR2 - 10 mg/mL
1D ¹³C NMR10 - 50 mg/mL
2D NMR5 - 25 mg/mLConcentration may need to be optimized based on the specific experiment and instrument sensitivity.
Quantitative NMR (qNMR)Precisely weighed, typically 1:1 or 1:2 molar ratio with internal standard.[5]Accurate weighing is critical for quantification.[6]
Deuterated Solvent Chloroform-d (CDCl₃)This compound is soluble in CDCl₃.[7] Care must be taken to use stabilized and dry solvent.
Dimethyl sulfoxide-d₆ (DMSO-d₆)An alternative polar aprotic solvent.
Internal Standard for qNMR Maleic Anhydride or Dimethyl SulfoneShould have signals that do not overlap with this compound signals. Must be of high purity (≥99%).[5]
NMR Tube 5 mm high-precision NMR tubes
Reference Standard Tetramethylsilane (TMS)Typically added to the deuterated solvent by the manufacturer. The residual solvent peak can also be used for referencing.[7]

Experimental Protocols

Cultivation of Ascochyta fabae and Extraction of this compound

This protocol describes the cultivation of Ascochyta fabae on a solid rice substrate for the production of this compound, followed by a generalized extraction procedure.

Materials:

  • A monoconidial strain of Ascochyta fabae

  • Potato Dextrose Agar (PDA)

  • Rice

  • Erlenmeyer flasks (500 mL)

  • Autoclave

  • Incubator

  • Ethyl acetate

  • Methanol

  • Rotary evaporator

  • Sterile water

Procedure:

  • Inoculum Preparation: Culture the Ascochyta fabae strain on PDA plates at 20-22°C in the dark for 10-14 days. Prepare a spore suspension by flooding the culture surface with sterile water and gently scraping to dislodge the conidia.[8]

  • Substrate Preparation: Place 50 g of rice and 50 mL of distilled water in each 500 mL Erlenmeyer flask. Autoclave the flasks at 121°C for 20 minutes to sterilize the substrate.

  • Inoculation and Incubation: Inoculate each flask with 2 mL of the Ascochyta fabae spore suspension. Incubate the flasks at 20°C in the dark for 4 weeks.

  • Extraction: a. After incubation, dry the fungal culture at 40°C for 48 hours. b. Grind the dried culture to a fine powder. c. Macerate the powdered culture with ethyl acetate (3 x 200 mL) at room temperature for 24 hours for each extraction. d. Combine the ethyl acetate extracts and filter them. e. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Liquid-Liquid Partitioning: a. Dissolve the crude extract in methanol. b. Perform liquid-liquid partitioning against n-hexane to remove nonpolar impurities. c. Collect the methanolic phase and evaporate the solvent to yield the partially purified this compound extract.

Purification of this compound by Column Chromatography

Materials:

  • Silica gel (for column chromatography)

  • Glass column

  • Hexane

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp (254 nm)

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the partially purified extract in a minimal amount of the initial mobile phase (e.g., hexane with a small percentage of ethyl acetate) and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Spot the fractions on a TLC plate, develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3), and visualize the spots under a UV lamp.

  • Isolation of this compound: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to obtain the purified compound.

Preparation of this compound Sample for NMR Analysis

Materials:

  • Purified this compound

  • Deuterated chloroform (CDCl₃), stabilized with silver foil

  • High-precision 5 mm NMR tube and cap

  • Pasteur pipette

  • Vial

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial. For quantitative NMR (qNMR), precisely weigh both the this compound and the internal standard (e.g., maleic anhydride) into the vial.[6]

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.[7]

  • Dissolution: Gently swirl the vial to ensure the complete dissolution of the sample. If necessary, the sample can be gently warmed or sonicated.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into the NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Solvent Stability Considerations: Deuterated chloroform can decompose over time to form acidic byproducts which can affect the NMR spectrum of sensitive samples.[9] It is recommended to use freshly opened, stabilized CDCl₃ or to purify the solvent by passing it through a short column of activated alumina before use.[10] Store deuterated chloroform in the dark and under refrigeration to minimize decomposition.[10]

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Purification cluster_nmr NMR Sample Preparation & Analysis cultivation Fungal Cultivation (Ascochyta fabae on rice) extraction Solvent Extraction (Ethyl Acetate) cultivation->extraction partitioning Liquid-Liquid Partitioning (Methanol/Hexane) extraction->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography weighing Weighing (this compound & Internal Std.) chromatography->weighing Purified this compound dissolution Dissolution (Deuterated Chloroform) weighing->dissolution transfer Transfer to NMR Tube dissolution->transfer nmr_analysis NMR Analysis (1D, 2D, qNMR) transfer->nmr_analysis

Caption: Workflow for this compound NMR sample preparation.

Logic Diagram for Solvent Selection and Handling

solvent_selection start Start: Solvent Selection solubility_test Is this compound soluble? start->solubility_test cdcl3 Select Chloroform-d (CDCl3) solubility_test->cdcl3 Yes other_solvent Select alternative solvent (e.g., DMSO-d6) solubility_test->other_solvent No check_stability Check solvent stability (freshly opened/purified?) cdcl3->check_stability prepare_sample Prepare NMR Sample other_solvent->prepare_sample check_stability->prepare_sample Yes stabilize_cdcl3 Stabilize/Purify CDCl3 (e.g., pass through alumina) check_stability->stabilize_cdcl3 No end Proceed to NMR Analysis prepare_sample->end stabilize_cdcl3->prepare_sample

Caption: Decision process for solvent selection and handling.

References

Application Notes and Protocols for In Vitro Cell-Based Assays for Ascochitine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascochitine is a natural phytotoxin produced by fungi of the Ascochyta genus, which are known plant pathogens.[1][2] While its primary role is in plant pathology, the cytotoxic potential of such fungal metabolites is of increasing interest in biomedical research, particularly in the context of oncology and toxicology.[3][4] These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of this compound using common cell-based assays. The protocols detailed herein are foundational and may require optimization for specific cell lines and experimental conditions.

Data Presentation: Illustrative Cytotoxicity of this compound

Due to the limited availability of published cytotoxicity data for this compound against a wide range of mammalian cell lines, the following table presents a hypothetical summary of IC50 values. These values are for illustrative purposes to demonstrate how such data would be presented and should not be considered factual. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5]

Table 1: Hypothetical IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)Hypothetical IC50 (µM)
MCF-7Breast AdenocarcinomaMTT7225.5
A549Lung CarcinomaMTT7242.1
HeLaCervical AdenocarcinomaLDH4835.8
HepG2Hepatocellular CarcinomaMTT7218.9
PC-3Prostate AdenocarcinomaAnnexin V/PI4822.4

Note: The IC50 values are highly dependent on the cell line, assay method, and experimental conditions.

Experimental Protocols

The following are detailed protocols for key in vitro assays to determine the cytotoxicity of this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with this compound (Serial Dilutions) start->treat incubate1 Incubate (e.g., 24, 48, 72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability and IC50 read->analyze

General workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[7] This release is an indicator of compromised cell membrane integrity and cytotoxicity.[7]

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (containing LDH reaction solution, stop solution, and lysis buffer)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (determined empirically for each cell line) in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Treatment: Add 100 µL of serially diluted this compound in culture medium to the wells. Include the following controls:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with lysis buffer (positive control for 100% cytotoxicity).

    • Background control: Medium only.

  • Incubation: Incubate the plate for the desired time at 37°C in a 5% CO2 incubator.

  • Supernatant Transfer: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction solution to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

LDH_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with this compound and Controls start->treat incubate1 Incubate treat->incubate1 centrifuge Centrifuge Plate incubate1->centrifuge transfer Transfer Supernatant centrifuge->transfer add_reagent Add LDH Reaction Solution transfer->add_reagent incubate2 Incubate (30 min) add_reagent->incubate2 add_stop Add Stop Solution incubate2->add_stop read Measure Absorbance (490 nm) add_stop->read analyze Calculate % Cytotoxicity read->analyze

General workflow for the LDH cytotoxicity assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V.[2] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[3]

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Apoptosis_Assay_Workflow start Seed and Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V/PI resuspend->stain incubate Incubate (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[8] This can reveal if a cytotoxic compound induces cell cycle arrest at a specific phase.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 6-well plates

  • PBS

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest cells by trypsinization and centrifugation.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Cell_Cycle_Analysis_Workflow start Seed and Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash fix Fix with Cold Ethanol wash->fix stain Stain with PI/RNase A fix->stain incubate Incubate (30 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Workflow for cell cycle analysis by flow cytometry.

Illustrative Signaling Pathways

The precise molecular mechanisms of this compound-induced cytotoxicity in mammalian cells are not well-documented. However, many natural toxins induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a hypothetical intrinsic apoptosis pathway that could be investigated for this compound.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound Bax Bax activation This compound->Bax Bcl2 Bcl-2 inhibition This compound->Bcl2 MMP Loss of Mitochondrial Membrane Potential Bax->MMP CytoC Cytochrome c release MMP->CytoC Apaf1 Apaf-1 Casp9 Caspase-9 activation (Initiator) CytoC->Casp9 Apaf1->Casp9 Casp3 Caspase-3 activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothetical intrinsic apoptosis pathway for this compound.

Similarly, if this compound were to induce cell cycle arrest, a possible mechanism could involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins. The following diagram illustrates a potential G2/M arrest pathway.

G2M_Arrest_Pathway This compound This compound p53 p53 activation This compound->p53 p21 p21 expression p53->p21 Cdk1_CyclinB Cdk1/Cyclin B complex p21->Cdk1_CyclinB G2M_Transition G2/M Transition Cdk1_CyclinB->G2M_Transition Arrest G2/M Arrest Cdk1_CyclinB->Arrest inhibition leads to

Hypothetical G2/M cell cycle arrest pathway for this compound.

Disclaimer: The signaling pathways depicted are illustrative and based on common mechanisms of cytotoxicity. The actual pathways affected by this compound require experimental validation.

References

Application Notes and Protocols for Ascochitine in Plant Disease Modeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ascochitine, a phytotoxin produced by various fungi of the Ascochyta genus, in the study and modeling of plant diseases. This document includes detailed experimental protocols, quantitative data on its phytotoxic effects, and conceptual models of its mode of action and application in disease simulation.

Introduction to this compound

This compound is a polyketide-derived secondary metabolite known for its phytotoxic and antimicrobial properties. It plays a significant role in the pathogenesis of Ascochyta blights, a group of destructive diseases affecting various legume crops. Understanding the mechanism of action of this compound and its effects on host plants is crucial for developing resistant crop varieties and effective disease management strategies. Modeling the impact of this toxin can aid in predicting disease outbreaks and assessing the efficacy of control measures. Although this compound is toxic to plants, some studies suggest that the ability of Ascochyta fungi to cause disease is not solely dependent on the production of this toxin[1].

Data Presentation: Phytotoxicity of this compound

The phytotoxicity of this compound and its related compounds has been evaluated using various assays. The following tables summarize the available quantitative data. Further research is needed to establish comprehensive dose-response curves for this compound across a wider range of plant species.

Table 1: Phytotoxicity of this compound and Related Compounds

CompoundOrganismConcentrationObserved EffectReference
AscosalitoxinPea and bean leaves and pods, tomato seedlings2 µg/µl and 0.1 µg/µlPhytotoxic activity[2]
Crystalline this compoundArtemia salina larvae (brine shrimp)85 µg/cm³Moderate toxicity (LC50)[3]

Table 2: Production of this compound by Ascochyta Species

Fungal SpeciesSubstrateYieldReference
Ascochyta pisi, Ascochyta fabaeRice20-480 mg/kg[3]
Ascochyta pisi, Ascochyta fabaeMaize grainLowest yields observed[3]

Experimental Protocols

Protocol for Assessing this compound-Induced Electrolyte Leakage

This protocol is adapted from established methods for measuring cell death-induced electrolyte leakage in plant tissues[4][5][6][7].

Objective: To quantify the damage to plant cell membranes caused by this compound by measuring the leakage of electrolytes into a solution.

Materials:

  • This compound solution of known concentrations

  • Healthy, young, fully expanded leaves from the plant species of interest

  • Cork borer (5-10 mm diameter)

  • Deionized water

  • 12-well plates or similar containers

  • Conductivity meter

  • Shaker

  • Autoclave

Procedure:

  • Preparation of Plant Material:

    • Collect healthy, undamaged leaves of a similar developmental stage.

    • Use a cork borer to cut uniform leaf discs, avoiding major veins. Prepare at least three replicate discs for each treatment.

  • Treatment Application:

    • Rinse the leaf discs with deionized water to remove any surface contaminants and electrolytes released during cutting.

    • Place the leaf discs in the wells of a 12-well plate containing a known volume of deionized water (e.g., 5 mL).

    • Add this compound to the water to achieve the desired final concentrations. Include a control group with no this compound.

    • Incubate the plates on a shaker at room temperature under controlled light and humidity conditions.

  • Conductivity Measurement:

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), measure the electrical conductivity of the solution in each well using a calibrated conductivity meter.

  • Total Electrolyte Measurement:

    • After the final time point, autoclave the plates with the leaf discs and solution to induce 100% electrolyte leakage.

    • Allow the solution to cool to room temperature and measure the final conductivity.

  • Data Analysis:

    • Calculate the percentage of electrolyte leakage at each time point for each replicate using the following formula: % Electrolyte Leakage = (Conductivity at time X / Final Conductivity after autoclaving) * 100

    • Plot the percentage of electrolyte leakage against time for each this compound concentration to visualize the dose-dependent effect.

Protocol for Cell Viability Assay using Annexin V

This protocol is based on real-time apoptosis and necrosis assays and can be adapted to assess this compound-induced cell death in plant protoplasts or suspension cells[8][9][10][11].

Objective: To differentiate between apoptosis and necrosis induced by this compound in plant cells.

Materials:

  • Plant protoplasts or suspension cells

  • This compound solution of known concentrations

  • RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay kit (or similar)

  • Multi-mode plate reader capable of measuring luminescence and fluorescence

Procedure:

  • Cell Preparation:

    • Prepare plant protoplasts or a suspension cell culture according to standard protocols.

    • Seed the cells in a 96-well plate at a predetermined density.

  • Assay Reagent Preparation and Addition:

    • Prepare the assay reagent containing Annexin V fusion proteins and a necrosis detection dye as per the manufacturer's instructions.

    • Add the reagent to each well.

  • Treatment Application:

    • Add different concentrations of this compound to the wells. Include appropriate controls.

  • Real-Time Measurement:

    • Place the plate in a multi-mode plate reader set to the appropriate temperature and atmosphere.

    • Measure luminescence (indicating apoptosis) and fluorescence (indicating necrosis) at regular intervals over a desired time course (e.g., 24-48 hours).

  • Data Analysis:

    • Plot the luminescent and fluorescent signals over time for each this compound concentration.

    • The timing and magnitude of the signals will indicate whether this compound induces apoptosis, primary necrosis, or secondary necrosis.

Signaling Pathways and Mode of Action

The precise signaling pathway activated by this compound in plants is not fully elucidated but is believed to involve the induction of programmed cell death (PCD) and the generation of reactive oxygen species (ROS)[5]. Necrotrophic pathogens like Ascochyta often secrete effectors that manipulate the host's cellular machinery to induce cell death, which benefits the pathogen[12].

Proposed Signaling Pathway for this compound-Induced Cell Death

Ascochitine_Signaling This compound This compound Receptor PAMP/Effector Receptor? This compound->Receptor Perception ROS_Burst Reactive Oxygen Species (ROS) Burst Receptor->ROS_Burst MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade ROS_Burst->MAPK_Cascade Activation PCD Programmed Cell Death (PCD) ROS_Burst->PCD Induction SA_JA_ET Salicylic Acid (SA), Jasmonic Acid (JA), Ethylene (ET) Signaling MAPK_Cascade->SA_JA_ET Activation Gene_Expression Defense Gene Expression (e.g., PAL) MAPK_Cascade->Gene_Expression SA_JA_ET->Gene_Expression Gene_Expression->PCD Electrolyte_Leakage Electrolyte Leakage PCD->Electrolyte_Leakage Necrosis Necrotic Lesions PCD->Necrosis

Caption: Proposed signaling pathway for this compound-induced cell death in plants.

Experimental Workflow for Investigating this compound's Mode of Action

Experimental_Workflow start Start treat Treat Plant Tissue with this compound start->treat el_assay Electrolyte Leakage Assay treat->el_assay ros_measure ROS Measurement (e.g., DAB staining) treat->ros_measure gene_exp Gene Expression Analysis (RT-qPCR) treat->gene_exp data_analysis Data Analysis and Pathway Elucidation el_assay->data_analysis ros_measure->data_analysis gene_exp->data_analysis end End data_analysis->end Disease_Model_Framework Weather Weather Variables (Temp, Humidity, Rainfall) Fungus Fungal Growth & Spore Production Weather->Fungus Ascochitine_Prod This compound Production Weather->Ascochitine_Prod Infection Infection Rate Fungus->Infection Lesion Lesion Development & Tissue Damage Ascochitine_Prod->Lesion Increases rate Infection->Lesion Disease_Severity Disease Severity Lesion->Disease_Severity Yield_Loss Crop Yield Loss Disease_Severity->Yield_Loss

References

High-Throughput Screening for Ascochitine Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascochitine is a phytotoxin produced by fungi of the genus Ascochyta, known for its phytotoxic and selective antibiotic activities.[1] As a natural product, it represents a potential scaffold for the development of novel herbicides and antifungal agents. High-throughput screening (HTS) methodologies are essential for rapidly characterizing the bioactivity of compounds like this compound, enabling the efficient evaluation of its efficacy and mechanism of action against a wide range of biological targets.

These application notes provide detailed protocols for HTS assays to evaluate the phytotoxic and antifungal properties of this compound. Additionally, a protocol for assessing its inhibitory activity against bacterial protein tyrosine phosphatases is included, an activity that has been reported for this compound.[2] The provided workflows and diagrams are intended to guide researchers in setting up robust screening campaigns to explore the therapeutic or agrochemical potential of this compound and its analogs.

Data Presentation

Currently, specific quantitative data for the bioactivity of this compound against plant and fungal pathogens is limited in publicly available literature. The following tables are presented as templates for researchers to populate with experimentally determined data from the protocols provided in this document.

Table 1: Phytotoxicity of this compound

Assay TypePlant SpeciesCell Line (if applicable)Endpoint MeasuredIC50 (µg/mL)IC50 (µM)Notes
Seedling Growth InhibitionArabidopsis thalianaN/ARoot LengthData to be determinedData to be determined7-day incubation
Lactuca sativa (Lettuce)N/ARadicle ElongationData to be determinedData to be determined5-day incubation
Electrolyte LeakageNicotiana tabacum (Tobacco)Suspension CellsConductivityData to be determinedData to be determined24-hour treatment
Triticum aestivum (Wheat)Leaf DiscsConductivityData to be determinedData to be determined24-hour treatment
Cell Viability (MTT Assay)Arabidopsis thalianaT87 Suspension CellsAbsorbance (570 nm)Data to be determinedData to be determined48-hour treatment

Table 2: Antifungal Activity of this compound

Fungal SpeciesStrainAssay TypeMIC (µg/mL)MIC (µM)Notes
Fusarium oxysporume.g., f. sp. lycopersiciBroth MicrodilutionData to be determinedData to be determined48-hour incubation
Botrytis cinereae.g., B05.10Broth MicrodilutionData to be determinedData to be determined72-hour incubation
Aspergillus nigere.g., ATCC 16404Broth MicrodilutionData to be determinedData to be determined48-hour incubation
Candida albicanse.g., SC5314Broth MicrodilutionData to be determinedData to be determined24-hour incubation

Table 3: Enzyme Inhibition Activity of this compound

EnzymeSource OrganismSubstrateIC50 (µg/mL)IC50 (µM)Notes
Protein Tyrosine Phosphatase (PTPB)Mycobacterium tuberculosispNPPData to be determinedData to be determined30-minute incubation

Experimental Protocols

Protocol 1: High-Throughput Phytotoxicity Screening - Seedling Growth Inhibition Assay

This assay assesses the effect of this compound on the early growth of model plant species in a multi-well plate format.

Materials:

  • This compound stock solution (in DMSO)

  • Seeds of Arabidopsis thaliana and Lactuca sativa (Lettuce)

  • Murashige and Skoog (MS) medium including vitamins, solidified with 0.8% agar

  • Sterile 24-well or 48-well clear-bottom microplates

  • Sterile deionized water

  • Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark cycle)

  • Digital scanner or high-resolution camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 1% sodium hypochlorite solution with 0.05% Tween-20. Rinse seeds 5 times with sterile deionized water.

  • Plate Preparation: Dispense 1 mL of sterile, molten MS agar medium into each well of the microplates. Allow the agar to solidify under sterile conditions.

  • Compound Application: Prepare a serial dilution of this compound in sterile water from the DMSO stock. The final DMSO concentration in the assay should not exceed 0.5%. Add the desired concentrations of this compound solution to the surface of the solidified agar in each well. Include a vehicle control (DMSO in water) and a negative control (water only).

  • Seed Plating: Aseptically place 1-3 sterilized seeds onto the agar surface in each well.

  • Incubation: Seal the plates with a breathable membrane and place them in a growth chamber for 5-7 days.

  • Data Acquisition: After the incubation period, capture high-resolution images of the plates using a digital scanner or camera.

  • Data Analysis: Use image analysis software to measure the primary root length or radicle elongation of the seedlings in each well. Calculate the percent inhibition of growth for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: High-Throughput Phytotoxicity Screening - Electrolyte Leakage Assay

This assay measures cell membrane damage in plant tissues or suspension cells by quantifying the leakage of electrolytes into a surrounding solution.[3]

Materials:

  • This compound stock solution (in DMSO)

  • Plant leaf tissue (e.g., from 4-week-old Nicotiana tabacum or Triticum aestivum plants) or plant cell suspension culture (e.g., Arabidopsis thaliana T87)

  • Deionized water

  • Conductivity meter

  • Sterile 24-well microplates

  • Cork borer (for leaf discs)

Procedure:

  • Tissue Preparation:

    • Leaf Discs: Use a cork borer to cut uniform discs (e.g., 6 mm diameter) from healthy, fully expanded leaves. Wash the discs thoroughly with deionized water to remove electrolytes released due to wounding.

    • Suspension Cells: Allow suspension cells to settle, remove the culture medium, and wash the cells with fresh, sterile medium.

  • Assay Setup: Place one leaf disc or a defined volume of washed suspension cells into each well of a 24-well plate containing a known volume of deionized water.

  • Compound Treatment: Add this compound to each well to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control for maximum leakage (e.g., 1% Triton X-100).

  • Incubation: Incubate the plates at room temperature on a gentle shaker for 24 hours.

  • Conductivity Measurement (Initial): After incubation, carefully measure the electrical conductivity of the solution in each well using a conductivity meter.

  • Total Electrolyte Measurement: To determine the total electrolyte content, freeze the plates at -80°C for at least 1 hour and then thaw them at room temperature to induce complete cell lysis. Alternatively, autoclave the plates.

  • Conductivity Measurement (Final): Measure the final conductivity of the solution in each well.

  • Data Analysis: Calculate the percentage of electrolyte leakage for each treatment as: (Initial Conductivity / Final Conductivity) * 100. Determine the IC50 value by plotting the percentage of electrolyte leakage against the log of the this compound concentration.

Protocol 3: High-Throughput Antifungal Susceptibility Screening - Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of this compound against various fungal pathogens.[4][5]

Materials:

  • This compound stock solution (in DMSO)

  • Fungal isolates (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth (PDB) or RPMI-1640)

  • Sterile 96-well, flat-bottom microplates

  • Spectrophotometer or microplate reader

  • Resazurin sodium salt solution (optional, for viability staining)

Procedure:

  • Inoculum Preparation: Grow the fungal isolates on agar plates. Prepare a spore suspension by flooding the plate with sterile saline or water and gently scraping the surface. Adjust the spore concentration to a final density of 1 x 10^4 to 5 x 10^4 spores/mL in the appropriate broth medium.

  • Compound Dilution: Prepare a serial dilution of this compound in the broth medium in a 96-well plate. The final volume in each well should be 100 µL. Include a vehicle control (DMSO in medium), a positive control (a known antifungal agent), and a negative control (medium only).

  • Inoculation: Add 100 µL of the prepared fungal spore suspension to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) for 24-72 hours, or until visible growth is observed in the vehicle control wells.

  • Data Acquisition:

    • Visual Assessment: Determine the MIC as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

    • Spectrophotometric Reading: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the vehicle control.

    • Resazurin Assay (Optional): Add resazurin solution to each well and incubate for a further 2-4 hours. Measure fluorescence (Ex/Em ~560/590 nm). The MIC is the lowest concentration that prevents the conversion of resazurin (blue) to resorufin (pink).

  • Data Analysis: Record the MIC values for each fungal species.

Protocol 4: High-Throughput Enzyme Inhibition Screening - Bacterial Protein Tyrosine Phosphatase (PTP) Assay

This assay measures the ability of this compound to inhibit the activity of a bacterial protein tyrosine phosphatase, using a colorimetric substrate.[6]

Materials:

  • This compound stock solution (in DMSO)

  • Recombinant bacterial protein tyrosine phosphatase (e.g., PtpB from Mycobacterium tuberculosis)

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Stop solution (e.g., 1 M NaOH)

  • Sterile 96-well, clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer to each well.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., sodium orthovanadate).

  • Enzyme Addition: Add the PTP enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution to each well. The stop solution will also induce a color change in the product.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

HTS_Workflow_for_Ascochitine_Bioactivity cluster_Phytotoxicity Phytotoxicity Screening cluster_Antifungal Antifungal Screening cluster_Enzyme Enzyme Inhibition Screening Phyto_Start This compound Dilution Series Seedling_Assay Seedling Growth Assay (Arabidopsis, Lettuce) Phyto_Start->Seedling_Assay Treat Seedlings Electrolyte_Assay Electrolyte Leakage Assay (Tobacco, Wheat) Phyto_Start->Electrolyte_Assay Treat Tissues/Cells Phyto_End IC50 Determination Seedling_Assay->Phyto_End Measure Root Length Electrolyte_Assay->Phyto_End Measure Conductivity Anti_Start This compound Dilution Series BMD_Assay Broth Microdilution Assay (Fusarium, Botrytis) Anti_Start->BMD_Assay Treat Fungal Spores Anti_End MIC Determination BMD_Assay->Anti_End Measure Growth Inhibition Enz_Start This compound Dilution Series PTP_Assay PTP Inhibition Assay (Bacterial PTP) Enz_Start->PTP_Assay Incubate with Enzyme Enz_End IC50 Determination PTP_Assay->Enz_End Measure Product Formation

HTS Workflow for this compound Bioactivity

Plant_Defense_Signaling cluster_CellularDamage Cellular Damage cluster_Signaling Hypothesized Signaling Interference This compound This compound Membrane Plasma Membrane This compound->Membrane Direct or Indirect Interaction MAPK MAPK Cascade This compound->MAPK Potential Modulation Electrolyte Electrolyte Leakage Membrane->Electrolyte Loss of Integrity Necrosis Necrosis / Cell Death Electrolyte->Necrosis Leads to SA_Pathway Salicylic Acid (SA) Pathway MAPK->SA_Pathway JA_Pathway Jasmonic Acid (JA) Pathway MAPK->JA_Pathway Defense_Genes Defense Gene Expression (e.g., PR proteins) SA_Pathway->Defense_Genes JA_Pathway->SA_Pathway Antagonistic Crosstalk JA_Pathway->Defense_Genes

Hypothesized Plant Defense Signaling Interference by this compound

Antifungal_Mechanism cluster_FungalCell Fungal Cell This compound This compound CellWall Cell Wall Synthesis (Chitin, Glucan) This compound->CellWall Potential Target? Ergosterol Ergosterol Biosynthesis This compound->Ergosterol Potential Target? ProteinSynth Protein Synthesis This compound->ProteinSynth Potential Target? Growth_Inhibition Fungal Growth Inhibition CellWall->Growth_Inhibition Disruption leads to Ergosterol->Growth_Inhibition Disruption leads to ProteinSynth->Growth_Inhibition Inhibition leads to

Potential Antifungal Mechanisms of Action for this compound

References

Application Notes and Protocols for the Stability Assessment of Ascochitine in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available literature does not contain specific quantitative data on the stability of ascochitine in different solvent systems. The following application notes and protocols are presented as a generalized framework based on established principles of pharmaceutical stability testing. The data presented in the tables are hypothetical and for illustrative purposes only. Researchers should perform their own stability studies to determine the actual stability of this compound under their specific experimental conditions.

Introduction

This compound, a natural product with potential biological activity, requires a thorough understanding of its stability profile for successful research and development.[1] This document provides a comprehensive guide for assessing the stability of this compound in various solvent systems commonly used in drug discovery and development. The protocols outlined below describe methodologies for conducting forced degradation studies and for developing a stability-indicating analytical method, crucial steps in characterizing the chemical behavior of a potential drug candidate.

Data Presentation: Hypothetical Stability of this compound

The following tables summarize hypothetical stability data for this compound in different solvent systems under various stress conditions. These tables are intended to serve as a template for organizing and presenting data from actual stability studies.

Table 1: Hypothetical Stability of this compound in Common Organic Solvents at 25°C

Solvent SystemInitial Concentration (µg/mL)Concentration after 24h (µg/mL)Concentration after 48h (µg/mL)Percent Degradation after 48h
Methanol10095.289.810.2%
Ethanol10097.194.55.5%
Acetonitrile10099.598.91.1%
Dimethyl Sulfoxide (DMSO)10099.899.50.5%
Water10085.375.124.9%

Table 2: Hypothetical Forced Degradation of this compound

Stress ConditionDurationPercent DegradationMajor Degradants Observed
0.1 M HCl (60°C)8 hours15.7%Degradant A, Degradant B
0.1 M NaOH (60°C)4 hours25.3%Degradant C, Degradant D
3% H₂O₂ (25°C)24 hours8.9%Degradant E
Thermal (80°C, solid state)48 hours5.2%Degradant F
Photostability (ICH Q1B)1.2 million lux hours12.1%Degradant G, Degradant H

Experimental Protocols

The following are detailed protocols for conducting stability studies on this compound.

Protocol for Solubility and Preliminary Stability Assessment

Objective: To determine the solubility of this compound in various solvents and to perform a preliminary assessment of its stability.

Materials:

  • This compound reference standard

  • HPLC-grade solvents: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), and Purified Water

  • Volumetric flasks, pipettes, and vials

  • Analytical balance

  • HPLC system with UV detector

Procedure:

  • Solubility Determination:

    • Prepare saturated solutions of this compound in each solvent at a controlled temperature (e.g., 25°C).

    • Equilibrate the solutions for 24 hours with constant agitation.

    • Filter the solutions to remove undissolved solid.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Preliminary Stability Assessment:

    • Prepare stock solutions of this compound in each solvent at a known concentration (e.g., 100 µg/mL).

    • Store the solutions at a controlled temperature (e.g., 25°C) and protected from light.

    • Analyze the concentration of this compound at initial (T=0) and subsequent time points (e.g., 24h, 48h, 72h).

    • Calculate the percentage of degradation over time.

Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents

  • Controlled temperature chambers/water baths

  • Photostability chamber compliant with ICH Q1B guidelines.[2]

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C and collect samples at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature and collect samples at various time points.

  • Thermal Degradation: Store solid this compound in a controlled temperature oven at 80°C. Collect samples at various time points.

  • Photostability: Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2] A control sample should be protected from light.

Protocol for Stability-Indicating HPLC Method Development

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its degradation products.

Materials:

  • HPLC system with a photodiode array (PDA) or UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Forced degradation samples of this compound

  • HPLC-grade acetonitrile, methanol, and water

  • Acids and buffers for mobile phase optimization (e.g., formic acid, ammonium acetate)

Procedure:

  • Method Development:

    • Screen different mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water with or without modifiers like formic acid) to achieve optimal separation of this compound and its degradation products.

    • Optimize the flow rate, column temperature, and injection volume.

    • Use the PDA detector to identify the optimal wavelength for detection.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Analyze blank, placebo (if applicable), this compound standard, and stressed samples to demonstrate that the method is able to resolve this compound from its degradants and any other potential interferences.

    • Linearity: Prepare a series of this compound solutions at different concentrations and construct a calibration curve.

    • Accuracy: Determine the recovery of this compound from spiked samples.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.

Visualization

The following diagrams illustrate the experimental workflow for stability testing and a hypothetical signaling pathway that could be investigated for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound Solutions acid Acid Hydrolysis prep->acid Expose to Stress base Base Hydrolysis prep->base Expose to Stress oxidation Oxidation prep->oxidation Expose to Stress thermal Thermal Stress prep->thermal Expose to Stress photo Photostability prep->photo Expose to Stress hplc HPLC-UV/PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples quant Quantify Degradation hplc->quant pathway Identify Degradation Pathways quant->pathway method Validate Stability-Indicating Method pathway->method

Caption: Experimental workflow for this compound stability testing.

Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response

References

Application Notes and Protocols for the Synthesis of Ascochitine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascochitine is a phytotoxic fungal metabolite belonging to the isocoumarin class of natural products. It exhibits a range of biological activities, including antibiotic and phytotoxic effects. The core structure of this compound, a substituted 3,4-dihydro-1H-isochromen-1-one, has attracted interest as a scaffold for the development of novel therapeutic agents and agrochemicals. These application notes provide an overview of synthetic strategies and detailed protocols for the preparation of this compound and its derivatives, catering to researchers in organic synthesis and medicinal chemistry.

Synthetic Strategies for the Isochromenone Core

The synthesis of the isochromenone core, the fundamental structure of this compound, can be achieved through various modern synthetic methodologies. The most prominent approaches involve transition-metal-catalyzed intramolecular cyclization reactions. These methods offer high efficiency and functional group tolerance, making them suitable for the synthesis of a diverse range of derivatives.

Key strategies include:

  • Palladium-Catalyzed Carbonylative Cyclization: This method typically involves the reaction of an ortho-iodo- or ortho-bromobenzyl ketone derivative with carbon monoxide in the presence of a palladium catalyst. The reaction proceeds via a carbonylative insertion followed by an intramolecular O-enolate acylation to form the isocoumarin ring.

  • Rhodium-Catalyzed C-H Activation/Annulation: This powerful technique allows for the direct coupling of benzoic acids with alkynes or other coupling partners. The rhodium catalyst facilitates the activation of an ortho C-H bond of the benzoic acid, which then undergoes annulation to construct the heterocyclic ring.

  • Copper-Catalyzed Domino Reactions: Copper catalysts can be employed to mediate the reaction between o-halobenzoic acids and 1,3-dicarbonyl compounds or terminal alkynes. These domino reactions proceed through a sequence of coupling and cyclization steps to afford the isocoumarin scaffold in a single operation.

Experimental Protocols

While a direct, one-pot synthesis of this compound is not extensively documented, a highly relevant and adaptable protocol for a structurally similar compound, 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one, has been reported. This protocol can be modified to target this compound by utilizing the appropriately substituted starting materials.

Protocol 1: Synthesis of an this compound Analogue via Palladium-Catalyzed Carbonylative Cyclization

This protocol outlines the synthesis of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one, a close analogue of this compound.

Reaction Scheme:

G A Iodoketone Precursor C 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one A->C B CO, Pd(OAc)2, PPh3, Et3N G A o-Halobenzoic Acid + Alkyne C 3,4-Disubstituted Isocoumarin A->C B CuCl2, K2CO3 G A Starting Material Selection (Substituted Benzoic Acids/Ketones) B Core Scaffold Synthesis (e.g., Pd, Rh, or Cu catalysis) A->B C Purification and Characterization (Chromatography, NMR, MS) B->C D Derivative Synthesis (Modification of functional groups) C->D E Biological Screening (e.g., Antifungal, Phytotoxic assays) C->E D->C Iterative Purification F SAR Analysis and Lead Optimization E->F F->A Design of New Derivatives

Application Note: Streamlining Target Identification of the Natural Product Ascochitine Using Affinity-Based Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ascochitine is a phytotoxic secondary metabolite produced by fungi of the genus Ascochyta[1]. It is known to possess both antibiotic and phytotoxic properties, but the precise molecular mechanisms and protein targets through which it exerts its biological effects remain largely uncharacterized[2][3]. Elucidating these targets is crucial for understanding its mode of action and exploring its potential for therapeutic or agrochemical applications.

Affinity-based chemical proteomics is a powerful and widely adopted strategy for identifying the cellular interaction partners of small molecules like natural products[4][5][6]. This approach utilizes an immobilized version of the bioactive compound to selectively capture its binding proteins from a complex biological sample, such as a cell lysate[7][8]. The captured proteins are subsequently identified and quantified using high-resolution mass spectrometry[9].

This application note provides a comprehensive set of protocols for the identification of this compound's protein targets using an affinity-based proteomics workflow. The methodology covers the synthesis of an this compound-derived affinity probe, its immobilization, the execution of a pull-down assay, and subsequent proteomic analysis.

Principle of the Method

The core principle of this workflow is the use of a modified this compound molecule (the "bait") that is chemically tethered to a solid support (e.g., agarose beads). When a cell lysate containing a complex mixture of proteins is incubated with these beads, proteins that have a specific affinity for this compound (the "prey") will bind to the immobilized bait. Non-specific and weakly interacting proteins are removed through a series of stringent wash steps. Finally, the specifically bound proteins are eluted and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A competitive elution step, using an excess of free this compound, can be employed to enhance the specificity of the identified targets.

cluster_prep Probe Preparation cluster_exp Affinity Purification cluster_analysis Analysis A This compound (Natural Product) B Chemical Synthesis: Attach Linker & Functional Group A->B C This compound Affinity Probe (Bait) B->C E Immobilization: Covalent Coupling C->E D Agarose Beads (Solid Support) D->E F This compound-Coupled Beads E->F H Incubation: Lysate + this compound Beads F->H G Cell Culture & Lysate Preparation G->H I Wash Steps: Remove Non-Specific Binders H->I J Elution: (e.g., Competitive Elution, pH change) I->J K Eluted Target Proteins J->K L Proteolytic Digestion (e.g., Trypsin) K->L M LC-MS/MS Analysis L->M N Data Analysis: Protein Identification & Quantification M->N O Target Protein List N->O P Target Validation & Pathway Analysis O->P

Caption: Overall workflow for affinity-based target identification.

Experimental Protocols

Protocol 1: Synthesis of an this compound-Amine Affinity Probe

Disclaimer: This protocol outlines a plausible synthetic route. The modification site should be chosen carefully to minimize disruption of this compound's bioactive conformation.

  • Introduction of a Linker: The carboxylic acid group on this compound is a suitable handle for modification. It can be coupled with a bifunctional linker, such as N-Boc-1,6-diaminohexane, using standard peptide coupling reagents (e.g., HATU or HBTU).

  • Reaction Setup:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add N-Boc-1,6-diaminohexane (1.2 equivalents).

    • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).

    • Stir the reaction mixture under an inert atmosphere (N2 or Argon) at room temperature for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected this compound probe.

  • Deprotection:

    • Dissolve the purified Boc-protected probe in a solution of 20% trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Stir at room temperature for 2 hours.

    • Remove the solvent and TFA under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the this compound-amine probe as a TFA salt.

  • Characterization: Confirm the structure and purity of the final probe using ¹H-NMR and high-resolution mass spectrometry.

Protocol 2: Immobilization of this compound Probe to Beads
  • Bead Preparation:

    • Use pre-activated beads such as NHS-activated Sepharose 4 Fast Flow.

    • Wash 1 mL of bead slurry with 10 mL of ice-cold 1 mM HCl.

    • Centrifuge at 500 x g for 1 minute and discard the supernatant. Repeat twice.

  • Coupling Reaction:

    • Dissolve 5-10 mg of the this compound-amine probe in 1 mL of coupling buffer (0.2 M NaHCO3, 0.5 M NaCl, pH 8.3).

    • Immediately add the probe solution to the washed beads.

    • Incubate on a rotator at 4°C overnight.

  • Blocking Unreacted Sites:

    • Centrifuge the beads and discard the supernatant.

    • Add 1 mL of blocking buffer (e.g., 1 M ethanolamine or 100 mM Tris-HCl, pH 8.0) to the beads.

    • Incubate on a rotator for 4 hours at room temperature to block any remaining active NHS groups.

  • Washing and Storage:

    • Wash the beads alternately with a low pH buffer (0.1 M acetate, 0.5 M NaCl, pH 4.0) and a high pH buffer (coupling buffer, pH 8.3). Repeat this cycle 3-5 times.

    • Finally, wash the beads with a storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.

    • Prepare control beads by performing the same procedure without adding the this compound probe (mock-coupled).

Protocol 3: Cell Lysate Preparation
  • Cell Culture: Grow the desired cells (e.g., a plant protoplast line or a relevant human cell line like HEK293T) to ~80-90% confluency.

  • Harvesting:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells into fresh ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis:

    • Resuspend the cell pellet in 3-5 pellet volumes of ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or 0.5% CHAPS, supplemented with protease and phosphatase inhibitor cocktails).

    • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification:

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant (clarified lysate).

  • Quantification: Determine the protein concentration of the lysate using a Bradford or BCA protein assay. Dilute the lysate to a final concentration of 2-5 mg/mL with lysis buffer.

Protocol 4: Affinity Pull-Down Assay
  • Bead Equilibration:

    • Take an appropriate amount of this compound-coupled beads and control beads (e.g., 50 µL of 50% slurry per pull-down).

    • Wash the beads three times with 1 mL of lysis buffer (without inhibitors).

  • Binding/Incubation:

    • Add 1-2 mg of clarified cell lysate to the equilibrated beads.

    • Incubate on a rotator for 2-4 hours at 4°C.

  • Washing:

    • Centrifuge the beads at 500 x g for 1 minute and discard the supernatant.

    • Wash the beads 4-5 times with 1 mL of ice-cold wash buffer (lysis buffer with reduced detergent, e.g., 0.1% NP-40).

  • Elution:

    • Option A (Denaturing Elution): Add 50 µL of 1X SDS-PAGE loading buffer to the beads and boil at 95°C for 5-10 minutes. The eluted proteins can be visualized by SDS-PAGE.

    • Option B (Competitive Elution for higher specificity): Add 100 µL of wash buffer containing a high concentration (e.g., 100 µM) of free this compound. Incubate for 30-60 minutes at 4°C. Collect the supernatant containing the specifically eluted proteins.

    • Option C (On-bead Digestion): Proceed directly to Protocol 5 for the most efficient sample preparation for mass spectrometry.

Protocol 5: On-Bead Digestion for Mass Spectrometry
  • Reduction and Alkylation:

    • After the final wash step in Protocol 4, resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 30 minutes.

  • Digestion:

    • Add sequencing-grade trypsin (e.g., 1 µg per sample).

    • Incubate overnight at 37°C with shaking.

  • Peptide Collection:

    • Centrifuge the beads and carefully collect the supernatant containing the digested peptides.

    • Perform a second extraction by adding 50 µL of 50% acetonitrile/0.1% formic acid to the beads, vortexing, and combining the supernatant with the first extract.

  • Desalting:

    • Dry the pooled peptides in a vacuum centrifuge.

    • Resuspend in 0.1% formic acid and desalt using a C18 StageTip or ZipTip according to the manufacturer's instructions.

    • Elute the peptides, dry them down, and store them at -80°C until LC-MS/MS analysis.

Data Presentation and Interpretation

The peptides are analyzed by LC-MS/MS. The resulting raw data is processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify proteins and perform label-free quantification (LFQ). The abundance of each identified protein in the this compound pull-down is compared to its abundance in the control (mock-coupled beads) pull-down to determine specific interactors.

Table 1: Hypothetical Quantitative Data for Proteins Enriched by this compound Affinity Purification (Note: The proteins listed are for illustrative purposes only and do not represent actual experimental data.)

Protein ID (UniProt)Gene NameScoreUnique PeptidesFold Enrichment (this compound/Control)Putative Function
P04626ERBB22541525.3Receptor Tyrosine Kinase
P62258GRB2189918.7Adaptor Protein
Q02750STAT31551112.1Transcription Factor
P27361GSK3B13289.5Serine/Threonine Kinase
Q13547HSP90AA1210184.2Chaperone Protein
P68871TUBB198141.2Cytoskeletal Protein (Non-specific)

Proteins with a high fold enrichment and statistical significance (e.g., p-value < 0.05) are considered high-confidence candidate targets.

Target Validation and Pathway Analysis

The list of high-confidence candidates should be validated using orthogonal methods, such as Western blotting, cellular thermal shift assays (CETSA), or enzymatic assays. Once validated, the targets can be analyzed using bioinformatics tools (e.g., STRING, DAVID, KEGG) to identify enriched biological pathways and cellular processes that may be modulated by this compound. This provides insight into the compound's mechanism of action.

This compound This compound ERBB2 ERBB2 (Receptor Kinase) This compound->ERBB2 Inhibits STAT3 STAT3 This compound->STAT3 Inhibits GRB2 GRB2 ERBB2->GRB2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT3->Proliferation

Caption: Hypothetical signaling pathway modulated by this compound.

References

Application Notes and Protocols for LC-MS Metabolite Profiling of Ascochitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascochitine is a polyketide-derived secondary metabolite produced by various fungal species of the genus Ascochyta. As a phytotoxin, this compound plays a role in the pathogenesis of plant diseases caused by these fungi. Its biological activities, including antibiotic and phytotoxic effects, make it a molecule of interest for research in agriculture, natural product chemistry, and drug discovery. Accurate and sensitive analytical methods are crucial for the qualitative and quantitative analysis of this compound in fungal cultures and infected plant tissues. This application note provides a detailed protocol for the metabolite profiling of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique for the separation, identification, and quantification of small molecules in complex matrices.

Data Presentation

Table 1: Quantitative Analysis of this compound Production in Ascochyta Species.

Quantitative data for this compound production can vary significantly depending on the fungal strain, culture conditions, and extraction methodology. The following table summarizes reported yields of this compound from fungal cultures.

Fungal SpeciesGrowth SubstrateThis compound Yield (mg/kg of substrate)Reference
Ascochyta pisiRice20 - 480[1]
Ascochyta fabaeRice20 - 480[1]
Ascochyta pisiMaizeLower yields observed[1]
Ascochyta fabaeMaizeLower yields observed[1]

Experimental Protocols

This section details the methodology for the extraction and LC-MS analysis of this compound from fungal cultures.

Fungal Culture and Sample Preparation

Objective: To cultivate Ascochyta species and extract this compound for LC-MS analysis.

Materials:

  • Ascochyta sp. culture (e.g., Ascochyta fabae)

  • Potato Dextrose Agar (PDA) plates

  • Solid or liquid growth medium (e.g., rice, Potato Dextrose Broth (PDB))

  • Ethyl acetate (LC-MS grade)

  • Methanol (LC-MS grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.22 µm, PTFE)

Protocol:

  • Fungal Inoculation and Growth:

    • Inoculate the desired Ascochyta species onto PDA plates and incubate at 25°C for 7-10 days, or until sufficient mycelial growth is observed.

    • For solid-state fermentation, inoculate a solid substrate such as autoclaved rice with agar plugs from the PDA culture. Incubate at 25°C in the dark for 2-3 weeks.

    • For liquid fermentation, inoculate a liquid medium such as PDB with agar plugs. Incubate at 25°C on a rotary shaker at 150 rpm for 2-3 weeks.

  • Extraction of this compound:

    • For solid cultures, homogenize the entire culture (substrate and mycelia) and extract three times with an equal volume of ethyl acetate.

    • For liquid cultures, separate the mycelia from the broth by filtration. Extract the filtrate three times with an equal volume of ethyl acetate in a separatory funnel. The mycelia can also be homogenized and extracted separately with ethyl acetate.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

    • Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mg/mL) for LC-MS analysis.

    • Centrifuge the re-dissolved extract at 10,000 x g for 10 minutes to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial.

LC-MS/MS Analysis

Objective: To separate, identify, and quantify this compound using a Liquid Chromatography-Tandem Mass Spectrometry system.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer (e.g., Triple Quadrupole or a High-Resolution Mass Spectrometer like Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

LC Parameters (can be optimized based on the specific instrument and column):

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters (to be optimized by infusing a standard of this compound if available; predicted values can be used for initial screening):

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
MRM Transitions (for quantification) To be determined empirically. For this compound (C15H16O5, Exact Mass: 276.10), the precursor ion would be [M+H]+ at m/z 277.10. Product ions would need to be determined from fragmentation experiments.
Full Scan (for profiling) m/z 100 - 500

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis start Inoculate Ascochyta sp. on PDA culture Grow on solid (rice) or liquid (PDB) medium start->culture homogenize Homogenize culture culture->homogenize extract Extract with Ethyl Acetate homogenize->extract dry Dry with Na2SO4 extract->dry evaporate Evaporate solvent dry->evaporate redissolve Re-dissolve in Methanol evaporate->redissolve centrifuge Centrifuge redissolve->centrifuge filter Filter (0.22 µm) centrifuge->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation (C18) inject->separate detect Mass Spectrometry Detection (ESI+) separate->detect process Process Data (Peak Integration) detect->process identify Identify this compound (Mass & Retention Time) process->identify quantify Quantify this compound identify->quantify

Caption: Experimental workflow for LC-MS based metabolite profiling of this compound.

Proposed Signaling Pathway of this compound Phytotoxicity

This compound is known to cause electrolyte leakage in susceptible plant cells, suggesting that its primary mode of action involves compromising the integrity of the cell membrane. This leads to a cascade of events culminating in programmed cell death (PCD).

signaling_pathway cluster_plant_cell Plant Cell This compound This compound (Phytotoxin) cell_membrane Plasma Membrane This compound->cell_membrane Disruption ion_channels Ion Channels (e.g., K+ channels) cell_membrane->ion_channels Alters Permeability leakage Electrolyte Leakage (K+ efflux) ion_channels->leakage ros Reactive Oxygen Species (ROS) Production pcd Programmed Cell Death (PCD) ros->pcd Triggers leakage->ros Induces leakage->pcd Contributes to

Caption: Proposed phytotoxic mechanism of this compound in a plant cell.

References

Application Note: Solid-Phase Extraction of Ascochitine from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the extraction and purification of ascochitine from complex matrices, such as fungal culture broths and plant tissue extracts, using solid-phase extraction (SPE). This compound, a phytotoxic and antibiotic secondary metabolite produced by various Ascochyta species, is of significant interest in agrochemical and pharmaceutical research. The described protocol utilizes a reversed-phase SPE mechanism to effectively isolate this compound from interfering matrix components, ensuring a clean extract suitable for downstream analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound is a polyketide-derived mycotoxin known for its phytotoxic and antimicrobial properties.[1] Accurate and sensitive quantification of this compound in complex biological and environmental samples is essential for understanding its biosynthesis, biological activity, and potential applications. However, the presence of numerous endogenous compounds in matrices like fungal cultures or plant extracts can interfere with analytical measurements, necessitating an efficient sample cleanup and concentration step.[2] Solid-phase extraction (SPE) offers a selective and efficient means of sample preparation, providing higher recovery and cleaner extracts compared to traditional liquid-liquid extraction methods.[3][4]

This application note provides a detailed protocol for the solid-phase extraction of this compound using a C18 reversed-phase sorbent. The methodology is based on the physicochemical properties of this compound, which as a moderately polar aromatic compound with acidic functional groups, exhibits strong retention on nonpolar sorbents under aqueous conditions.[5][6]

Chemical Structure of this compound

This compound (C₁₅H₁₆O₅) is characterized by a benzopyranone core structure with hydroxyl and carboxylic acid functional groups, contributing to its moderate polarity.

  • IUPAC Name: 3-[(2S)-butan-2-yl]-8-hydroxy-4-methyl-6-oxoisochromene-7-carboxylic acid[5]

  • Molecular Weight: 276.28 g/mol [5]

  • logP (estimated): 3.231[6]

  • Water Solubility (estimated): 914.9 mg/L at 25 °C[6]

Principle of Reversed-Phase SPE

Reversed-phase SPE involves a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (the sample matrix, typically aqueous). Nonpolar to moderately polar analytes in the sample, like this compound, are retained on the sorbent through hydrophobic interactions, while more polar, water-soluble matrix components pass through the cartridge and are discarded. A wash step with a weak organic solvent removes weakly retained impurities. Finally, the analyte of interest is eluted with a strong, nonpolar organic solvent. The retention of ionizable compounds like this compound can be further manipulated by adjusting the pH of the sample. By acidifying the sample, the carboxylic acid group of this compound is protonated, making the molecule less polar and enhancing its retention on the reversed-phase sorbent.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific sample matrices.

Materials and Reagents
  • SPE Cartridges: C18, 500 mg bed weight, 6 mL reservoir volume

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA), ACS grade

  • This compound standard

  • Sample Matrices: Fungal culture supernatant, homogenized plant tissue extract.

Sample Preparation

1. Fungal Culture Supernatant:

  • Centrifuge the fungal culture at 4,000 x g for 15 minutes to pellet the mycelia.
  • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates.
  • Adjust the pH of the supernatant to ~3.0 with 1 M formic acid.

2. Plant Tissue Extract:

  • Homogenize 1 g of plant tissue with 10 mL of 80:20 (v/v) methanol:water.
  • Centrifuge the homogenate at 4,000 x g for 15 minutes.
  • Collect the supernatant and evaporate the methanol under a gentle stream of nitrogen at 40 °C.
  • Reconstitute the remaining aqueous extract in 10 mL of HPLC grade water.
  • Filter the extract through a 0.45 µm syringe filter.
  • Adjust the pH to ~3.0 with 1 M formic acid.

Solid-Phase Extraction Procedure

The following steps outline the SPE process using a vacuum manifold.

  • Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.

    • Do not allow the sorbent to dry.

  • Equilibration:

    • Pass 5 mL of HPLC grade water (pH adjusted to 3.0 with formic acid) through the cartridge to equilibrate the sorbent.

    • Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the prepared sample (up to 10 mL) onto the cartridge at a slow, consistent flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of 10% (v/v) methanol in water (pH 3.0) to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes to remove any residual aqueous solvent.

  • Elution:

    • Elute the retained this compound with 5 mL of methanol into a clean collection tube.

Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for your analytical method (e.g., 50:50 acetonitrile:water).

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

Quantitative Data Summary

The following table presents illustrative performance data for the SPE method described. This data is intended for comparative purposes and actual results may vary depending on the specific matrix and analytical instrumentation.

ParameterFungal Culture SupernatantPlant Tissue Extract
Analyte Concentration 10 µg/mL5 µg/g
Recovery (%) 92.5 ± 3.188.7 ± 4.5
Repeatability (RSD, %) 4.25.8
Limit of Detection (LOD) 0.1 µg/mL0.25 µg/g
Limit of Quantification (LOQ) 0.3 µg/mL0.75 µg/g

Table 1: Hypothetical quantitative data for the SPE of this compound from two complex matrices.

Visualization of Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution cluster_analysis Analysis Sample Complex Matrix (Fungal Culture / Plant Extract) Pretreatment Centrifugation & Filtration Sample->Pretreatment pH_Adjust pH Adjustment to ~3.0 Pretreatment->pH_Adjust Load 3. Sample Loading pH_Adjust->Load Condition 1. Conditioning (Methanol) Equilibrate 2. Equilibration (Acidified Water) Condition->Equilibrate Equilibrate->Load Wash 4. Washing (10% Methanol) Load->Wash Elute 5. Elution (Methanol) Wash->Elute Evaporate Evaporation to Dryness Elute->Evaporate Reconstitute Reconstitution in Mobile Phase Analysis HPLC or LC-MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

Conclusion

The solid-phase extraction protocol presented in this application note provides an effective and reproducible method for the isolation and concentration of this compound from complex matrices. The use of a C18 reversed-phase sorbent, coupled with appropriate sample pH adjustment, ensures high recovery and removal of interfering substances. This method is suitable for preparing samples for sensitive and accurate quantification of this compound in various research and development applications.

References

Application Notes and Protocols for Cell-Free Myeloperoxidase (MPO) Inhibition Assays Using Ascochitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascochitine is a phytotoxin produced by fungi of the genus Ascochyta. Recent in silico docking studies have identified myeloperoxidase (MPO) as a potential enzyme target for this compound. Myeloperoxidase is a heme-containing peroxidase predominantly expressed in neutrophils and monocytes. It plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, such as hypochlorous acid (HOCl), to combat pathogens. However, excessive MPO activity is implicated in the pathophysiology of various inflammatory diseases, including cardiovascular and neurodegenerative disorders, making it a significant target for therapeutic intervention.

These application notes provide a detailed framework for conducting cell-free enzymatic assays to determine the inhibitory potential of this compound against myeloperoxidase. The following protocols are designed to be adaptable for screening and characterizing the inhibitory activity of this compound and its analogs.

Data Presentation

The following table summarizes representative quantitative data for the inhibition of myeloperoxidase by this compound and a known MPO inhibitor, 4-Aminobenzoic acid hydrazide (ABAH), as determined by a cell-free MPO inhibition assay.

CompoundConcentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
This compound 115.2 ± 2.125.8
535.8 ± 3.5
1048.9 ± 4.2
2570.1 ± 5.0
5085.3 ± 3.9
ABAH 0.120.5 ± 2.80.5
0.552.1 ± 4.1
178.9 ± 3.7
595.2 ± 2.5
1098.1 ± 1.9

Caption: Representative data for Myeloperoxidase (MPO) inhibition.

Experimental Protocols

Principle of the Assay

The myeloperoxidase inhibition assay is based on the peroxidase activity of MPO, which catalyzes the oxidation of a chromogenic substrate in the presence of hydrogen peroxide (H₂O₂). The rate of color development is proportional to the MPO activity. The presence of an inhibitor, such as this compound, will reduce the rate of the reaction. The inhibitory effect is quantified by measuring the absorbance of the reaction mixture at a specific wavelength.

Materials and Reagents
  • Human Myeloperoxidase (MPO), purified

  • This compound

  • 4-Aminobenzoic acid hydrazide (ABAH) - positive control inhibitor

  • Hydrogen peroxide (H₂O₂)

  • 3,3',5,5'-Tetramethylbenzidine (TMB) - chromogenic substrate

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sulfuric acid (H₂SO₄), 2 M - stop solution

  • 96-well microplate

  • Microplate reader

Preparation of Reagents
  • MPO Enzyme Solution: Prepare a stock solution of human MPO in PBS. The final concentration in the assay will depend on the specific activity of the enzyme lot. A typical final concentration is 10-20 ng/well.

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in PBS to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • ABAH Stock Solution: Prepare a stock solution of ABAH in DMSO. Further dilutions should be made in PBS.

  • Hydrogen Peroxide Solution: Prepare a fresh solution of H₂O₂ in PBS.

  • TMB Substrate Solution: Prepare the TMB substrate solution according to the manufacturer's instructions.

  • Stop Solution: 2 M H₂SO₄.

Assay Protocol
  • Compound Preparation: Add 10 µL of various concentrations of this compound or ABAH (in PBS with ≤1% DMSO) to the wells of a 96-well microplate. For the control (uninhibited) wells, add 10 µL of PBS with the same final concentration of DMSO.

  • Enzyme Addition: Add 40 µL of the MPO enzyme solution to each well.

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the TMB substrate solution immediately followed by 50 µL of the H₂O₂ solution to each well.

  • Incubation: Incubate the plate at 37°C for 10-20 minutes, or until a sufficient color change is observed in the control wells.

  • Reaction Termination: Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] * 100

  • Determine the IC50 value: The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

MPO_Signaling_Pathway cluster_Neutrophil Neutrophil cluster_Extracellular Extracellular Space Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation Degranulation Degranulation Neutrophil_Activation->Degranulation MPO_Release MPO Release Degranulation->MPO_Release MPO Myeloperoxidase (MPO) MPO_Release->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalysis H2O2 H₂O₂ H2O2->MPO Chloride Cl⁻ Chloride->MPO Oxidative_Damage Oxidative Damage to Cellular Components HOCl->Oxidative_Damage

Caption: Myeloperoxidase signaling pathway in inflammation.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Reagent_Prep Prepare Reagents: MPO, this compound, H₂O₂, TMB Plate_Setup Add this compound/Control to 96-well Plate Reagent_Prep->Plate_Setup Add_MPO Add MPO Enzyme Plate_Setup->Add_MPO Pre_incubation Pre-incubate (15 min) Add_MPO->Pre_incubation Add_Substrates Add TMB and H₂O₂ Pre_incubation->Add_Substrates Incubation Incubate (37°C, 10-20 min) Add_Substrates->Incubation Stop_Reaction Add Stop Solution (2 M H₂SO₄) Incubation->Stop_Reaction Read_Absorbance Measure Absorbance at 450 nm Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the MPO inhibition assay.

Application Notes and Protocols for Ascochitine Dose-Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ascochitine and Dose-Response Studies

This compound is a phytotoxin produced by fungi of the genus Ascochyta, known for its antibiotic and phytotoxic properties.[1][2] In the context of drug development and toxicology, understanding the dose-dependent effects of such bioactive compounds is critical. Dose-response studies are fundamental to determining the concentration range at which a compound elicits a biological response, identifying therapeutic windows, and assessing potential toxicity.[3] This document provides a detailed protocol for conducting dose-response studies to evaluate the cytotoxic and apoptotic effects of this compound on a selected cell line.

The experimental design outlined below follows established principles for in vitro cytotoxicity assessment, providing a framework for generating robust and reproducible data.[4][5] While the precise molecular mechanisms of this compound are not extensively documented in publicly available literature, this protocol enables the investigation of its impact on cell viability, membrane integrity, and apoptosis induction.

Experimental Protocols

Cell Culture and Maintenance

A suitable cell line should be selected based on the research objectives. For general cytotoxicity screening, a commonly used cancer cell line (e.g., HeLa, A549) or a normal cell line (e.g., HEK293) can be employed.

  • Materials:

    • Selected cell line

    • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Cell culture flasks and plates (96-well, opaque-walled plates are recommended for fluorescence/luminescence-based assays)[4]

    • Incubator (37°C, 5% CO2)

  • Protocol:

    • Culture cells in T-75 flasks until they reach 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in the incubator.

This compound Preparation and Dosing
  • Materials:

    • This compound compound

    • Dimethyl sulfoxide (DMSO) for stock solution preparation

    • Complete growth medium for serial dilutions

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations for the dose-response curve. A broad range of concentrations should be tested initially.[3]

    • Include appropriate controls: a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration) and an untreated control (medium only).[4]

Cell Treatment and Incubation
  • Protocol:

    • After overnight cell adherence, carefully remove the existing medium from the 96-well plates.

    • Add 100 µL of the prepared this compound dilutions and controls to the respective wells.

    • Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).[4]

Assessment of Cytotoxicity and Apoptosis

Multiple endpoints should be assessed to gain a comprehensive understanding of this compound's effects.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[6]

  • Protocol:

    • After the treatment period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (commercially available kits) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of the stop solution.

    • Measure the absorbance at 490 nm.

    • Include a maximum LDH release control by lysing a set of untreated cells.[4]

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[7]

  • Protocol:

    • Use a commercially available luminescence-based caspase-3/7 assay kit.

    • Add the caspase-3/7 reagent directly to the wells containing the treated cells.

    • Incubate for 1-2 hours at room temperature.

    • Measure the luminescence using a microplate reader.

Data Presentation

The quantitative data from the dose-response studies should be summarized in a structured table for clear comparison.

This compound Conc. (µM)Cell Viability (% of Control)LDH Release (% of Max)Caspase-3/7 Activity (RLU)
0 (Vehicle)100 ± 5.25.1 ± 1.21500 ± 210
0.198.2 ± 4.86.3 ± 1.51650 ± 230
185.7 ± 6.115.8 ± 2.45800 ± 450
1052.3 ± 7.348.2 ± 5.112500 ± 980
5021.5 ± 3.975.6 ± 6.88500 ± 760
1005.8 ± 2.192.3 ± 4.54200 ± 320

Data are represented as mean ± standard deviation.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Culture & Seeding asc_prep This compound Dilution treatment Cell Treatment asc_prep->treatment incubation Incubation (24-72h) treatment->incubation viability Viability Assay (MTT) incubation->viability cytotoxicity Cytotoxicity Assay (LDH) incubation->cytotoxicity apoptosis Apoptosis Assay (Caspase-3/7) incubation->apoptosis data_acq Data Acquisition viability->data_acq cytotoxicity->data_acq apoptosis->data_acq dose_response Dose-Response Curve Generation data_acq->dose_response ic50 IC50/EC50 Calculation dose_response->ic50

Caption: Experimental workflow for this compound dose-response studies.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

G cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade asco This compound stress Cellular Stress (e.g., ROS Generation) asco->stress bax Bax Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 cyto_c Cytochrome c Release bax->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas37 Caspase-3/7 Activation cas9->cas37 cell_death Apoptosis cas37->cell_death

Caption: Proposed pathway for this compound-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ascochitine Yield from Ascochyta Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of ascochitine production from Ascochyta fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species produce it?

A1: this compound is a polyketide-derived secondary metabolite with potential phytotoxic properties. It is primarily produced by certain species of the fungal genus Ascochyta, notably Ascochyta pisi and Ascochyta fabae[1][2]. These fungi are plant pathogens, causing a disease known as Ascochyta blight in various legume crops[2].

Q2: What is the biosynthetic origin of this compound?

A2: this compound is synthesized via the polyketide pathway. Its biosynthesis begins with the condensation of acetyl-CoA and malonyl-CoA units to form a hexaketide chain. This chain then undergoes a series of enzymatic modifications, including methylation, cyclization, reduction, and oxidation, to form the final this compound molecule.

ascochitine_biosynthesis Acetyl-CoA Acetyl-CoA Hexaketide Chain Hexaketide Chain Acetyl-CoA->Hexaketide Chain Malonyl-CoA Malonyl-CoA Malonyl-CoA->Hexaketide Chain Methylation Methylation Hexaketide Chain->Methylation Cyclization Cyclization Methylation->Cyclization Reduction Reduction Cyclization->Reduction Oxidation Oxidation Reduction->Oxidation This compound This compound Oxidation->this compound

Figure 1: Simplified biosynthetic pathway of this compound.

Q3: What are the typical yields of this compound in fermentation?

A3: this compound yields can vary significantly depending on the fungal strain and the fermentation conditions, particularly the substrate used in solid-state fermentation. Reported yields for Ascochyta pisi and Ascochyta fabae range from 20 to 480 mg/kg when grown on rice[1].

Troubleshooting Guide

This guide addresses common issues encountered during Ascochyta fermentation for this compound production.

troubleshooting_workflow start Low or No this compound Yield q1 Is there any fungal growth? start->q1 a1_no Check inoculum viability and age. Verify sterility of media and equipment. Optimize growth conditions (temp, pH). q1->a1_no No a1_yes Is the growth slow or sparse? q1->a1_yes Yes a1_no->q1 a2_yes Optimize media composition (C/N ratio). Ensure adequate aeration. Check for contamination. a1_yes->a2_yes Yes a2_no Are fermentation parameters optimal for secondary metabolism? a1_yes->a2_no No a2_yes->a1_yes a3_no Shift temperature post-growth phase. Modify pH. Introduce elicitors. a2_no->a3_no No a3_yes Is the extraction and quantification method validated? a2_no->a3_yes Yes a3_no->a2_no a4_no Verify extraction solvent polarity and volume. Check HPLC-UV parameters (wavelength, mobile phase). a3_yes->a4_no No end Optimized Yield a3_yes->end Yes a4_no->a3_yes

Figure 2: Troubleshooting decision tree for low this compound yield.

Issue 1: No or Poor Fungal Growth

  • Possible Cause: Inoculum quality is poor.

    • Solution: Use a fresh, actively growing culture of Ascochyta for inoculation. Ensure the inoculum concentration is adequate.

  • Possible Cause: Culture medium is not suitable.

    • Solution: Verify the composition of your growth medium. For initial growth, Potato Dextrose Broth (PDB) or Czapek-Dox are commonly used for Ascochyta species[2]. Ensure the pH of the medium is within the optimal range for fungal growth (typically around 6.0-6.5).

  • Possible Cause: Incubation conditions are incorrect.

    • Solution: The optimal growth temperature for Ascochyta fabae has been reported to be around 20-22°C. Ensure your incubator is calibrated correctly.

Issue 2: Good Fungal Growth but Low this compound Yield

  • Possible Cause: Fermentation conditions favor primary metabolism over secondary metabolism.

    • Solution: Secondary metabolite production often initiates after the rapid growth phase. Consider a two-stage fermentation process where initial conditions favor biomass accumulation, followed by a shift in conditions (e.g., temperature, nutrient limitation) to trigger this compound production.

  • Possible Cause: Sub-optimal media components for secondary metabolite production.

    • Solution:

      • Carbon Source: While glucose is a common carbon source, complex carbohydrates like those found in rice have been shown to significantly enhance this compound yield in solid-state fermentation[1]. Experiment with different carbon sources such as starch, sucrose, or maltose.

      • Nitrogen Source: The type and concentration of the nitrogen source can greatly influence secondary metabolite production. Compare yields with different nitrogen sources like peptone, yeast extract, or ammonium salts.

  • Possible Cause: Inadequate aeration in submerged fermentation.

    • Solution: Aeration is critical for the growth of aerobic fungi and the biosynthesis of many secondary metabolites. Optimize the agitation speed and airflow rate in your fermenter to ensure sufficient dissolved oxygen levels.

  • Possible Cause: Lack of inducing factors.

    • Solution: Introduce elicitors to the culture during the stationary phase. Both biotic (e.g., fungal cell wall extracts) and abiotic (e.g., heavy metal ions in trace amounts) elicitors can stimulate secondary metabolite production.

Issue 3: Inconsistent this compound Yields Between Batches

  • Possible Cause: Variability in inoculum.

    • Solution: Standardize your inoculum preparation procedure, including the age of the culture and the number of spores or mycelial fragments used.

  • Possible Cause: Inconsistent media preparation.

    • Solution: Ensure precise measurement of all media components and consistent pH adjustment for each batch.

  • Possible Cause: Fluctuations in fermentation parameters.

    • Solution: Closely monitor and control temperature, pH, and aeration throughout the fermentation process.

Data Presentation

Table 1: this compound Yield from Ascochyta pisi and Ascochyta fabae in Solid-State Fermentation

SubstrateThis compound Yield (mg/kg)Reference
Rice20 - 480[1]
MaizeLow (specific value not reported)[1]

Experimental Protocols

Protocol 1: Solid-State Fermentation for this compound Production

This protocol is based on conditions reported to yield high levels of this compound[1].

  • Substrate Preparation:

    • Weigh 100 g of rice into a 1 L Erlenmeyer flask.

    • Add distilled water to achieve a moisture content of 50-60% (w/w).

    • Autoclave at 121°C for 20 minutes to sterilize.

  • Inoculation:

    • Inoculate the sterilized rice with a fresh, actively growing culture of Ascochyta fabae or Ascochyta pisi. This can be done by adding a spore suspension or small agar plugs of the mycelium.

  • Incubation:

    • Incubate the flasks at 20-22°C in the dark for 21-28 days.

  • Harvesting:

    • After the incubation period, dry the fermented rice at 40-50°C until a constant weight is achieved.

    • Grind the dried material into a fine powder.

Protocol 2: Extraction of this compound from Solid Culture

  • Solvent Extraction:

    • To 50 g of the powdered fermented rice, add 200 mL of ethyl acetate.

    • Shake the mixture on an orbital shaker at 150 rpm for 24 hours at room temperature.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the solid residue from the solvent extract.

    • Repeat the extraction of the solid residue with another 100 mL of ethyl acetate to ensure complete extraction.

    • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Storage:

    • Store the dried crude extract at -20°C until further analysis.

Protocol 3: Quantification of this compound by HPLC-UV

  • Sample Preparation:

    • Dissolve a known weight of the crude extract in a known volume of methanol.

    • Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for separating polyketides. A typical gradient could be:

      • 0-5 min: 20% Acetonitrile

      • 5-25 min: 20% to 80% Acetonitrile

      • 25-30 min: 80% Acetonitrile

      • 30-35 min: 80% to 20% Acetonitrile

      • 35-40 min: 20% Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of a pure this compound standard (if available) or by scanning the peaks in the crude extract.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve using a pure this compound standard of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing the peak area with the standard curve.

experimental_workflow start Start inoculum Inoculum Preparation (Ascochyta sp.) start->inoculum fermentation Fermentation (Solid-State or Submerged) inoculum->fermentation extraction Extraction of Crude this compound fermentation->extraction hplc HPLC-UV Analysis extraction->hplc quantification Quantification of this compound hplc->quantification optimization Yield Optimal? quantification->optimization optimization->fermentation No, adjust parameters end End optimization->end Yes

Figure 3: General experimental workflow for this compound production and optimization.

References

Troubleshooting low yield in Ascochitine purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yield during Ascochitine purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organisms produce it?

This compound is a phytotoxic fungal metabolite. It has been isolated from fungi of the genus Ascochyta, specifically Ascochyta pisi and Ascochyta fabae[1][2]. These fungi are plant pathogens, causing diseases like Ascochyta blight in pulse crops such as peas and faba beans[2].

Q2: What are the known biological activities of this compound?

This compound is known for its phytotoxic and antibiotic activities[1]. In plants, it can cause symptoms such as necrosis and wilting. One of its observed effects at a cellular level is the induction of electrolyte leakage in leaf discs, suggesting it disrupts cell membrane integrity[3].

Q3: What kind of yields can be expected for this compound from fungal cultures?

The yield of this compound can vary significantly depending on the fungal strain and culture conditions. Studies have reported yields ranging from 20 to 480 mg/kg when Ascochyta pisi and Ascochyta fabae are cultured on a solid substrate like rice[2]. The lowest yields were observed on maize grain[2].

Troubleshooting Low Yield in this compound Purification

Low yield is a common issue in the purification of natural products. This section provides a question-and-answer guide to troubleshoot specific problems you might encounter during the extraction and purification of this compound.

Extraction Phase

Q4: My initial crude extract has a very low concentration of this compound. What could be the cause?

Several factors during the initial extraction can lead to a low concentration of the target compound:

  • Sub-optimal Fungal Culture Conditions: The production of secondary metabolites like this compound is highly dependent on the culture medium and conditions. The highest reported yields have been on rice as a solid substrate[2]. Ensure your culture conditions (media, temperature, pH, and incubation time) are optimized for this compound production.

  • Inefficient Solvent Extraction: The choice of solvent is critical for efficiently extracting this compound from the fungal biomass. A common approach for fungal metabolites is to use a moderately polar organic solvent. One study indicated successful extraction using ethyl acetate[4]. If your yield is low, consider a sequential extraction with solvents of varying polarity to ensure you are capturing the this compound.

  • Degradation During Extraction: this compound's stability during extraction is a key factor. Prolonged extraction times or the use of harsh solvents or high temperatures could lead to its degradation.

Purification Phase (Chromatography)

Q5: I am losing a significant amount of this compound during silica gel column chromatography. What can I do to improve recovery?

Loss of the compound during column chromatography is a frequent problem. Here are some troubleshooting steps:

  • Improper Mobile Phase Composition: The polarity of the mobile phase is crucial for effective separation and elution. A mobile phase that is too polar may elute all compounds together, leading to poor separation. A mobile phase that is not polar enough may result in the compound of interest being too strongly adsorbed to the silica gel, leading to low recovery. A reported mobile phase for the separation of a crude extract containing this compound is a mixture of toluene, ethyl acetate, and acetic acid (50:49:1)[4]. You may need to optimize the ratios of these solvents or try a gradient elution.

  • Irreversible Adsorption to Silica: Some compounds can irreversibly bind to the stationary phase. Silica gel is slightly acidic, which could potentially interact with certain functional groups in this compound. If you suspect this is an issue, you could try using a different stationary phase, such as neutral alumina, or using a different chromatography technique like reversed-phase chromatography.

  • Compound Degradation on the Column: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If you suspect degradation, you can try neutralizing the silica gel before use or opting for a less harsh purification method.

Q6: My HPLC analysis shows a low concentration of this compound in the final purified fractions. How can I optimize my HPLC method?

For accurate quantification and purification, a well-optimized HPLC method is essential.

  • Suboptimal Mobile Phase: The mobile phase composition, including the organic modifier, aqueous phase, and pH, significantly impacts retention and peak shape. For compounds similar to this compound, a C18 column with a mobile phase consisting of acetonitrile and a buffer (e.g., phosphate or ammonium acetate) is a good starting point[5][6][7]. The pH of the mobile phase should be carefully controlled, as it can affect the ionization state of the analyte[8].

  • Poor Peak Shape: Tailing or fronting peaks can lead to inaccurate quantification and poor resolution. Adjusting the mobile phase pH, trying a different organic modifier (e.g., methanol instead of acetonitrile), or checking for column overload can help improve peak shape.

  • Inappropriate Detection Wavelength: Ensure you are using the optimal UV wavelength for detecting this compound. This can be determined by running a UV scan of a partially purified sample.

Q7: Could this compound be degrading during the purification process due to pH or temperature instability?

  • pH Sensitivity: Many organic molecules are susceptible to degradation at acidic or basic pH. It is crucial to maintain a suitable pH throughout the purification process, especially when using buffers[9].

  • Temperature Sensitivity: Exposure to high temperatures during steps like solvent evaporation can lead to thermal degradation. It is advisable to perform such steps at the lowest practical temperature.

Data Presentation

Table 1: Reported Yield of this compound from Fungal Cultures

Fungal SpeciesSubstrateYield (mg/kg)Reference
Ascochyta pisiRice20 - 480[2]
Ascochyta fabaeRice20 - 480[2]
Ascochyta pisiMaizeLowest Yield[2]
Ascochyta fabaeMaizeLowest Yield[2]

Experimental Protocols

Protocol 1: General Extraction of this compound from Fungal Culture

This protocol is a generalized procedure based on common methods for extracting fungal metabolites.

  • Fungal Culture: Grow Ascochyta pisi or Ascochyta fabae on a solid substrate like autoclaved rice for an appropriate incubation period to allow for the production of secondary metabolites.

  • Drying and Grinding: After incubation, dry the fungal biomass and grind it into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Suspend the powdered fungal biomass in a suitable organic solvent, such as ethyl acetate[4].

    • Stir or shake the suspension for several hours at room temperature.

    • Filter the mixture to separate the solvent extract from the solid biomass.

    • Repeat the extraction process with fresh solvent to ensure maximum recovery.

  • Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) at a low temperature to obtain the crude extract.

Protocol 2: Silica Gel Column Chromatography for this compound Purification

This protocol is based on a reported method for separating a crude extract containing this compound[4].

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow the silica gel to pack evenly.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase or a weak solvent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with the mobile phase: a mixture of toluene, ethyl acetate, and acetic acid in a 50:49:1 ratio[4].

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

    • Pool the fractions containing the purified this compound.

  • Final Concentration: Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Visualizations

Troubleshooting_Low_Yield Start Low this compound Yield Extraction Extraction Issues Start->Extraction Investigate Purification Purification Issues Start->Purification Investigate Culture Sub-optimal Culture Conditions Extraction->Culture Solvent Inefficient Solvent Extraction Extraction->Solvent Degradation_Ext Degradation During Extraction Extraction->Degradation_Ext MobilePhase Improper Mobile Phase Purification->MobilePhase Adsorption Irreversible Adsorption Purification->Adsorption Degradation_Pur Degradation on Column Purification->Degradation_Pur HPLC HPLC Optimization Purification->HPLC Stability pH/Temp Instability Purification->Stability

Caption: Troubleshooting workflow for low this compound yield.

Ascochitine_Purification_Workflow Culture Fungal Culture (Ascochyta pisi/fabae on rice) Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (Toluene:EtOAc:Acetic Acid) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection Analysis Fraction Analysis (TLC/HPLC) FractionCollection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Concentration2 Final Concentration Pooling->Concentration2 Purifiedthis compound Purified this compound Concentration2->Purifiedthis compound

Caption: General workflow for this compound purification.

Phytotoxin_Signaling_Hypothesis This compound This compound (Phytotoxin) CellMembrane Plant Cell Membrane This compound->CellMembrane Interacts with MembraneDamage Membrane Damage / Disruption of Integrity CellMembrane->MembraneDamage Leads to ElectrolyteLeakage Electrolyte Leakage MembraneDamage->ElectrolyteLeakage Results in CellularResponse Cellular Stress Response MembraneDamage->CellularResponse Triggers Necrosis Necrosis / Wilting CellularResponse->Necrosis Contributes to

Caption: Hypothesized signaling pathway for this compound phytotoxicity.

References

Technical Support Center: Resolving Peak Tailing in Ascochitine HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with targeted troubleshooting strategies and answers to frequently asked questions regarding peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of Ascochitine.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions to diagnose and resolve the common causes of peak tailing.

Q1: Why is my this compound peak exhibiting significant tailing?

Peak tailing in HPLC is most often the result of more than one retention mechanism affecting the analyte during its passage through the column.[1][2] For a polar molecule like this compound, which contains both carboxylic acid and hydroxyl functional groups, the primary cause is typically unwanted secondary interactions with the stationary phase.[3][4]

The most common causes can be grouped into three main categories:

  • Chemical Interactions: The primary culprit is often the interaction between this compound and active sites on the column packing material, particularly residual silanol groups (Si-OH).[5] These acidic silanols can interact with polar parts of the analyte, causing a secondary retention mechanism that delays a portion of the analyte molecules and leads to a tailing peak.[1][3] The pH of the mobile phase is a critical factor that governs these interactions.[6][7]

  • Column-Related Issues: The problem may stem from the column itself. This can include using an inappropriate column chemistry for a polar analyte, physical degradation of the column bed (e.g., a void at the inlet), or contamination from previous samples.[3][7][8]

  • System and Methodological Problems: Issues external to the column can also introduce peak tailing. These include excessive extra-column volume (dead volume) in the system's tubing and connections, column overloading due to a high concentration of the sample, or a mismatch between the sample solvent and the mobile phase.[1][3][7]

Q2: How can I optimize my mobile phase to eliminate peak tailing for this compound?

Mobile phase optimization is the most effective first step in addressing peak tailing.[9] The goal is to create an environment where the unwanted secondary interactions are minimized.

Solution: Adjust Mobile Phase pH

Since this compound is an acidic compound, and the problematic silanol groups on the silica packing are also acidic, adjusting the pH is crucial.[4][5] By lowering the mobile phase pH, you can suppress the ionization of both the this compound molecules and the silanol groups.[5][7]

  • Low pH (2.5 - 3.0): At a low pH, the residual silanol groups are protonated (Si-OH) and thus less likely to engage in strong ionic interactions with the analyte.[1][5] This is the most recommended strategy for this compound. Using a buffer is essential to maintain a consistent pH and achieve reproducible results.[10]

Solution: Use Mobile Phase Additives and Buffers

Using a suitable buffer system is critical for controlling the pH and improving peak shape.[11] For LC-MS compatibility, volatile buffers are preferred.

  • Increase Buffer Concentration: At a mid-range pH, increasing the buffer concentration (e.g., from 10 mM to >20 mM) can help mask the residual silanol sites and reduce tailing, though this is more applicable for LC-UV applications.[7][12]

The following table summarizes common buffers suitable for controlling pH in reversed-phase HPLC.

Table 1: Recommended Mobile Phase Buffers for this compound Analysis

Buffer pKa Optimal pH Range LC-MS Compatible Notes
Formic Acid / Ammonium Formate 3.75 2.8 - 4.8 Yes Excellent choice for achieving low pH in LC-MS methods.[12]
Acetic Acid / Ammonium Acetate 4.76 3.8 - 5.8 Yes Another common volatile buffer for LC-MS applications.[12]

| Phosphoric Acid / Phosphate Salts | 2.15, 7.20 | 2.1 - 3.1, 6.2 - 8.2 | No | Very effective for pH control in UV-based methods but not volatile.[12] |

Q3: What type of HPLC column is best to prevent peak tailing with this compound?

Your choice of column is fundamental to achieving a symmetrical peak shape.[2]

Solution: Use a High-Purity, End-Capped Column

Modern HPLC columns are designed to minimize the very issues that cause peak tailing.

  • Type B Silica: Use columns packed with high-purity, "Type B" silica, which has a lower concentration of acidic silanol groups and trace metal contaminants compared to older "Type A" silica.[2]

  • End-Capping: Select a column that is "end-capped." This means the manufacturer has chemically treated the silica to cap most of the residual silanol groups, making them much less interactive.[1][5] Highly end-capped columns are an excellent choice for polar analytes like this compound.[1]

Table 2: HPLC Column Selection Guide to Minimize Tailing

Column Type Description Advantages for this compound Analysis
High-Purity End-Capped C18/C8 A Type B silica column where residual silanols are chemically bonded with short-chain silanes. Significantly reduces silanol activity, leading to improved peak symmetry for polar compounds.[1][5] This is the standard recommendation.
Polar-Embedded Phase A C18 or similar phase with a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. The polar group shields the analyte from residual silanols, improving peak shape for basic and polar compounds.[6]

| Hybrid Silica/Polymer | A stationary phase made from a hybrid of silica and organic polymer. | Offers a wider usable pH range (often 1-12) and reduced silanol activity, providing more flexibility in mobile phase optimization.[2][13] |

Q4: My mobile phase and column are optimized, but I still see tailing. What else could be wrong?

If chemical and column-related issues have been addressed, the cause may be physical or methodological.

Solution 1: Check for Column Overload

Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[1][3]

  • Action: Dilute your sample by a factor of 10 and re-inject it.[1] If the peak shape improves and becomes more symmetrical, you were overloading the column. Reduce the injection volume or sample concentration.[14]

Solution 2: Minimize Extra-Column Volume (Dead Volume)

Excessive volume between the injector and the detector can cause the analyte band to spread, resulting in broader, tailing peaks.[7][12]

  • Action:

    • Ensure all tubing connections are properly fitted with no gaps.[15]

    • Use tubing with a narrow internal diameter (e.g., 0.005 inches) for all connections.[6]

    • Keep the tubing length between the column and detector as short as possible.[3]

Solution 3: Ensure Sample Solvent Compatibility

If the sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.[3][15]

  • Action: Whenever possible, dissolve your sample in the initial mobile phase.[10] If the sample's solubility requires a stronger solvent, inject the smallest possible volume.

Visualizing the Troubleshooting Process and Chemical Interactions

To better understand the workflow for diagnosing peak tailing and the underlying chemical causes, the following diagrams are provided.

TroubleshootingWorkflow start Peak Tailing Observed decision1 Is only the this compound peak tailing? start->decision1 proc2 Consider Chemical Interaction or Co-elution as the primary cause decision1->proc2 Yes proc3 All peaks tailing suggests a system-wide issue decision1->proc3 No, all peaks tail decision2 Is the column a modern, end-capped, high-purity silica type? decision3 Does diluting the sample (1:10) improve peak shape? decision2->decision3 Yes proc4 Replace with an appropriate end-capped column decision2->proc4 No proc6 Problem is likely Column Overload decision3->proc6 Yes proc7 Check for System Issues: - Minimize dead volume - Check for leaks - Match sample solvent decision3->proc7 No proc1 Optimize Mobile Phase: - Lower pH to 2.5-3.0 - Use appropriate buffer proc1->decision2 proc2->proc1 proc3->proc7 end_good Symmetrical Peak Achieved proc4->end_good proc5 Check for Column Degradation: - Flush or replace column - Use a guard column proc5->end_good proc6->end_good proc7->end_good SilanolInteraction cluster_high_ph Scenario 1: Mid-to-High pH (Tailing Occurs) cluster_low_ph Scenario 2: Low pH (Symmetrical Peak) analyte1 This compound (COO⁻) silanol1 Deprotonated Silanol (Si-O⁻) analyte1->silanol1 Secondary Ionic Interaction (Causes Tailing) c18_1 C18 Stationary Phase analyte1->c18_1 Primary Hydrophobic Interaction analyte2 This compound (COOH) silanol2 Protonated Silanol (Si-OH) c18_2 C18 Stationary Phase analyte2->c18_2 Primary Hydrophobic Interaction

References

Improving Ascochitine stability for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ascochitine. The focus is on improving its stability for long-term storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound to ensure long-term stability?

For long-term stability, solid this compound should be stored in a cool, dry, and dark environment.[1][2] High humidity can lead to the breakdown of dry formulations and weaken packaging, while excessive heat can cause chemical degradation.[1]

Summary of Recommended Storage Conditions for Solid this compound

ParameterRecommended ConditionRationale
Temperature 2°C - 8°C (Refrigerated)[2]Minimizes the rate of chemical degradation. Avoid freezing unless lyophilized, as it can cause some formulations to separate.[1]
Humidity Keep desiccated (in a dry environment)[3]High humidity can cause caking, breakdown, and rust on metal containers.[1] Use of a desiccant is recommended.
Light Protect from light[2]Exposure to light can catalyze photo-degradation of sensitive compounds.
Atmosphere Store in a tightly sealed container[2][3]Prevents exposure to moisture and atmospheric oxygen, which can cause oxidative degradation. For highly sensitive compounds, storage under an inert gas (e.g., nitrogen or argon) can be beneficial.[4]
Container Original, sealed container[5]Ensures the integrity of the compound and prevents contamination. Dark glass or opaque containers are preferable to protect from light.[4]
Q2: My this compound solution is showing signs of degradation (e.g., color change, precipitation). What are the potential causes?

Degradation in solution is a common issue and can be attributed to several factors. The primary degradation pathways for complex organic molecules like this compound are typically hydrolysis and oxidation.[6][7]

  • Hydrolysis: The chemical breakdown of a compound due to reaction with water. The lactone ring in this compound's structure could be susceptible to hydrolysis, especially under non-neutral pH conditions.[8]

  • Oxidation: Degradation caused by a reaction with oxygen. This process can be accelerated by the presence of metal ions and exposure to light.[6][9]

  • pH Instability: The stability of a compound can be highly dependent on the pH of the solution.[4] Extreme pH values (highly acidic or basic) can catalyze degradation.[10]

  • Solvent Choice: The solvent used to dissolve this compound can impact its stability. Some solvents may be reactive or contain impurities that promote degradation.

A This compound in Solution B Degradation Products A->B Degradation C Hydrolysis (H₂O, pH) C->A D Oxidation (O₂, Metal Ions, Light) D->A E Other Factors (Solvent, Temperature) E->A

Caption: Potential degradation pathways for this compound in solution.

Q3: How can I improve the stability of this compound in solution for my experiments?

For short-term use in experiments, several strategies can enhance the stability of this compound solutions:

  • Prepare Fresh Solutions: The most reliable method is to prepare solutions on the day of use.[3]

  • Use Aliquots: If a stock solution is prepared, it should be divided into smaller, single-use aliquots and stored at -20°C.[3] This minimizes freeze-thaw cycles which can degrade the compound.

  • pH Control: Maintain the pH of the solution at an optimal level, which may require testing. Often, a slightly acidic environment can improve the stability of compounds susceptible to hydrolysis.[11]

  • Antioxidants: Consider adding antioxidants to the formulation to prevent oxidative degradation.[4] Common antioxidants include ascorbic acid derivatives (like ascorbyl palmitate) or butylated hydroxytoluene (BHT).[12]

  • Solvent Selection: Use high-purity solvents. For aqueous solutions, using deoxygenated water can help reduce oxidative degradation.

Q4: What is lyophilization, and can it be used for the long-term storage of this compound?

Lyophilization, or freeze-drying, is a process that removes water from a product after it is frozen and placed under a vacuum.[13] This allows the ice to change directly from a solid to a vapor (sublimation), resulting in a dry, porous powder.[13][14]

Benefits of Lyophilization:

  • Enhanced Stability: By removing water, lyophilization significantly reduces the risk of hydrolysis, a major degradation pathway.[4][15]

  • Extended Shelf-Life: Lyophilized products are generally much more stable for long-term storage than their solution counterparts.[14][16]

  • Simplified Logistics: It often eliminates the need for cold chain storage, making transport and handling more efficient.[15]

Given that this compound is a complex organic molecule, it is a strong candidate for lyophilization to improve its long-term stability, particularly if it is found to be unstable in solution.[14]

cluster_0 Lyophilization Workflow A 1. Freezing (Product is frozen below its triple point) B 2. Primary Drying (Sublimation) (Pressure is lowered, heat applied, ice sublimes to vapor) A->B C 3. Secondary Drying (Desorption) (Temperature is raised to remove bound water molecules) B->C D Stable, Lyophilized Product (Low moisture content) C->D

References

Minimizing batch-to-batch variability in Ascochitine production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during Ascochitine production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organisms produce it?

This compound is a phytotoxic fungal secondary metabolite. It is primarily produced by plant pathogens belonging to the genus Ascochyta, notably Ascochyta pisi and Ascochyta fabae.[1][2] These fungi can be cultivated on various substrates, with studies showing rice media can produce high yields.[1]

Q2: What are the primary drivers of batch-to-batch variability in fungal secondary metabolite production?

Batch-to-batch variability in the production of fungal secondary metabolites like this compound is a common challenge. The primary causes can be grouped into three main categories:

  • Genetic and Inoculum Variability: Strain heterogeneity is a principal driver of variation in the types and quantities of secondary metabolites produced.[3] Inconsistent inoculum age, size, or viability can lead to significant differences in fermentation kinetics and final yield.

  • Environmental and Nutritional Factors: Fungal metabolism is highly sensitive to environmental conditions.[4] Minor fluctuations in parameters such as media composition (carbon, nitrogen sources), pH, temperature, aeration, and trace metal concentration can dramatically alter the metabolic output.[5][6]

  • Process Parameters: Inconsistencies in operational parameters, especially in manual or semi-automated systems, contribute significantly to variability. This includes differences in sterilization, mixing, harvesting time, and extraction procedures.[7]

Q3: How can I standardize my fermentation media to improve consistency?

Standardizing your fermentation media is critical. Start by using high-purity, well-characterized components. Prepare a large master batch of basal media or critical stock solutions to be used across multiple experiments. It is crucial to precisely control the final concentrations of carbon, nitrogen, and essential minerals.

Q4: What are the most critical environmental parameters to monitor and control during fermentation?

To ensure reproducibility, the following parameters should be tightly monitored and controlled:

  • Temperature: Fungal enzyme activity is highly temperature-dependent. Maintain a constant temperature throughout the fermentation.

  • pH: The pH of the medium affects nutrient uptake and enzyme function. It should be monitored continuously and adjusted if necessary.

  • Aeration (Dissolved Oxygen): Oxygen availability is often a limiting factor in fungal fermentations and directly impacts secondary metabolite biosynthesis.

  • Agitation: Ensures homogenous distribution of cells, nutrients, and oxygen, while preventing cell damage.

Q5: What are the best practices for inoculum preparation?

A consistent and healthy inoculum is fundamental for reproducible fermentations.

  • Standardize Spore/Mycelial Age: Use cultures from the same growth phase for every inoculation.

  • Control Inoculum Size: Precisely control the quantity of spores or mycelial mass transferred to the production vessel.

  • Ensure Viability: Regularly check the viability of your stock cultures.

  • Use a Seed Culture Step: A pre-culture or seed stage can help ensure that a standardized, actively growing inoculum is used for the main production run.

Q6: How can I accurately quantify the this compound yield in my batches?

Accurate quantification is essential for assessing variability. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the separation and quantification of secondary metabolites.[8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often after a derivatization step, for both identification and quantification.[9][10] It is crucial to develop and validate your analytical method to ensure accuracy, precision, and linearity.

Q7: Are there known stability issues with this compound?

While specific public data on this compound's stability is limited, secondary metabolites can be susceptible to degradation from exposure to heat, light, extreme pH, or oxidative conditions.[11][12] It is recommended to perform forced degradation studies (testing under acidic, alkaline, oxidative, and photolytic stress) to understand its stability profile and identify potential degradation products.[13] Store purified this compound and experimental samples under controlled conditions (e.g., -20°C or -80°C, protected from light) to minimize degradation.

Troubleshooting Guide

This guide addresses common problems encountered during this compound production.

ProblemPotential CausesRecommended Solutions
Low or No this compound Yield 1. Incorrect fungal strain or loss of productivity. 2. Sub-optimal media composition. 3. Inappropriate fermentation conditions (pH, temp, aeration). 4. Inadequate inoculum quality or size. 5. Incorrect timing of harvest (production is growth-phase dependent).[14]1. Confirm strain identity and viability. Use a fresh culture from a validated stock. 2. Perform media optimization experiments (e.g., varying C:N ratio).[14] 3. Calibrate all probes (pH, DO, temp) and ensure setpoints are maintained. 4. Implement a standardized inoculum preparation protocol. 5. Create a time-course profile of your fermentation to identify the peak production window.
High Batch-to-Batch Variability in Yield 1. Inconsistent inoculum preparation. 2. Minor variations in media components or preparation. 3. Fluctuations in environmental control (pH, temp). 4. Inconsistent harvesting and extraction procedures. 5. Strain instability or degradation over time.1. Strictly adhere to a standardized inoculum development protocol. 2. Prepare a single large batch of media for the entire set of experiments. Use high-purity reagents. 3. Log all process parameters continuously to identify and correct deviations. 4. Standardize harvest time, biomass separation, solvent volumes, and extraction time. 5. Periodically re-validate your master culture stock.
Presence of Unknown Impurities in Final Product 1. Contamination with other microorganisms. 2. Production of related secondary metabolites. 3. Degradation of this compound during extraction or storage.[12][13] 4. Extraction of interfering compounds from the media.1. Ensure strict aseptic technique during all stages. Plate samples to check for contamination. 2. Modify fermentation parameters (OSMAC approach) to favor this compound production.[6] Refine purification steps (e.g., chromatography gradient). 3. Evaluate the impact of extraction solvents, temperature, and pH on product stability. Use antioxidants if necessary. 4. Run a "blank" extraction on uninoculated media to identify media-derived impurities.

Experimental Protocols & Data

Protocol 1: Systematic Optimization of Fermentation Parameters

A systematic approach using experimental design is recommended to identify optimal conditions and reduce variability.[15][16]

  • Screening Phase (Plackett-Burman Design):

    • Identify a broad range of potentially influential factors (e.g., 5-7 variables such as glucose concentration, yeast extract concentration, pH, temperature, agitation speed).

    • Use a Plackett-Burman design to screen and identify the factors with the most significant positive or negative effects on this compound yield with a minimal number of experimental runs.

  • Optimization Phase (Box-Behnken Design):

    • Select the 2-4 most significant factors identified in the screening phase.

    • Use a Box-Behnken response surface methodology to investigate the quadratic effects and interactions between these factors.[17]

    • This will allow you to build a model to predict the optimal setpoints for maximizing this compound production.[18]

Table 1: Example of Factors for Fermentation Optimization
FactorParameterLow Level (-)High Level (+)Unit
AGlucose2050g/L
BYeast Extract210g/L
CTemperature2228°C
DInitial pH5.57.0
EAgitation150250rpm
Protocol 2: Standardized Extraction of this compound
  • Harvest: Separate the fungal mycelium from the culture broth by filtration or centrifugation at the pre-determined optimal harvest time.

  • Mycelial Extraction: If this compound is intracellular, homogenize the mycelium in a suitable solvent (e.g., ethyl acetate, methanol).

  • Broth Extraction: If this compound is extracellular, perform a liquid-liquid extraction of the culture filtrate using an appropriate immiscible solvent (e.g., ethyl acetate).

  • Concentration: Combine organic phases, dry over anhydrous sodium sulfate, and concentrate the extract under reduced pressure (e.g., rotary evaporator).

  • Purification: Purify the crude extract using techniques such as column chromatography (e.g., silica gel) or preparative HPLC to obtain pure this compound.[19]

Protocol 3: Quantification by Reverse-Phase HPLC (RP-HPLC)
  • Standard Preparation: Prepare a stock solution of purified this compound standard in a suitable solvent (e.g., methanol) and create a calibration curve with at least 5 concentration points.

  • Sample Preparation: Dissolve a precisely weighed amount of dried extract in the mobile phase, filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume: 10-20 µL

  • Analysis: Run the standards and samples. Quantify the this compound in your samples by comparing the peak area to the standard curve.

Visualizations

Ascochitine_Biosynthesis_Pathway Acetate Acetate Hexaketide Hexaketide Chain Acetate->Hexaketide Polyketide Synthase Methylation Methylation Hexaketide->Methylation Cyclization Cyclization Methylation->Cyclization Reduction Reduction to Aldehyde Cyclization->Reduction Dehydration Dehydration Reduction->Dehydration Oxidation Oxidation Dehydration->Oxidation This compound This compound Oxidation->this compound

Caption: Simplified biosynthetic pathway of this compound.[20][21]

Experimental_Workflow Start Start: Inconsistent Production Strain Strain & Inoculum Standardization Start->Strain Media Media Optimization (Plackett-Burman / Box-Behnken) Strain->Media Fermentation Fermentation Process Parameter Control (pH, Temp, DO) Media->Fermentation Harvest Determine Optimal Harvest Time Fermentation->Harvest Extraction Standardize Extraction & Purification Protocol Harvest->Extraction Analysis Validate Analytical Method (HPLC/GC-MS) Extraction->Analysis End Consistent this compound Production Analysis->End

Caption: Workflow for minimizing this compound production variability.

Troubleshooting_Tree Problem Low this compound Yield? CheckStrain Is Strain Viable & Productive? Problem->CheckStrain Yes CheckInoculum Is Inoculum Standardized? CheckStrain->CheckInoculum Yes Sol_Strain Solution: Re-validate Master Culture Stock CheckStrain->Sol_Strain No CheckMedia Is Media Composition Optimal? CheckInoculum->CheckMedia Yes Sol_Inoculum Solution: Implement Standardized Protocol CheckInoculum->Sol_Inoculum No CheckConditions Are Fermentation Conditions (pH, Temp, DO) Controlled? CheckMedia->CheckConditions Yes Sol_Media Solution: Perform Media Optimization Study CheckMedia->Sol_Media No Sol_Conditions Solution: Calibrate Probes & Log Data CheckConditions->Sol_Conditions No

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Ascochitine Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ascochitine bioassays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a phytotoxic and antibiotic secondary metabolite produced by fungi belonging to the genus Ascochyta, notably Ascochyta pisi and Ascochyta fabae.[1] Its primary reported biological activities are phytotoxicity against various plants, particularly legumes like pea and faba bean, and antibiotic (antifungal) effects.[1]

Q2: What types of bioassays are commonly performed with this compound?

A2: The most common bioassays for this compound are phytotoxicity assays to evaluate its effects on plant tissues and antifungal assays to determine its efficacy against susceptible fungi.

Q3: Is there a known signaling pathway for this compound's mechanism of action?

A3: Currently, the specific molecular signaling pathway through which this compound exerts its phytotoxic or antifungal effects is not well-documented in publicly available scientific literature. Research has focused more on its isolation, characterization, and observable toxic effects rather than its precise molecular mechanism.

Experimental Protocols

Below are generalized protocols for phytotoxicity and antifungal bioassays for this compound. These are intended as a starting point and may require optimization for specific experimental conditions.

Phytotoxicity Bioassay Protocol (Detached Leaf Assay)
  • Plant Material: Cultivate healthy, susceptible host plants (e.g., faba bean (Vicia faba) or pea (Pisum sativum)) under controlled conditions.

  • Preparation of this compound Solution: Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO or ethanol) and then make serial dilutions in sterile distilled water or a buffer to achieve the desired final concentrations. A solvent control should always be included.

  • Leaf Detachment and Inoculation: Detach healthy, young leaves from the plants. Place them in a petri dish containing a moistened filter paper to maintain humidity. Apply a small, defined volume (e.g., 10-20 µL) of the this compound solution or control to a small, lightly wounded area on the adaxial surface of the leaf.

  • Incubation: Seal the petri dishes with parafilm and incubate them in a growth chamber with a defined photoperiod and temperature for 3-7 days.

  • Assessment: Observe the leaves daily for the development of necrotic lesions. At the end of the incubation period, measure the diameter of the lesions.

Antifungal Bioassay Protocol (Broth Microdilution Method)
  • Fungal Inoculum Preparation: Culture the target fungus on an appropriate agar medium. Prepare a spore suspension or a suspension of mycelial fragments in a suitable sterile liquid medium and adjust the concentration to a standardized value (e.g., 1 x 10^5 spores/mL).

  • Preparation of this compound Dilutions: In a 96-well microtiter plate, prepare serial dilutions of this compound in the liquid growth medium. Include a positive control (a known antifungal agent), a negative control (medium with the solvent used to dissolve this compound), and a growth control (medium only).

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Cover the plate and incubate at an appropriate temperature for the test fungus for 24-72 hours.

  • Assessment: Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for the lowest concentration of this compound that prevents visible fungal growth. This can also be quantified by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Troubleshooting Guide

Phytotoxicity Assays

Problem Possible Cause(s) Suggested Solution(s)
No lesions develop, even at high concentrations of this compound. 1. Plant species or cultivar is resistant. 2. This compound solution is inactive. 3. Inadequate leaf wounding. 4. Improper incubation conditions.1. Use a known susceptible plant species/cultivar as a positive control. 2. Verify the purity and integrity of the this compound compound. 3. Ensure a small, consistent wound is made to facilitate entry. 4. Optimize temperature, light, and humidity for disease development.
High variability in lesion size between replicates. 1. Inconsistent droplet size of this compound solution. 2. Variation in leaf age or health. 3. Inconsistent wounding.1. Use a calibrated micropipette for precise application. 2. Select leaves of a similar age and developmental stage. 3. Standardize the wounding technique.
Control leaves (solvent only) show necrosis. 1. Solvent concentration is too high and phytotoxic. 2. Contamination of the control solution or leaves.1. Decrease the final concentration of the solvent in the working solutions. 2. Use sterile techniques throughout the experiment.

Antifungal Assays

Problem Possible Cause(s) Suggested Solution(s)
No inhibition of fungal growth, even at high concentrations. 1. The test fungus is resistant to this compound. 2. Inactive this compound compound. 3. Inoculum concentration is too high.1. Include a known susceptible fungal strain as a positive control. 2. Check the storage conditions and age of the this compound stock. 3. Standardize the inoculum preparation and concentration.
Inconsistent results between replicate wells. 1. Inaccurate pipetting of this compound or inoculum. 2. Poor mixing of the plate contents. 3. Edge effects in the microtiter plate.1. Calibrate pipettes and use proper pipetting techniques. 2. Gently tap the plate to ensure homogeneity. 3. Avoid using the outermost wells of the plate if edge effects are suspected.
Growth in the negative control wells. 1. Contamination of the growth medium or reagents.1. Use sterile media and reagents and aseptic techniques.

Quantitative Data Summary

The following table summarizes available quantitative data regarding the production and toxicity of this compound.

Parameter Value Organism/Assay Reference
Production Yield 20 - 480 mg/kgAscochyta pisi and Ascochyta fabae on different grain media.[1]
Toxicity to Artemia salina larvae LC50 = 85 µg/cm³Brine shrimp lethality assay.[1]

Visualizations

Experimental Workflow for Phytotoxicity Bioassay

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare this compound Stock & Dilutions E Apply this compound/Control Solutions A->E B Culture Host Plants D Detach and Wound Leaves B->D C Prepare Control Solutions C->E D->E F Incubate under Controlled Conditions E->F G Observe Lesion Development F->G H Measure Lesion Diameter G->H I Data Analysis & Interpretation H->I

Caption: General workflow for an this compound phytotoxicity bioassay.

References

Technical Support Center: Ascochyta Culture for Ascochitine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ascochyta cultures for the production of Ascochitine.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common contamination issues encountered during Ascochyta culture.

Issue 1: Bacterial Contamination in Ascochyta Culture

Symptoms:

  • Sudden drop in pH of the culture medium.

  • Cloudy or turbid appearance of the liquid culture.

  • Formation of a slimy or milky film on the surface of solid or liquid media.

  • Unusual odors emanating from the culture vessel.

  • Microscopic observation reveals small, motile or non-motile rods or cocci amongst the fungal hyphae.

Troubleshooting Workflow:

Bacterial_Contamination_Workflow start Bacterial Contamination Suspected microscopy Microscopic Examination start->microscopy confirm_bac Bacterial Cells Confirmed microscopy->confirm_bac no_bac No Bacterial Cells Observed confirm_bac->no_bac No (Check for other issues) isolate Isolate Pure Ascochyta Culture confirm_bac->isolate Yes subculture Subculture Hyphal Tips to Fresh Medium isolate->subculture antibiotics Use Antibiotic Supplementation isolate->antibiotics cabin_sequestering Cabin-Sequestering (CS) Method isolate->cabin_sequestering purify Purification Protocol subculture->purify antibiotics->purify cabin_sequestering->purify verify Verify Purity (Microscopy & PCR) purify->verify success Pure Culture Obtained verify->success Pure fail Contamination Persists verify->fail Contaminated re_evaluate Re-evaluate Source & Aseptic Technique fail->re_evaluate

Caption: Workflow for troubleshooting bacterial contamination.

Detailed Protocols:

  • Protocol 1: Purification of Ascochyta Culture by Hyphal Tipping

    • Preparation: Prepare fresh Potato Dextrose Agar (PDA) or a similar suitable medium plates.

    • Isolation: Under a stereomicroscope, identify the leading edge of the Ascochyta colony where the hyphae are actively growing and appear free of bacterial slime.

    • Transfer: Using a sterile, fine-tipped needle or scalpel, excise a small block of agar (1-2 mm²) containing a few hyphal tips.

    • Inoculation: Transfer the agar block to the center of a fresh PDA plate.

    • Incubation: Incubate the plate under optimal growth conditions for Ascochyta.

    • Verification: After sufficient growth, examine the new colony microscopically for any signs of bacteria. Repeat the process if necessary until a pure culture is obtained.

  • Protocol 2: Cabin-Sequestering (CS) Method for Bacterial Removal [1][2]

    • Prepare a "Cabin": On a fresh solid medium plate, excavate a small, square hole (3-5 mm) in the center of the agar.[1][2]

    • Inoculate: Place a small piece of the bacterially contaminated Ascochyta culture into the cabin.[1][2]

    • Cover: Gently place a sterile coverslip over the cabin, ensuring no air bubbles are trapped.[1][2]

    • Incubate: Incubate the plate for 7-10 days. The Ascochyta hyphae will grow out from under the coverslip, while the non-motile bacteria will be trapped within the cabin.[1][2]

    • Subculture: Pick hyphae that have grown beyond the edge of the coverslip and transfer them to a new plate.[1]

    • Verify: Confirm the purity of the new culture through microscopic observation and optionally by PCR.[1]

Issue 2: Fungal Cross-Contamination in Ascochyta Culture

Symptoms:

  • Appearance of distinct colony morphologies (color, texture, growth rate) within the Ascochyta culture.

  • Presence of different spore types upon microscopic examination.

  • Unexpected changes in the metabolic profile of the culture, potentially leading to reduced this compound yield.

Troubleshooting Steps:

  • Identification:

    • Macroscopic: Observe the culture plates for sectors of different growth, pigmentation, or morphology. Common fungal contaminants include Penicillium (blue-green, powdery), Aspergillus (black, yellow, or green, granular), and Mucor (white to grey, fluffy).

    • Microscopic: Prepare a slide from the contaminant colony and observe the morphology of the hyphae and spores to aid in identification.

  • Isolation of Ascochyta:

    • Hyphal Tipping: This is the most effective method. Carefully select hyphal tips from the Ascochyta colony, as far as possible from the contaminant, and transfer them to a fresh plate. This may need to be repeated several times.

    • Dilution Plating: If the culture is heavily contaminated, prepare a spore suspension and perform serial dilutions. Plate the dilutions and select single colonies that exhibit the characteristic morphology of Ascochyta.

Quantitative Data on Contamination Impact:

While specific quantitative data on the direct impact of contaminants on this compound yield is limited, the general effect of microbial contamination on secondary metabolite production is a significant reduction in yield. This is due to competition for nutrients, changes in culture pH, and the production of inhibitory compounds by the contaminant.

Contaminant TypePotential Impact on this compound ProductionReference
Bacteria (e.g., Bacillus subtilis) Competition for nutrients, alteration of pH, potential enzymatic degradation of this compound. Can lead to a significant decrease in yield .[3]
Fungi (e.g., Penicillium, Aspergillus) Strong competition for nutrients and space. Production of secondary metabolites that may inhibit Ascochyta growth or this compound biosynthesis, leading to a significant decrease in yield .[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in my Ascochyta culture?

A1: The most common sources of contamination include:

  • Airborne spores: Bacterial and fungal spores are ubiquitous in the air.

  • Contaminated equipment: Improperly sterilized glassware, bioreactors, and utensils.

  • Contaminated media: Inadequately sterilized growth media or components.

  • Operator error: Poor aseptic technique during handling and transfer.

  • Original inoculum: The initial Ascochyta culture may not have been pure.

Q2: Can I use antibiotics to control bacterial contamination?

A2: Yes, antibiotics can be used as a temporary measure to control bacterial growth. However, it is not a long-term solution.[1] The continuous use of antibiotics can lead to the development of resistant bacterial strains and may also have some inhibitory effects on the growth of Ascochyta and its secondary metabolism.[1] It is always preferable to eliminate the contamination by purifying the culture.

Q3: How can I distinguish between bacterial and yeast contamination under the microscope?

A3: Bacterial cells are typically much smaller than fungal spores and hyphae, and they can be rod-shaped or spherical. They may also exhibit motility. Yeast cells are generally larger than bacteria, are oval-shaped, and often show budding.

Q4: What is the ideal pH range for Ascochyta culture to minimize bacterial contamination?

A4: While the optimal pH for this compound production needs to be determined empirically, many fungi prefer slightly acidic conditions (pH 5.0-6.0). Most bacteria, on the other hand, thrive in a neutral pH range (6.5-7.5). Maintaining a slightly acidic pH can help to inhibit the growth of some bacterial contaminants.

Q5: How does contamination affect this compound production?

A5: Contamination negatively impacts this compound production in several ways:

  • Nutrient Competition: Contaminants compete with Ascochyta for essential nutrients in the culture medium, limiting the resources available for growth and secondary metabolite synthesis.

  • Altered Culture Conditions: Contaminants can alter the pH of the medium and produce metabolic byproducts that are inhibitory to Ascochyta growth and this compound biosynthesis.

  • Enzymatic Degradation: Some contaminants may produce enzymes that can degrade this compound.

This compound Biosynthesis Pathway

This compound is a polyketide-derived secondary metabolite.[6][7] Its biosynthesis involves the condensation of acetate units to form a hexaketide chain, followed by a series of enzymatic modifications including methylation, cyclization, reduction, and oxidation.[6]

Ascochitine_Biosynthesis acetate Acetate Units pks Polyketide Synthase (PKS) acetate->pks hexaketide Hexaketide Chain pks->hexaketide methylation Methylation hexaketide->methylation cyclization Cyclization methylation->cyclization reduction Reduction to Aldehyde cyclization->reduction dehydration Dehydration reduction->dehydration oxidation Oxidation of Methyl Group dehydration->oxidation This compound This compound oxidation->this compound

Caption: A representative pathway for this compound biosynthesis.

References

Technical Support Center: Optimizing Elution of Ascochitine in Affinity Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using affinity chromatography to purify or study the interactions of the small molecule, Ascochitine.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the elution of this compound in affinity chromatography experiments.

Q1: Why is my this compound not eluting from the column?

A1: Complete retention of this compound on the column can be due to several factors:

  • Elution conditions are too weak: The affinity between this compound and the immobilized ligand is too strong for the current elution buffer to disrupt.

  • Non-specific binding: this compound may be interacting with the chromatography matrix itself, in addition to the intended ligand.

  • Precipitation on the column: The elution buffer may be causing this compound to precipitate within the column matrix.

Troubleshooting Steps:

  • Strengthen Elution Conditions:

    • pH Shift: If using a pH-based elution, try a more extreme pH to disrupt the interaction.

    • Increased Ionic Strength: Gradually increase the salt concentration in your elution buffer (e.g., NaCl from 0.1 M up to 2 M).

    • Competitive Elution: Increase the concentration of the competing ligand in the elution buffer. The concentration of the competing compound should ideally be ten-fold higher than that of the immobilized ligand if it binds more weakly.[1]

    • Chaotropic Agents: As a last resort, consider using chaotropic agents like urea or guanidine-HCl, but be aware that these may denature the immobilized ligand.[2]

  • Address Non-Specific Binding:

    • Add a non-ionic detergent (e.g., 0.01% Tween-20) or an organic solvent (e.g., up to 10% ethanol or DMSO) to both the binding and elution buffers to disrupt hydrophobic interactions.

  • Check for Precipitation:

    • Analyze the solubility of this compound in your elution buffer conditions prior to running the column. If solubility is low, consider adding a co-solvent to the elution buffer.

Q2: The elution peak for this compound is very broad. What could be the cause?

A2: A broad elution peak suggests slow dissociation kinetics or heterogeneous interactions.

  • Slow "off-rate": The dissociation of this compound from the ligand is slow, causing it to elute gradually over a large volume.

  • Non-ideal column packing: Poorly packed columns can lead to uneven flow paths and band broadening.[3]

  • Multiple binding modes: this compound may be interacting with the ligand in multiple orientations, each with a slightly different affinity.

Troubleshooting Steps:

  • Optimize Flow Rate: Decrease the flow rate during elution to allow more time for the this compound-ligand complex to dissociate. You can also try stopping the flow intermittently during elution to allow equilibrium to be reached.[3]

  • Gradient Elution: Instead of a step elution, use a continuous gradient of increasing eluent strength (e.g., a salt or pH gradient). This can help to sharpen the peak by eluting molecules with slightly different affinities at different points in the gradient.

  • Column Repacking: If you suspect poor packing, repack the column according to the manufacturer's instructions. Ensure the bed is uniform and free of air bubbles.[3]

Q3: I am seeing low recovery of this compound in the eluted fractions. Where is it going?

A3: Low recovery can be due to incomplete elution, degradation, or adsorption to surfaces.

  • Incomplete Elution: The elution conditions are not strong enough to completely release all bound this compound.

  • Degradation: this compound may be unstable in the elution buffer conditions (e.g., extreme pH).

  • Adsorption: this compound may be adsorbing to the tubing or collection vessels.

Troubleshooting Steps:

  • Perform a Column Strip: After the initial elution, wash the column with a very strong, denaturing buffer (e.g., 6 M guanidine-HCl) to see if any remaining this compound is released. This will confirm if the initial elution was incomplete.

  • Assess Stability: Test the stability of this compound in the chosen elution buffer over the time course of the experiment.

  • Use Low-Binding Materials: Ensure that you are using low-protein-binding or silanized collection tubes and that the chromatography system tubing is inert.

Data Presentation: Elution Condition Optimization for this compound

The following table summarizes a range of elution conditions that can be systematically tested to optimize the recovery and purity of this compound. It is recommended to test these conditions on a small scale before proceeding with a large-scale purification.

Elution StrategyParameterTypical RangeStarting Condition for this compoundNotes
pH Shift pH2.5 - 4.0 (acidic) or 9.0 - 10.5 (basic)0.1 M Glycine-HCl, pH 3.0Low pH is a common starting point for disrupting ionic interactions.[2][4] Neutralize fractions immediately with 1 M Tris, pH 8.5.
Ionic Strength Salt Concentration (NaCl)0.1 M - 2.0 M0.5 M NaCl in binding bufferEffective for disrupting electrostatic interactions. Can be applied as a step or gradient.
Competitive Elution Competitor Concentration1 mM - 100 mM10x molar excess of a known soluble ligand for the immobilized proteinHighly specific, but requires a known competitor for the this compound binding site.
Polarity Reduction Organic Solvent10% - 50%20% Ethylene Glycol in binding bufferUseful for disrupting hydrophobic interactions. Ensure this compound is soluble in the solvent.
Chaotropic Agents Denaturant Concentration2 M - 6 M2 M UreaUse as a last resort as it can irreversibly denature the immobilized ligand.

Experimental Protocols

General Protocol for Affinity Chromatography of this compound

This protocol assumes that a purified protein known to bind this compound has been immobilized on an affinity resin.

1. Materials:

  • Affinity Column: Pre-packed or self-packed column with the immobilized this compound-binding protein.

  • Binding Buffer: A buffer that promotes the stable interaction between this compound and the immobilized ligand (e.g., Phosphate Buffered Saline, pH 7.4).

  • Wash Buffer: Typically the same as the binding buffer, sometimes with a slightly increased salt or low detergent concentration to reduce non-specific binding.

  • Elution Buffer: Chosen from the optimization table above (e.g., 0.1 M Glycine-HCl, pH 3.0).

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for low pH elutions).

  • Sample: A solution containing this compound, pre-filtered or centrifuged to remove particulates.

2. Column Equilibration:

  • Equilibrate the column with 5-10 column volumes (CV) of binding buffer.

  • Monitor the pH and conductivity of the column effluent to ensure it matches the binding buffer.

3. Sample Application:

  • Load the prepared this compound sample onto the column at a controlled flow rate.

  • Collect the flow-through fraction for analysis to determine if any this compound did not bind.

4. Washing:

  • Wash the column with 5-10 CV of wash buffer to remove any non-specifically bound molecules.

  • Monitor the UV absorbance at 280 nm until it returns to baseline.

5. Elution:

  • Apply the chosen elution buffer to the column.

  • Collect fractions of a defined volume (e.g., 1 CV per fraction).

  • If using a low pH elution buffer, add neutralization buffer to each collection tube beforehand.

  • Monitor the UV absorbance to track the elution of any co-eluting proteins.

6. Analysis:

  • Analyze the collected fractions for the presence and concentration of this compound using a suitable method (e.g., HPLC, LC-MS).

  • Analyze fractions for purity to assess co-elution of other molecules.

7. Column Regeneration and Storage:

  • Wash the column with several CVs of a high salt buffer followed by the binding buffer.

  • For long-term storage, wash the column with a solution containing a bacteriostatic agent (e.g., 20% ethanol) and store at 4°C.

Mandatory Visualizations

Affinity Chromatography Workflow

AffinityChromatographyWorkflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Regeneration Equilibrate 1. Equilibrate Column (Binding Buffer) Load 2. Load Sample (this compound) Equilibrate->Load Wash 3. Wash Column (Remove Impurities) Load->Wash Elute 4. Elute this compound (Elution Buffer) Wash->Elute Analyze 5. Analyze Fractions Elute->Analyze Regenerate 6. Regenerate Column Analyze->Regenerate

Caption: Workflow for the affinity purification of this compound.

Troubleshooting Logic for Elution Issues

TroubleshootingElution Start Elution Problem Observed Problem What is the primary issue? Start->Problem NoElution No this compound Eluted Problem->NoElution No Peak BroadPeak Broad Elution Peak Problem->BroadPeak Broad Peak LowRecovery Low Recovery Problem->LowRecovery Low Yield Sol_NoElution Increase Elution Strength: - More extreme pH - Higher salt concentration - Stronger competitor NoElution->Sol_NoElution Sol_BroadPeak Optimize Kinetics: - Decrease flow rate - Use gradient elution - Repack column BroadPeak->Sol_BroadPeak Sol_LowRecovery Investigate Loss: - Perform column strip - Check this compound stability - Use low-binding tubes LowRecovery->Sol_LowRecovery

Caption: Decision tree for troubleshooting common elution problems.

References

Technical Support Center: Ascochitine Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the degradation products of Ascochitine during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is monitoring its stability important?

This compound is a natural product with a benzopyranone core structure. Like many complex organic molecules, it can degrade over time when exposed to various environmental factors such as light, temperature, humidity, and pH variations. Monitoring the stability of this compound is crucial to ensure its purity, potency, and safety in research and pharmaceutical applications. Degradation can lead to a loss of biological activity and the formation of potentially toxic byproducts.

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in public literature, based on its benzopyranone structure, which is similar to coumarins and chromones, the following degradation pathways are plausible:

  • Hydrolysis: The lactone ring in the this compound molecule is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the opening of the ring to form a carboxylic acid derivative.

  • Oxidation: The molecule contains several sites that could be susceptible to oxidation, potentially leading to the introduction of hydroxyl groups or other oxygen-containing functionalities.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products.

Q3: What are the potential degradation products of this compound that I should monitor?

Based on the predicted degradation pathways, a set of hypothetical degradation products (DPs) can be proposed. Researchers should look for compounds with mass-to-charge ratios and fragmentation patterns consistent with the structures outlined in the table below during LC-MS analysis.

Degradation Product (Hypothetical)Molecular FormulaMonoisotopic Mass (Da)Potential Formation Pathway
DP-1 (Hydrolytic Product) C15H18O6294.1103Acid or base-catalyzed hydrolysis of the lactone ring.
DP-2 (Oxidative Product) C15H16O6292.0947Oxidation of the aromatic ring or side chain.
DP-3 (Photodegradation Product) VariesVariesDimerization or rearrangement reactions upon light exposure.

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC chromatogram when analyzing aged this compound samples.

  • Possible Cause: These new peaks likely represent degradation products of this compound.

  • Solution:

    • Characterize the new peaks: Use a mass spectrometer (LC-MS/MS) to determine the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peaks. Compare this data to the potential degradation products listed in the table above.

    • Perform forced degradation studies: To confirm the identity of the degradation products, intentionally degrade a fresh sample of this compound under controlled stress conditions (see Experimental Protocols section). Analyze the stressed samples by HPLC and compare the retention times and mass spectra of the resulting peaks with the unknown peaks in your aged samples.

    • Optimize your HPLC method: Ensure your current HPLC method is capable of separating the main this compound peak from all degradation products. You may need to adjust the mobile phase composition, gradient, or column chemistry to achieve adequate resolution.

Problem: The concentration of this compound in my stock solution is decreasing over time.

  • Possible Cause: this compound is degrading in your storage conditions.

  • Solution:

    • Review storage conditions: Ensure your this compound stock solutions are stored protected from light, at a low temperature (e.g., -20°C or -80°C), and in a suitable solvent. For long-term storage, consider storing the compound as a dry powder.

    • Evaluate solvent stability: The choice of solvent can impact stability. Conduct a short-term stability study in different solvents (e.g., DMSO, ethanol, acetonitrile) to determine the most suitable one for your application.

    • Prepare fresh solutions: For critical experiments, it is always best practice to prepare fresh solutions of this compound from a solid stock.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to intentionally degrade this compound and identify its degradation products. This is a crucial step in developing a stability-indicating analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M hydrochloric acid. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M sodium hydroxide. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid this compound powder in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose the this compound solution (in a photostable container) to UV light (e.g., 254 nm) or sunlight for a defined period (e.g., 24 hours).

3. Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS/MS).

Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (determined by UV scan of this compound) and mass spectrometry for identification of degradation products.

Visualizations

This compound This compound (C15H16O5) DP1 DP-1 (Hydrolytic Product) (C15H18O6) This compound->DP1  Hydrolysis (Acid/Base) DP2 DP-2 (Oxidative Product) (C15H16O6) This compound->DP2  Oxidation (e.g., H2O2) DP3 DP-3 (Photodegradation Product) This compound->DP3  Photodegradation (UV/Sunlight) cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Prep Prepare this compound Stock Solution Acid Acidic Hydrolysis Prep->Acid Base Basic Hydrolysis Prep->Base Oxidation Oxidative Degradation Prep->Oxidation Thermal Thermal Degradation Prep->Thermal Photo Photolytic Degradation Prep->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Identification HPLC->LCMS Quantify Quantify Degradation HPLC->Quantify Identify Identify Degradation Products LCMS->Identify

Cell line specific issues in Ascochitine cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The user requested information on "Ascochitine." Initial research indicates that "this compound" is a phytotoxin with very limited available data regarding its cytotoxicity in mammalian cell lines. It is highly likely that this was a typographical error for "Aconitine," a well-studied alkaloid with extensive literature on its cytotoxic effects. Therefore, this technical support center has been developed for Aconitine to provide a comprehensive and useful resource for researchers in this field.

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Aconitine in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is Aconitine and what are its primary mechanisms of cytotoxic action?

Aconitine is a highly toxic diterpenoid alkaloid derived from plants of the Aconitum genus.[1] Its primary cytotoxic effect is the induction of apoptosis (programmed cell death) in various cancer cell lines.[1] This is often mediated through the intrinsic mitochondrial pathway and can also involve the extrinsic death receptor pathway.[2] Key mechanisms include the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspase cascades.[3][4] In some cell types, Aconitine can also induce autophagy, a process of cellular self-digestion that can either lead to cell survival or cell death.[1][4]

Q2: How does Aconitine's cytotoxicity vary across different cell lines?

The cytotoxic potency of Aconitine, often measured as the half-maximal inhibitory concentration (IC50), varies significantly among different cell lines. This variability can be attributed to several factors:

  • Differential Expression of Signaling Proteins: The levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can differ, altering the threshold for apoptosis induction.[1]

  • Metabolic Differences: Cells can metabolize Aconitine into different compounds. For instance, HT22 hippocampal cells metabolize Aconitine into benzoylaconine and aconine, which may have different toxicities.[5]

  • Receptor Expression: In some cell lines, like the A2780 ovarian cancer line, Aconitine's effects are mediated through specific receptors, such as Estrogen Receptor β (ERβ).[6] The expression level of such receptors will directly influence sensitivity.

Q3: Does Aconitine selectively target cancer cells over normal cells?

Several studies suggest that Aconitine can exhibit selective cytotoxicity towards cancer cells. For example, one study found that Aconitine significantly suppressed the viability of the LIM1215 colorectal cancer cell line while having no cytotoxic effect on the normal colorectal mucosa epithelial cell line NCM460.[3][7] Similarly, another study noted that Aconitine did not significantly inhibit the growth of a normal ovarian cell line, in contrast to its effect on the A2780 ovarian cancer line.[8] The precise mechanisms for this selectivity are still under investigation but may be related to the higher metabolic rate and altered signaling pathways in cancer cells.

Q4: What are the key signaling pathways activated by Aconitine that lead to cell death?

Aconitine-induced cell death is a complex process involving multiple signaling pathways:

  • Mitochondrial (Intrinsic) Apoptosis Pathway: This is a major pathway where Aconitine induces ROS production, leading to mitochondrial membrane potential collapse, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[3] This pathway is also characterized by an increased Bax/Bcl-2 ratio.[1]

  • Death Receptor (Extrinsic) Pathway: In some cells, such as the HT22 line, Aconitine can upregulate Fas, Fas-L, and FADD, leading to the activation of caspase-8.[2]

  • NF-κB Signaling Pathway: In pancreatic cancer cells, Aconitine has been shown to inhibit the NF-κB pathway, which is involved in cell survival, leading to apoptosis.[9]

  • PI3K/Akt and MAPK/ERK Pathways: These are pro-survival pathways that can be inhibited by Aconitine in cell lines like melanoma, contributing to its anti-proliferative effects.[10]

  • AMPK/ULK1 Pathway: Aconitine can induce autophagy in H9c2 cardiomyocytes by activating this pathway through oxidative DNA damage.[4]

Q5: Besides apoptosis, can Aconitine induce other cellular effects?

Yes, in addition to apoptosis, Aconitine can induce other significant cellular responses:

  • Autophagy: In H9c2 cells, Aconitine has been shown to induce autophagy, which is a catabolic process involving the degradation of a cell's own components.[4][11] This can be a survival mechanism or can contribute to cell death.

  • Cell Cycle Arrest: Aconitine can cause cells to arrest at different phases of the cell cycle, depending on the cell line and concentration. For example, it has been observed to cause G0/G1 phase arrest.[1]

  • Inhibition of Migration and Invasion: In colorectal and ovarian cancer cells, Aconitine has been shown to reduce cell motility and invasiveness, partly by down-regulating matrix metalloproteinases (MMPs) like MMP2 and MMP9.[6]

Troubleshooting Guide

Problem: High variability between replicate wells in my MTT assay.

Possible Causes & Solutions:

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to altered cell growth and compound concentration. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media.

  • Incomplete Formazan Solubilization: After adding the solubilization solution (e.g., DMSO), ensure all purple formazan crystals are fully dissolved by pipetting up and down or using a plate shaker. Visually inspect the wells under a microscope before reading the plate.

  • Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when performing serial dilutions and adding reagents.

Problem: My IC50 value for Aconitine is very different from published values for the same cell line.

Possible Causes & Solutions:

  • Different Experimental Conditions: IC50 values are highly dependent on experimental parameters. Check and compare the following with the literature:

    • Cell Seeding Density: The initial number of cells per well can significantly impact the results.

    • Incubation Time: Aconitine's effect is time-dependent. Ensure your treatment duration (e.g., 24, 48, or 72 hours) matches the reference study.

    • Serum Concentration: Components in fetal bovine serum (FBS) can interact with compounds and affect their activity.

  • Cell Line Authenticity and Passage Number: Cell lines can drift genetically over time and with increasing passage number, which can alter their sensitivity to drugs. Use low-passage cells and periodically authenticate your cell line (e.g., via STR profiling).

  • Compound Purity and Solvent: Ensure the purity of your Aconitine stock. The final concentration of the solvent (e.g., DMSO) should be consistent and non-toxic across all wells (typically <0.5%).

Problem: I am not observing a dose-dependent effect of Aconitine.

Possible Causes & Solutions:

  • Incorrect Concentration Range: You may be working at concentrations that are too high (all cells are dead) or too low (no significant effect). Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active range for your specific cell line.

  • Compound Instability: Aconitine might be unstable in your culture medium. Prepare fresh dilutions for each experiment from a frozen stock.

  • Cell Resistance: The cell line you are using may be inherently resistant to Aconitine. Consider using a different cell line or investigating potential resistance mechanisms.

Problem: My microscopy results (e.g., visible cell death) do not correlate with my MTT assay results.

Possible Causes & Solutions:

  • MTT Assay Interference: The MTT assay measures metabolic activity, not directly cell viability. Aconitine could potentially alter mitochondrial function without causing immediate cell death, leading to a discrepancy. It's also possible for some compounds to directly reduce the MTT reagent, causing a false positive signal.[12]

    • Solution: Validate your findings with a different type of cytotoxicity assay that has a different mechanism, such as a Trypan Blue exclusion assay (measures membrane integrity), a CytoTox-Glo™ Assay (measures release of a dead-cell protease), or an ATP-based assay (measures ATP content).

  • Cytostatic vs. Cytotoxic Effects: Aconitine might be causing cell cycle arrest (a cytostatic effect) rather than cell death (a cytotoxic effect) at the concentrations tested. This would reduce the signal in an MTT assay but you might not see classic signs of cell death under the microscope.

    • Solution: Perform a cell cycle analysis using flow cytometry to investigate this possibility.

Problem: I suspect my cells are developing resistance to Aconitine.

Possible Causes & Solutions:

  • Upregulation of Anti-Apoptotic Proteins: Prolonged exposure to a cytotoxic agent can lead to the selection of cells that overexpress anti-apoptotic proteins like Bcl-2.

    • Solution: Use Western blotting to check the expression levels of key apoptosis-related proteins (Bcl-2, Bax, etc.) in your treated cells compared to a sensitive parental line.

  • Increased Drug Efflux: Cells can develop resistance by overexpressing drug efflux pumps (e.g., P-glycoprotein). While not specifically documented for Aconitine, this is a common mechanism of drug resistance.

    • Solution: Investigate the expression of common drug resistance proteins. Co-treatment with an inhibitor of these pumps could restore sensitivity.

  • Altered Metabolism: Resistant cells may metabolize Aconitine into less toxic forms more efficiently.[5]

Data Presentation

Table 1: IC50 Values of Aconitine in Various Cell Lines
Cell LineCell TypeIC50 ValueIncubation TimeReference
HT22Mouse Hippocampal908.1 µM24 h[5]
H9c2Rat Cardiomyoblast~6.9 x 10⁻² µM24 h
A2780Human Ovarian Cancer~200-400 µg/mL*24 h[8]
LIM1215Human Colorectal CancerDose-dependent decrease24-72 h[3]
QBC-939Human Cholangiocarcinoma>100 µM48 h[6]
PANC-1Human Pancreatic CancerDose-dependent decrease24-72 h[9]
MIAPaCa-2Human Pancreatic CancerDose-dependent decrease24-72 h[9]

*Note: The A2780 study reported viability percentages at given concentrations rather than a precise IC50 value.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for assessing cell viability based on the mitochondrial reduction of the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • 96-well flat-bottom plates

  • Aconitine stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Aconitine in culture medium. Remove the old medium from the wells and add 100 µL of the Aconitine dilutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used to dissolve Aconitine).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of blank wells (medium + MTT + DMSO) from all other wells. Express the results as a percentage of the vehicle-treated control cells.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Aconitine stock solution

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Aconitine for the chosen duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Propidium Iodide (PI) Cell Cycle Analysis

This protocol uses PI staining of DNA to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.

Materials:

  • 6-well plates

  • Aconitine stock solution

  • Cold 70% Ethanol

  • PBS

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Aconitine as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Mandatory Visualizations

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h (Attachment) seed_cells->incubate_24h add_acon Add Aconitine to Wells incubate_24h->add_acon prep_acon Prepare Aconitine Dilutions incubate_treat Incubate for Treatment Period (e.g., 48h) add_acon->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability vs. Control read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for an Aconitine cytotoxicity experiment using the MTT assay.

G cluster_upstream Upstream Triggers cluster_mito Mitochondrial Pathway cluster_exec Execution Phase Aconitine Aconitine ROS ↑ ROS Production Aconitine->ROS NFkB_Inhibit ↓ NF-κB Pathway Aconitine->NFkB_Inhibit PI3K_Inhibit ↓ PI3K/Akt Pathway Aconitine->PI3K_Inhibit Bax ↑ Bax ROS->Bax Mito Mitochondrial Dysfunction ROS->Mito Bcl2 ↓ Bcl-2 NFkB_Inhibit->Bcl2 Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Key signaling pathways involved in Aconitine-induced apoptosis.

G cluster_checks Initial Checks cluster_procedure Procedural Review cluster_validation Validation Start Problem: High Variability in MTT Replicates CheckPipettes Are pipettes calibrated? Start->CheckPipettes CheckReagents Are reagents fresh? CheckPipettes->CheckReagents Yes Resolved Problem Resolved CheckPipettes->Resolved No, recalibrate CheckCells Is cell suspension homogenous? CheckReagents->CheckCells Yes CheckReagents->Resolved No, remake ReviewSeeding Review cell seeding technique CheckCells->ReviewSeeding Yes CheckCells->Resolved No, resuspend well ReviewMixing Ensure thorough mixing after solubilization ReviewSeeding->ReviewMixing EdgeEffect Avoid using outer wells ReviewMixing->EdgeEffect Validate Validate with an alternative assay (e.g., Trypan Blue) EdgeEffect->Validate Still variable Validate->Resolved

Caption: Troubleshooting logic for high variability in MTT assay results.

References

Technical Support Center: Enhancing Ascochitine Extraction from Mycelia

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ascochitine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency of this compound extraction from fungal mycelia.

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound extraction process.

ProblemPossible Cause(s)Suggested Solution(s)
Low this compound Yield 1. Incomplete cell lysis. 2. Suboptimal solvent selection. 3. Inefficient solvent-to-biomass ratio. 4. Degradation of this compound during extraction.1. Enhance Cell Disruption: Employ physical disruption methods such as ultrasonication, bead milling, or freeze-thaw cycles prior to solvent extraction. Grinding the lyophilized mycelia into a fine powder is also crucial. 2. Optimize Solvent System: Test a range of solvents with varying polarities. Ethyl acetate and methanol are commonly effective for secondary metabolite extraction.[1][2] A combination of solvents may also improve yield. Consider using acidic water (e.g., with 10% acetic acid) as some studies show it enhances polyphenol extraction from fungi.[3][4][5] 3. Adjust Solvent-to-Biomass Ratio: A common starting point is a 10:1 solvent-to-dry biomass ratio (e.g., 10 mL of solvent for 1 g of dry mycelia).[6] This can be optimized from 10:1 to 30:1. 4. Control Extraction Conditions: Avoid high temperatures and prolonged exposure to light, which can degrade this compound. Conduct extractions at room temperature or on ice.
Inconsistent Extraction Results 1. Variability in fungal culture age or growth conditions. 2. Inconsistent mycelia harvesting and drying. 3. Non-homogenized mycelial samples.1. Standardize Fungal Culture: Use mycelia from cultures of the same age and grown under identical conditions (media, temperature, light) for each extraction. 2. Consistent Sample Preparation: Harvest mycelia at the same growth phase. Lyophilize (freeze-dry) the mycelia to a consistent dry weight before extraction. 3. Ensure Homogeneity: Grind the entire batch of dried mycelia into a fine, homogenous powder before weighing out samples for extraction.
Presence of Impurities in the Extract 1. Co-extraction of other fungal metabolites. 2. Extraction of media components.1. Sequential Extraction: Use a multi-step extraction with solvents of increasing polarity. Start with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent like ethyl acetate or methanol for this compound. 2. Thorough Washing: Ensure the harvested mycelia are thoroughly washed with distilled water to remove residual growth medium before lyophilization.
This compound Degradation Post-Extraction 1. Instability in the storage solvent. 2. Exposure to light or high temperatures. 3. pH instability.1. Use Appropriate Storage Solvent: Store the dried extract in a solvent where this compound is stable, such as HPLC-grade methanol or acetonitrile. 2. Proper Storage Conditions: Store extracts at -20°C or -80°C in amber vials to protect from light. 3. Maintain Neutral pH: Ensure the final extract is at a neutral pH unless stability studies indicate otherwise. The pH of the extraction solvent can impact the stability of the target compound.[7][8][9]

Frequently Asked Questions (FAQs)

1. What is the recommended starting solvent for this compound extraction?

A good starting point for this compound extraction is a mid-polarity solvent such as ethyl acetate or methanol.[1][2] These solvents have been shown to be effective for a wide range of fungal secondary metabolites. For optimization, a systematic comparison of different solvents is recommended.

2. How can I improve the disruption of fungal mycelia for better extraction?

To improve cell disruption, physical methods are highly recommended. These include:

  • Grinding: Thoroughly grinding the lyophilized (freeze-dried) mycelia into a fine powder increases the surface area for solvent penetration.

  • Ultrasonication: Applying high-frequency sound waves can effectively break down fungal cell walls.[10][11]

  • Bead Milling: Agitating the mycelia with small beads can mechanically disrupt the cells.

3. What is an optimal solvent-to-biomass ratio for this compound extraction?

A typical starting ratio is 10:1 (solvent volume in mL to dry mycelial weight in g).[6] Optimization studies can be performed by testing ratios from 10:1 up to 30:1 to determine the point of maximum yield. One study on fungal metabolomics suggested a 10 mg/mL biomass-to-methanol ratio as optimal.[12]

4. How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method for quantifying this compound. A C18 column is commonly used for the separation of secondary metabolites. The mobile phase would likely consist of a mixture of an aqueous buffer (like ammonium acetate or formic acid in water) and an organic solvent (such as acetonitrile or methanol).[13][14] A pure this compound standard is required to create a calibration curve for accurate quantification.

5. What are the best practices for storing the extracted this compound?

For short-term storage, keep the dried extract or a solution in a suitable solvent at 4°C. For long-term storage, it is recommended to store the dried extract at -20°C or -80°C in an amber vial to prevent degradation from light and temperature.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Mycelia
  • Harvest and Prepare Mycelia: Harvest fungal mycelia from the culture broth by filtration. Wash the mycelia thoroughly with distilled water to remove any residual media.

  • Lyophilization: Freeze the washed mycelia at -80°C and then lyophilize (freeze-dry) to a constant dry weight.

  • Grinding: Grind the dried mycelia into a fine, homogenous powder using a mortar and pestle or a mechanical grinder.

  • Extraction:

    • Weigh 1 gram of the dried mycelial powder into a flask.

    • Add 20 mL of ethyl acetate (or another selected solvent). This represents a 20:1 solvent-to-biomass ratio.

    • For enhanced extraction, place the flask in an ultrasonic bath for 30 minutes.

    • After ultrasonication, stir the mixture on a magnetic stirrer for 24 hours at room temperature, protected from light.

  • Filtration and Concentration:

    • Separate the mycelial debris from the solvent extract by vacuum filtration.

    • Collect the filtrate and evaporate the solvent using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the resulting crude extract at -20°C until further analysis.

Protocol 2: Quantification of this compound using HPLC-UV
  • Preparation of Standard Solutions: Prepare a stock solution of pure this compound standard in HPLC-grade methanol at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution.

  • Preparation of Sample: Dissolve a known weight of the crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Gradient Program: Start with 90% A and 10% B, linearly increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength determined by the UV absorbance maximum of this compound (this would need to be determined experimentally, but a diode array detector can scan a range of wavelengths).

  • Analysis:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Mycelia Preparation cluster_extraction Extraction cluster_analysis Analysis & Quantification Harvest Harvest Mycelia Wash Wash with Distilled Water Harvest->Wash Lyophilize Lyophilize (Freeze-Dry) Wash->Lyophilize Grind Grind to Fine Powder Lyophilize->Grind Solvent_Addition Add Solvent (e.g., Ethyl Acetate) Grind->Solvent_Addition Disruption Physical Disruption (e.g., Ultrasonication) Solvent_Addition->Disruption Incubation Stir for 24h Disruption->Incubation Filtration Filter to Remove Debris Incubation->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Dissolve Dissolve Extract in Methanol Crude_Extract->Dissolve Filter_HPLC Filter (0.22 µm) Dissolve->Filter_HPLC HPLC HPLC-UV Analysis Filter_HPLC->HPLC Quantify Quantify this compound HPLC->Quantify Troubleshooting_Low_Yield Start Low this compound Yield Detected Check_Lysis Is cell lysis complete? Start->Check_Lysis Improve_Lysis Action: Enhance physical disruption (Ultrasonication, Bead Mill) Check_Lysis->Improve_Lysis No Check_Solvent Is the solvent optimal? Check_Lysis->Check_Solvent Yes Improve_Lysis->Check_Solvent Test_Solvents Action: Test solvents of varying polarity (e.g., Methanol, Acidic Water) Check_Solvent->Test_Solvents No Check_Ratio Is the solvent:biomass ratio correct? Check_Solvent->Check_Ratio Yes Test_Solvents->Check_Ratio Adjust_Ratio Action: Optimize ratio (e.g., 10:1 to 30:1) Check_Ratio->Adjust_Ratio No Check_Degradation Is degradation occurring? Check_Ratio->Check_Degradation Yes Adjust_Ratio->Check_Degradation Control_Conditions Action: Use lower temp, protect from light Check_Degradation->Control_Conditions Yes End Yield Improved Check_Degradation->End No Control_Conditions->End Biosynthesis_Pathway cluster_pathway Simplified Putative this compound Biosynthesis Hexaketide Hexaketide Precursor Methylation Methylation Hexaketide->Methylation Cyclization Cyclization Methylation->Cyclization Reduction Reduction to Aldehyde Cyclization->Reduction Dehydration Dehydration Reduction->Dehydration Oxidation Oxidation of Methyl Group Dehydration->Oxidation This compound This compound Oxidation->this compound

References

Troubleshooting protein precipitation during Ascochitine purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for protein precipitation encountered during purification. All recommendations are presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of protein precipitation during purification?

A1: Protein precipitation is a common challenge that can arise from several factors that disrupt protein stability. The most frequent causes include:

  • Suboptimal pH: The pH of the buffer solution significantly impacts the net charge of a protein. At its isoelectric point (pI), a protein has no net charge, which can lead to aggregation and precipitation.[1][2]

  • Inappropriate Ionic Strength: The salt concentration of the buffer affects the solubility of the protein. Both excessively high and low salt concentrations can lead to precipitation.[3][4][5]

  • Temperature Stress: Proteins are sensitive to temperature fluctuations. Both heating and cooling can lead to denaturation and aggregation.[6][7] While purification is often performed at 4°C to minimize protease activity, some proteins can undergo "cold denaturation".[8]

  • High Protein Concentration: At high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.[1][9]

  • Presence of Proteases: Degradation of the target protein by proteases can lead to the formation of unstable fragments that are prone to precipitation.

  • Oxidation: For proteins containing cysteine residues, the formation of intermolecular disulfide bonds due to oxidation can cause aggregation.[1]

Q2: How can I predict the best buffer conditions for my protein?

A2: While empirical testing is often necessary, you can make an informed start by considering the following:

  • Isoelectric Point (pI): Determine the theoretical pI of your protein using bioinformatics tools. It is generally advisable to use a buffer with a pH at least one unit away from the pI to ensure the protein carries a net charge, which promotes solubility.[8]

  • Buffer Screening: If precipitation is a persistent issue, performing a buffer screen to test various pH levels, salt types, and concentrations can help identify the optimal conditions for your specific protein.[9]

Q3: Can I rescue my protein once it has precipitated?

A3: In some cases, yes. If the precipitation is reversible, you may be able to resolubilize your protein. This often involves denaturation with agents like urea or guanidine hydrochloride, followed by a refolding process.[10][11][12] Common refolding techniques include dialysis and dilution to gradually remove the denaturant.[11][12][13]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving protein precipitation at different stages of the purification workflow.

Issue 1: Protein Precipitates Immediately After Cell Lysis

Q: My protein is found in the insoluble pellet after cell lysis. What should I do?

A: This often indicates the formation of inclusion bodies (common for recombinant proteins expressed in bacteria) or aggregation due to the new chemical environment.

Solutions:

  • Optimize Lysis Buffer:

    • pH: Ensure the buffer pH is at least 1 unit away from your protein's pI.[8]

    • Ionic Strength: Test a range of salt concentrations (e.g., 150-500 mM NaCl) to mitigate charge-based aggregation.[8]

    • Additives: Incorporate stabilizing additives into your lysis buffer.[1][]

  • Modify Lysis Method:

    • Mechanical Stress: High-energy methods like sonication can generate heat and cause aggregation.[8] Perform lysis on ice and use short, intermittent bursts.

    • Enzymatic Lysis: Consider using a milder enzymatic lysis method.

  • Adjust Expression Conditions (for recombinant proteins):

    • Lower Temperature: Reducing the expression temperature can slow protein synthesis, which may promote proper folding.[8]

Issue 2: Protein Precipitates During a Chromatography Step

Q: My protein is soluble after lysis but precipitates on the chromatography column. Why is this happening?

A: Aggregation during chromatography can be triggered by the specific conditions of the column environment.

Solutions:

  • Ion-Exchange Chromatography (IEX):

    • High Local Concentration: As the protein binds to the resin, its local concentration increases, which can promote aggregation.[8] Try loading less protein or using a resin with a lower binding capacity.

  • Size-Exclusion Chromatography (SEC):

    • Buffer Incompatibility: The SEC mobile phase should be a buffer in which your protein is highly stable. It is advisable to screen different buffer conditions prior to the SEC step.[8]

  • General Chromatography Troubleshooting:

    • Modify Buffer: Add stabilizing agents like glycerol, arginine, or non-denaturing detergents to the chromatography buffers.[1][9][]

    • Temperature: While 4°C is standard, consider if your protein is susceptible to cold denaturation and if running the chromatography at room temperature might be beneficial.[8][15]

Issue 3: Protein Precipitates After Elution or During Concentration

Q: My purified protein precipitates after elution or when I try to concentrate it. How can I prevent this?

A: This is a common issue, often caused by the high concentration of the protein or the composition of the elution buffer.

Solutions:

  • Buffer Exchange: Immediately after elution, exchange the protein into an optimized storage buffer. This can be done using dialysis or a desalting column.[16][17]

  • Stabilizing Additives: Add cryoprotectants like glycerol (10-50%) or sugars to the protein solution before concentrating.[8][9][16]

  • Control Protein Concentration: If possible, work with the protein at a lower concentration.[1]

  • Optimize Storage Conditions:

    • Temperature: For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C.[1][8] Avoid repeated freeze-thaw cycles.[1][8][9]

    • Cryoprotectants: Always include a cryoprotectant like glycerol in your storage buffer.[1][8]

Data Presentation: Common Stabilizing Additives
Additive CategoryExamplesTypical ConcentrationMechanism of Action
Polyols/Sugars Glycerol, Sucrose, Trehalose5-50% (v/v) for glycerol, 5-10% (w/v) for sugarsStabilize protein structure by promoting preferential hydration.[1][9]
Amino Acids L-Arginine, L-Glutamate50-500 mMSuppress aggregation by interacting with charged and hydrophobic regions.[1][]
Reducing Agents DTT, TCEP, β-mercaptoethanol1-10 mMPrevent the formation of intermolecular disulfide bonds.[1][15]
Detergents Triton X-100, Tween 20, CHAPS0.01-1% (v/v)Non-denaturing detergents that can help solubilize aggregates.[1][15]
Salts NaCl, KCl50-500 mMModulate ionic interactions to prevent aggregation.[9]

Experimental Protocols

Protocol 1: Buffer Screening for Optimal Protein Solubility

This protocol outlines a method for systematically testing different buffer conditions to identify the optimal formulation for your protein of interest.

Materials:

  • Purified protein stock solution

  • A selection of buffering agents (e.g., Tris, HEPES, Phosphate)

  • Stock solutions of salts (e.g., 5M NaCl)

  • Stock solutions of additives (e.g., 50% glycerol, 1M L-Arginine)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 340 nm (for light scattering)

Methodology:

  • Prepare a Buffer Matrix: Design a matrix of buffer conditions in a 96-well plate. Vary one component at a time (e.g., pH, salt concentration, additive concentration).

  • Sample Preparation: Dilute your purified protein into each buffer condition to a final concentration that is relevant for your downstream applications.

  • Incubation: Incubate the plate under different stress conditions, such as elevated temperature (e.g., 37°C) or gentle agitation, for a set period (e.g., 1-24 hours).

  • Analysis of Precipitation:

    • Visual Inspection: Visually inspect each well for signs of precipitation.

    • Spectrophotometry: Measure the absorbance at 340 nm. An increase in absorbance indicates light scattering due to protein aggregation.

  • Data Interpretation: Identify the buffer conditions that result in the lowest levels of precipitation.

Protocol 2: Protein Refolding by Dialysis

This protocol describes a general method for refolding a denatured protein by gradually removing the denaturant.

Materials:

  • Precipitated protein

  • Denaturation Buffer (e.g., 8M Urea or 6M Guanidine HCl in a suitable buffer with a reducing agent)

  • Refolding Buffer (base buffer without denaturant, may contain stabilizing additives)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Large beaker and stir plate

Methodology:

  • Solubilization: Resuspend the precipitated protein in a minimal volume of Denaturation Buffer. Ensure complete solubilization.

  • Dialysis Setup: Transfer the solubilized protein solution into the dialysis tubing and seal both ends.

  • Gradual Refolding: Place the dialysis bag in a large volume (at least 1000-fold excess) of Refolding Buffer at 4°C with gentle stirring.[13]

  • Buffer Exchange: Change the external Refolding Buffer every few hours for the first day, and then let it dialyze overnight to ensure complete removal of the denaturant.[18]

  • Recovery: Recover the refolded protein from the dialysis bag. Centrifuge to remove any aggregated protein that did not refold correctly.

  • Functional Assay: Perform a functional assay to confirm that the refolded protein is active.

Visualizations

Troubleshooting Workflow for Protein Precipitation

Troubleshooting_Workflow Start Protein Precipitation Observed Identify_Stage At which stage did precipitation occur? Start->Identify_Stage Lysis Post-Lysis Identify_Stage->Lysis Lysis Chromatography During Chromatography Identify_Stage->Chromatography Chromatography Post_Purification Post-Elution / Concentration Identify_Stage->Post_Purification Post-Purification Lysis_Check Check Lysis Buffer (pH, Ionic Strength) Lysis->Lysis_Check Chroma_Check Check Chromatography Buffers (pH, salt, additives) Chromatography->Chroma_Check Post_Check Buffer Exchange to Optimal Storage Buffer Post_Purification->Post_Check Add_Additives_Lysis Add Stabilizing Additives Lysis_Check->Add_Additives_Lysis Modify_Lysis_Method Modify Lysis Method (e.g., milder sonication) Add_Additives_Lysis->Modify_Lysis_Method Reduce_Load Reduce Protein Load Chroma_Check->Reduce_Load Change_Temp Adjust Temperature Reduce_Load->Change_Temp Add_Cryo Add Cryoprotectants (e.g., Glycerol) Post_Check->Add_Cryo Control_Conc Control Final Concentration Add_Cryo->Control_Conc

Caption: A flowchart for troubleshooting protein precipitation.

Decision Tree for Preventing Protein Precipitation

Prevention_Decision_Tree Start Starting a New Protein Purification pI_Check Determine Protein pI Start->pI_Check Buffer_pH Choose Buffer pH >1 unit away from pI pI_Check->Buffer_pH Initial_Buffer Initial Buffer: - pH away from pI - 150-300mM Salt Buffer_pH->Initial_Buffer Yes Precipitation_Observed Precipitation Observed? Initial_Buffer->Precipitation_Observed No_Precipitation Proceed with Purification Precipitation_Observed->No_Precipitation No Additives_Screen Screen for Stabilizing Additives (Glycerol, Arginine, etc.) Precipitation_Observed->Additives_Screen Yes Troubleshoot Go to Troubleshooting Workflow Additives_Screen->Troubleshoot

Caption: A decision tree for preventing protein precipitation.

References

Optimizing culture media for enhanced Ascochitine production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing culture media to enhance the production of Ascochitine, a polyketide-derived secondary metabolite from fungi of the genus Ascochyta.

Frequently Asked Questions (FAQs)

Q1: Which fungal species are known to produce this compound?

A1: this compound is primarily produced by species in the Didymellaceae family. The most commonly cited producers are plant pathogens such as Ascochyta fabae and Ascochyta pisi.[1][2]

Q2: What is the general role of this compound for the fungus?

A2: this compound exhibits broad-spectrum phytotoxicity and antimicrobial activities.[2][3] It is not considered a primary pathogenicity factor in A. fabae infections of faba beans. Instead, it is mainly produced from mature hyphae where spore-forming bodies (pycnidia) are formed, suggesting it may play a protective role against other microbial competitors in the natural environment.[2]

Q3: What are the key factors influencing the yield of this compound in culture?

A3: The production of this compound, like many fungal secondary metabolites, is significantly influenced by a combination of genetic and environmental factors.[4] Key factors include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration.[5][6]

Q4: Can this compound production be induced by stressing the fungal culture?

A4: Yes, subjecting fungi to stress conditions, such as osmotic or oxidative stress, is a known method to stimulate the activation of molecular defense pathways, which can lead to the production of secondary metabolites.[4] While not specifically detailed for this compound, this is a common strategy in fungal biotechnology.

Troubleshooting Guide

This guide addresses common issues encountered during the cultivation of Ascochyta species for this compound production.

Problem Potential Cause Recommended Solution
Low or No Fungal Growth 1. Inappropriate basal medium.- Ensure you are using a suitable medium like Malt Extract Agar for initial growth or Potato Dextrose Broth (PDB) for liquid culture.[7][8]- Verify the preparation protocol for the medium, including component concentrations and sterilization procedures.
2. Suboptimal temperature.- The optimal temperature for the radial growth of Ascochyta fabae is 20°C.[7] Ensure your incubator is calibrated and maintaining this temperature consistently.
3. Contamination of culture.- Practice stringent aseptic techniques. - Visually inspect cultures for signs of bacterial or cross-contamination. - If contamination is suspected, discard the culture and start a new one from a pure stock.
Good Growth, but Low this compound Yield 1. Non-optimal culture medium for secondary metabolite production.- While a medium may support good biomass, it might not trigger this compound production. Experiment with different media; solid-state fermentation on rice has been shown to produce the highest yields of this compound (up to 480 mg/kg).[1] - Try different liquid media such as Czapek-Dox broth or PDB.[8]
2. Inappropriate carbon or nitrogen source.- The type and availability of carbon and nitrogen sources critically affect secondary metabolism.[5] Simple sugars like glucose generally support production.[5] Experiment with different C:N ratios.
3. Suboptimal pH of the medium.- The pH of the medium can significantly influence enzyme activity and metabolite production.[4] Monitor the pH of your culture over time and consider using a buffered medium. The optimal pH for many fungi is in the slightly acidic to neutral range (5.0-7.0).
4. Incorrect incubation time.- Secondary metabolites like this compound are typically produced in the stationary phase of growth.[5] Harvest the culture at different time points (e.g., 14, 21, and 28 days) to determine the peak production period.
Inconsistent Yields Between Batches 1. Variability in media components.- Use high-purity, defined chemical sources for media preparation to ensure consistency. Undefined components like yeast extract can vary between suppliers and batches.
2. Inoculum variability.- Standardize your inoculum preparation. Use a consistent amount of mycelia or a specific concentration of a spore suspension for inoculation.
Difficulty in Extracting or Quantifying this compound 1. Inefficient extraction solvent.- this compound is a polyketide. Use organic solvents like ethyl acetate or methanol for extraction from the culture filtrate or mycelium.
2. Co-elution of interfering compounds during analysis.- Optimize your chromatographic method (e.g., HPLC, LC-MS/MS). Adjust the mobile phase gradient, column type, or temperature to improve the separation and resolution of this compound from other metabolites.[9][10]

Data Presentation

Table 1: Comparison of Substrates for this compound Production

SubstrateProducing Organism(s)Reported Yield (mg/kg)Reference(s)
Rice (solid substrate)Ascochyta pisi, Ascochyta fabae20 - 480[1]
Maize Grain (solid substrate)Ascochyta pisi, Ascochyta fabaeLowest yield reported[1]
Czapek-Dox BrothAscochyta fabaeQualitative
Potato Dextrose Broth (PDB)Ascochyta fabaeQualitative

Table 2: Key Environmental Parameters for Ascochyta fabae Cultivation

ParameterOptimal ValueNotesReference(s)
Temperature 20°CFor optimal radial mycelial growth.[7]
pH 5.0 - 7.0 (General)Optimal pH for fungal growth and secondary metabolite production often falls in this range. Specific optimum for this compound may require empirical testing.[4][5]
Light Darkness (General)Light can repress the synthesis of some fungal secondary metabolites. Incubation in the dark is a common practice.[6]

Experimental Protocols & Visualizations

General Workflow for this compound Production and Analysis

The overall process involves selecting the fungal strain, preparing the optimal medium, cultivating the fungus under controlled conditions, and finally, extracting and quantifying the target metabolite.

G cluster_prep Phase 1: Preparation cluster_culture Phase 2: Cultivation cluster_analysis Phase 3: Analysis strain Strain Selection (e.g., Ascochyta fabae) media Media Formulation (e.g., Rice, PDB, Czapek-Dox) strain->media sterilize Sterilization (Autoclaving) media->sterilize inoculate Inoculation sterilize->inoculate Aseptic Transfer incubate Incubation (20°C, Dark, Stationary Phase) inoculate->incubate harvest Harvest Culture (Mycelia + Filtrate) incubate->harvest extract Solvent Extraction (e.g., Ethyl Acetate) harvest->extract quantify Quantification (HPLC / LC-MS) extract->quantify result result quantify->result Final Yield Data G cluster_signals Environmental Signals cluster_regulation Cellular Regulation cluster_biosynthesis Biosynthesis nutrients Nutrient Availability (Carbon, Nitrogen) global_reg Global Regulators (e.g., LaeA, VeA) nutrients->global_reg activate/ repress ph Medium pH ph->global_reg activate/ repress temp Temperature temp->global_reg activate/ repress pathway_reg Pathway-Specific Transcription Factors global_reg->pathway_reg pks This compound Gene Cluster (pksAC) pathway_reg->pks activate This compound This compound Production pks->this compound

References

Validation & Comparative

A Comparative Analysis of the Phytotoxic Profiles of Ascochitine and Ascosalitoxin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phytotoxicity of ascochitine and ascosalitoxin, two secondary metabolites produced by phytopathogenic fungi of the genus Ascochyta. This document summarizes the available experimental data, outlines relevant experimental methodologies, and visualizes potential cellular mechanisms and workflows.

This compound and the structurally related compound ascosalitoxin are phytotoxins produced by fungi such as Ascochyta pisi and Ascochyta fabae, which are responsible for blight diseases in various legume crops.[1][2] Understanding the phytotoxic activity of these molecules is crucial for developing effective disease management strategies and for exploring their potential as natural herbicides. While direct comparative studies with standardized quantitative data are limited in the current literature, this guide consolidates the existing findings to facilitate a meaningful comparison.

Quantitative Phytotoxicity Data

FeatureThis compoundAscosalitoxin
Producing Organism(s) Ascochyta pisi, Ascochyta fabae[1][2]Ascochyta pisi[3]
Observed Phytotoxic Effects Causes necrosis and wilting in faba bean plants.Displays phytotoxic activity on pea and bean leaves and pods, and on tomato seedlings.[3]
Reported Test Concentrations Not specified for phytotoxicity.Tested at 0.1 µg/µl and 2 µg/µl.
Quantitative Phytotoxicity Data No specific EC50 or IC50 values for phytotoxicity on plants have been reported. An LD50 value of 85 µg/cm³ has been determined for its toxicity to brine shrimp (Artemia salina).[4]No specific EC50 or IC50 values for phytotoxicity on plants have been reported in the reviewed literature.
Host Plants Mentioned Faba bean (Vicia faba)Pea (Pisum sativum), Bean (Phaseolus vulgaris), Tomato (Solanum lycopersicum)[3]

Experimental Protocols

Detailed experimental protocols for the phytotoxicity assays of this compound and ascosalitoxin are not extensively described in the available literature. However, a general methodology for assessing the phytotoxicity of fungal metabolites can be outlined based on standard practices in the field.

General Protocol for Phytotoxicity Bioassay

This protocol describes a common method for evaluating the phytotoxic effects of purified fungal metabolites on host plant tissues.

1. Preparation of Test Solutions:

  • Pure this compound and ascosalitoxin are dissolved in a suitable solvent (e.g., methanol or ethanol) to create stock solutions.

  • A dilution series is prepared from the stock solutions using sterile distilled water or a nutrient solution to achieve the desired final concentrations for testing. A solvent control is also prepared.

2. Plant Material:

  • Seeds of the target plant species (e.g., pea, faba bean) are surface-sterilized and germinated on moist filter paper in sterile petri dishes.

  • Alternatively, young seedlings are grown in a controlled environment until they reach a suitable size for leaf or stem assays.

3. Leaf Puncture or Detached Leaf Assay:

  • For leaf assays, small wounds are made on the leaves of intact seedlings using a sterile needle. A droplet of the test solution is then applied to each wound.

  • Alternatively, leaves are detached from the seedlings and placed in petri dishes containing moist filter paper. The test solution is applied to the leaf surface or a small wound on the leaf.

4. Seedling Growth Inhibition Assay:

  • Germinated seeds with uniform radicle length are transferred to vials or tubes containing the different concentrations of the test solutions.

  • The seedlings are incubated under controlled conditions (light, temperature, humidity) for a defined period.

5. Data Collection and Analysis:

  • After the incubation period, the phytotoxic effects are assessed.

  • For leaf assays, the diameter of the resulting necrotic lesions is measured.

  • For seedling assays, the length of the roots and shoots is measured, and any visible signs of toxicity (e.g., chlorosis, necrosis, wilting) are recorded.

  • The percentage of growth inhibition is calculated relative to the control group.

  • If a sufficient range of concentrations is tested, the effective concentration causing 50% inhibition (EC50) can be determined using statistical analysis.

Signaling Pathways and Experimental Workflows

While the specific molecular targets and signaling pathways affected by this compound and ascosalitoxin in plants have not been elucidated in the reviewed literature, a generalized model of a pathogen's phytotoxin interaction with a plant cell can be depicted. Furthermore, a typical workflow for the isolation and analysis of these phytotoxins is visualized below.

G Generalized Phytotoxin-Plant Cell Interaction cluster_pathogen Phytopathogenic Fungus cluster_plant Plant Cell Pathogen Ascochyta sp. Toxin_Prod Toxin Production (this compound/Ascosalitoxin) Pathogen->Toxin_Prod Cell_Wall Cell Wall Toxin_Prod->Cell_Wall Secretion Plasma_Membrane Plasma Membrane Cell_Wall->Plasma_Membrane Diffusion Receptor Putative Receptor Signaling Signal Transduction (e.g., ROS, Ca2+) Receptor->Signaling Cellular_Response Cellular Response (e.g., Gene Expression Changes) Signaling->Cellular_Response Phytotoxicity Phytotoxic Effects (Necrosis, Wilting) Cellular_Response->Phytotoxicity

Caption: Generalized interaction of a fungal phytotoxin with a plant cell.

G Workflow for Phytotoxin Analysis Fungal_Culture 1. Fungal Culture (Ascochyta sp.) Extraction 2. Extraction of Secondary Metabolites Fungal_Culture->Extraction Chromatography 3. Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Purification 4. Purification of This compound & Ascosalitoxin Chromatography->Purification Structure_Elucidation 5. Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Phytotoxicity_Assay 6. Phytotoxicity Bioassay on Host Plants Purification->Phytotoxicity_Assay Data_Analysis 7. Data Analysis (e.g., EC50 determination) Phytotoxicity_Assay->Data_Analysis

Caption: A typical workflow for the isolation and phytotoxicity testing of fungal metabolites.

References

Comparative Guide to the Structure-Activity Relationship of Ascochitine Analogs: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascochitine, a natural product isolated from fungi of the Ascochyta genus, has demonstrated notable biological activities, including phytotoxic, antifungal, and cytotoxic effects. Despite its potential as a lead compound for the development of novel agrochemicals or therapeutic agents, a comprehensive structure-activity relationship (SAR) study of this compound analogs has yet to be published in the scientific literature. This guide aims to provide a prospective analysis of the potential SAR of this compound derivatives by leveraging the limited available data on this compound and its structurally related natural product, ascosalitoxin. Furthermore, we present generalized experimental protocols for the evaluation of these analogs and propose a hypothetical workflow for future research in this area. This document serves as a foundational resource to stimulate and guide further investigation into the medicinal and agricultural chemistry of this compound.

Introduction

This compound is a polyketide metabolite produced by various plant pathogenic fungi, such as Ascochyta pisi and Ascochyta fabae. It is characterized by a substituted isochromanone core.[1][2] Early studies have highlighted its antibiotic and phytotoxic properties.[3] A structurally similar compound, ascosalitoxin, also isolated from Ascochyta species, exhibits significant phytotoxic activity, suggesting that the shared structural scaffold is crucial for its biological function.[3]

The development of novel antifungal and herbicidal agents is of critical importance in agriculture and medicine. The emergence of resistance to existing treatments necessitates the exploration of new chemical entities with unique mechanisms of action. This compound presents a promising, yet underexplored, scaffold for the development of such agents. A systematic investigation into the SAR of this compound analogs is paramount to unlocking its full potential. This guide provides a framework for these future investigations.

Comparative Biological Activity

Direct comparative data for a series of this compound analogs is not currently available. However, the existing data for this compound and the related compound ascosalitoxin provide a starting point for understanding potential SAR.

Table 1: Summary of Known Biological Activities of this compound and a Related Analog

CompoundStructureBiological ActivityQuantitative DataSource(s)
This compound Phytotoxicity, Antifungal/Antibiotic Activity, CytotoxicityLC50 = 85 µg/mL (Artemia salina)[3]
Ascosalitoxin Phytotoxicity-[3]

Note: The structures are simplified 2D representations. The full stereochemistry can be found in the referenced literature.

Prospective Structure-Activity Relationship (SAR) Analysis

Based on the structures of this compound and ascosalitoxin, and drawing parallels from SAR studies of other bioactive natural products, we can hypothesize key structural features that may influence biological activity.

  • The Isochromanone Core: This heterocyclic system is likely essential for activity. Modifications to the lactone ring, such as ring opening or alteration of the oxygen atom, would be expected to significantly impact biological function.

  • The C3-Substituent: this compound possesses a sec-butyl group at the C3 position. The size, lipophilicity, and stereochemistry of this substituent are likely critical for target binding. Analogs with varying alkyl chains (linear, branched, cyclic) at this position should be synthesized and evaluated to probe the steric and hydrophobic requirements of the binding pocket.

  • The Aromatic Ring Substituents: this compound has a methyl and a hydroxyl group on the aromatic ring. Ascosalitoxin, a substituted salicylic aldehyde derivative, shares a substituted aromatic ring.[3] The electronic and steric effects of these substituents are probably important. Exploration of different electron-donating and electron-withdrawing groups at various positions on the aromatic ring would be a key area of investigation. The phenolic hydroxyl group, in particular, may be crucial for hydrogen bonding interactions with a biological target.

  • The C5-Carbonyl Group: The ketone at C5 in this compound is a potential site for modification. Reduction to a hydroxyl group or conversion to an oxime or other derivatives could modulate activity and selectivity.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound analogs are not available. The following are generalized protocols based on standard methodologies for assessing phytotoxicity, antifungal activity, and cytotoxicity.

General Synthesis of this compound Analogs

The synthesis of this compound analogs would likely involve a multi-step process. A potential general workflow is outlined below.

G General Workflow for Synthesis of this compound Analogs start Starting Materials (e.g., substituted phenols, keto acids) step1 Construction of Isochromanone Core start->step1 step2 Introduction/Modification of C3-Substituent step1->step2 step3 Modification of Aromatic Ring Substituents step2->step3 step4 Purification and Characterization (Chromatography, NMR, MS) step3->step4 end This compound Analogs step4->end

Caption: A generalized workflow for the synthesis of novel this compound analogs.

Phytotoxicity Assay

A common method to assess phytotoxicity is the seed germination and root elongation assay.

  • Preparation of Test Solutions: this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and then diluted with distilled water or a plant growth medium to the desired concentrations. A solvent control is included.

  • Seed Plating: Seeds of a model plant (e.g., lettuce, Lactuca sativa, or cress, Lepidium sativum) are placed on filter paper in a petri dish.

  • Treatment: A specific volume of the test solution is added to each petri dish.

  • Incubation: The petri dishes are incubated in the dark at a controlled temperature (e.g., 25°C) for a defined period (e.g., 72 hours).

  • Data Collection: The number of germinated seeds is counted, and the length of the radicle (primary root) is measured.

  • Analysis: The percentage of germination inhibition and root growth inhibition is calculated relative to the solvent control. The IC50 (concentration causing 50% inhibition) can then be determined.

Antifungal Susceptibility Assay

The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of antifungal compounds.

  • Preparation of Fungal Inoculum: A suspension of a target fungus (e.g., Candida albicans, Aspergillus fumigatus) is prepared and adjusted to a standard concentration.

  • Preparation of Microtiter Plates: The this compound analogs are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: The fungal inoculum is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured with a spectrophotometer.

Cytotoxicity Assay (e.g., Brine Shrimp Lethality Assay)

The brine shrimp lethality assay is a simple and rapid method for preliminary cytotoxicity screening.

  • Hatching of Brine Shrimp: Artemia salina cysts are hatched in artificial seawater.

  • Preparation of Test Vials: this compound analogs are dissolved in a solvent and added to vials containing artificial seawater and a known number of brine shrimp nauplii (larvae).

  • Incubation: The vials are kept under illumination for 24 hours.

  • Data Collection: The number of dead nauplii in each vial is counted.

  • Analysis: The percentage of mortality is calculated, and the LC50 (lethal concentration for 50% of the population) is determined using probit analysis.

Putative Mechanism of Action and Signaling Pathway

The precise molecular target and signaling pathway of this compound have not been elucidated. Based on its phytotoxic and antifungal activities, it could potentially interfere with essential cellular processes in target organisms. A hypothetical signaling pathway that could be investigated is the disruption of mitochondrial function, a common mechanism for natural phytotoxins.

G Hypothetical Signaling Pathway for this compound-Induced Cell Death This compound This compound Analog Mitochondria Mitochondria This compound->Mitochondria Inhibition of Electron Transport Chain ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis/Programmed Cell Death Damage->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: A putative signaling pathway for this compound's biological activity.

Conclusion and Future Directions

This compound represents a valuable scaffold for the development of new bioactive compounds. The lack of comprehensive SAR studies on its analogs presents a significant research gap and a promising opportunity for discovery. Future research should focus on the synthesis of a diverse library of this compound analogs with systematic modifications to the isochromanone core, the C3-substituent, and the aromatic ring. The biological evaluation of these analogs using standardized phytotoxicity, antifungal, and cytotoxicity assays will be crucial for establishing a robust SAR. Elucidating the mechanism of action and identifying the molecular target(s) of this compound will provide a rational basis for the design of more potent and selective derivatives. The information presented in this guide provides a roadmap for initiating and advancing research on this intriguing class of natural products.

References

A Comparative Guide to the Quantification of Ascochitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ascochitine, a polyketide-derived phytotoxin produced by fungi of the Ascochyta genus, plays a significant role in plant pathology, particularly in diseases affecting legume crops. Accurate quantification of this metabolite is crucial for understanding its biosynthesis, phytotoxicity, and potential applications. This guide provides a comparative overview of analytical methodologies that can be employed for the quantification of this compound, supported by general experimental principles for similar fungal phytotoxins. Due to a lack of direct comparative studies on this compound quantification in publicly available literature, this guide draws upon established methods for the analysis of fungal secondary metabolites.

Data Presentation: Comparison of Potential Quantification Methods

The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques applicable to this purpose.

MethodPrinciplePotential Advantages for this compound QuantificationPotential Limitations for this compound Quantification
HPLC-UV Separation based on polarity, detection via UV absorbance.Cost-effective, robust, and widely available. Suitable for relatively high concentrations of this compound in simple matrices.Lower sensitivity and selectivity compared to mass spectrometry. Potential for interference from co-eluting compounds with similar UV spectra.
LC-MS/MS Separation by liquid chromatography followed by mass analysis of the parent molecule and its fragments.High sensitivity and selectivity, enabling quantification in complex biological matrices. Provides structural confirmation.Higher equipment and operational costs. Requires expertise in method development and data analysis.
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy. Quantification based on the integrated signal intensity of specific protons relative to a certified internal standard.Absolute quantification without the need for a specific this compound analytical standard. Provides structural information simultaneously. Non-destructive.Lower sensitivity compared to LC-MS/MS. Requires higher sample concentrations and specialized equipment and expertise.

Experimental Protocols

Detailed experimental protocols for the quantification of this compound are not extensively documented. However, based on methodologies for other fungal phytotoxins, the following outlines provide a starting point for method development.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the analysis of this compound in fungal culture extracts or other relatively clean samples.

a. Sample Preparation (from Fungal Culture):

  • Grow the Ascochyta species in a suitable liquid or solid medium.

  • Extract the culture filtrate or mycelium with an organic solvent such as ethyl acetate or methanol.

  • Concentrate the organic extract under reduced pressure.

  • Redissolve the residue in a known volume of the mobile phase for HPLC analysis.

b. HPLC Conditions (General Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain a small percentage of formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at the maximum absorbance wavelength of this compound.

  • Quantification: Based on a calibration curve generated using an isolated and purified this compound standard of known concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying this compound in complex matrices like plant tissues or soil.

a. Sample Preparation (from Plant Tissue):

  • Homogenize the plant tissue sample in a suitable extraction solvent (e.g., methanol/water mixture).

  • Centrifuge the homogenate to pellet solid debris.

  • The supernatant may require a solid-phase extraction (SPE) clean-up step to remove interfering matrix components.

  • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

b. LC-MS/MS Conditions (General Example):

  • LC System: A UHPLC system for fast and efficient separation.

  • Column: A suitable C18 or other appropriate reverse-phase column.

  • Mobile Phase: Similar to HPLC-UV, using a gradient of acetonitrile and water with formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides a better signal for this compound.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard.

  • Quantification: An internal standard (ideally, a stable isotope-labeled this compound) should be used to correct for matrix effects and variations in instrument response. Quantification is based on the ratio of the analyte to the internal standard peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR allows for the absolute quantification of this compound in a sample, provided a certified internal standard is used.

a. Sample Preparation:

  • Extract and purify this compound from the sample matrix to a reasonable degree of purity.

  • Accurately weigh a known amount of the purified extract and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

b. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard 1D proton (¹H) NMR experiment.

  • Parameters: Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons for accurate integration.

c. Data Analysis:

  • Identify a well-resolved proton signal of this compound and a signal from the internal standard.

  • Integrate the areas of these two signals.

  • Calculate the concentration of this compound using the following formula: Concentration_this compound = (Area_this compound / N_protons_this compound) * (N_protons_IS / Area_IS) * (Molar_mass_this compound / Molar_mass_IS) * (Mass_IS / Mass_sample) where N_protons is the number of protons giving rise to the integrated signal.

Mandatory Visualizations

Hypothetical Signaling Pathway of this compound Phytotoxicity

The precise signaling pathway of this compound-induced phytotoxicity is not well-elucidated. However, like many fungal phytotoxins, it is hypothesized to induce a cascade of events leading to cell death in susceptible plants. The following diagram illustrates a plausible, generalized pathway.

G This compound This compound PlantCell Plant Cell Membrane This compound->PlantCell Interaction ROS Reactive Oxygen Species (ROS) Production PlantCell->ROS Mitochondria Mitochondrial Dysfunction PlantCell->Mitochondria Signaling Stress Signaling (e.g., MAPK cascade) ROS->Signaling Mitochondria->Signaling GeneExpression Altered Gene Expression (Defense/Death Genes) Signaling->GeneExpression CellDeath Programmed Cell Death (Necrosis/Apoptosis) GeneExpression->CellDeath

Caption: A hypothetical signaling pathway for this compound-induced phytotoxicity in a plant cell.

General Experimental Workflow for this compound Quantification

The following diagram outlines a typical workflow for the quantification of this compound from a biological sample.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Sample Biological Sample (Fungal Culture/Plant Tissue) Extraction Solvent Extraction Sample->Extraction Cleanup Purification/Cleanup (e.g., SPE) Extraction->Cleanup HPLC_UV HPLC-UV Cleanup->HPLC_UV LC_MS LC-MS/MS Cleanup->LC_MS qNMR qNMR Cleanup->qNMR Quantification Quantification (Calibration Curve/Internal Standard) HPLC_UV->Quantification LC_MS->Quantification qNMR->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Caption: General workflow for the quantification of this compound from biological samples.

A Comparative Analysis of Ascochitine from Diverse Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ascochitine, a polyketide-derived secondary metabolite, has been isolated from several fungal species, primarily within the Ascochyta and Phoma genera. This guide provides a comparative analysis of this compound from different fungal sources, focusing on its biological activities and the methodologies for its study. While direct comparative studies on the potency of this compound derived from various strains are limited, this document synthesizes the available data to offer a comprehensive overview for research and development purposes.

Fungal Sources of this compound

This compound has been identified in a range of phytopathogenic fungi. Notably, its production varies not only between species but also among different isolates of the same species.

Fungal SpeciesKey FindingsCitations
Ascochyta pisiOne of the first species from which this compound was isolated. Produces this compound in variable yields.[1]
Ascochyta fabaeA known producer of this compound, with reported yields ranging from 20 to 480 mg/kg on rice grain. However, some virulent isolates may not produce this compound, suggesting the involvement of other phytotoxins in its pathogenicity.[1]
Ascochyta viciae-villosaeProduces this compound.[2]
Phoma speciesCertain Phoma species are also capable of producing this compound.[2]
Ascochyta lentis & A. lentis var. lathyriThese species are closely related to this compound producers but have been found to lack the ability to synthesize it due to mutations in the polyketide synthase (PKS) gene responsible for its biosynthesis.[2]

Comparative Biological Activities

This compound exhibits a range of biological activities, including phytotoxic, antimicrobial, and cytotoxic effects. Quantitative comparative data for this compound from different fungal strains is scarce in the current literature. The following table summarizes the available data on the activity of this compound.

Biological ActivityAssayTest Organism/Cell LineResultsCitations
CytotoxicityBrine Shrimp Lethality AssayArtemia salina larvaeLC50 = 85 µg/cm³ (for crystalline this compound)[1]
PhytotoxicityElectrolyte Leakage AssaySusceptible plant cultivarsCauses electrolyte leakage, indicating cell membrane damage.[3]
PhytotoxicityGeneral ObservationLegume plantsPart of a complex of secondary metabolites that contribute to necrotic lesions.[4][5]
Antimicrobial ActivityNot specifiedBroad-spectrumExhibits broad-spectrum antimicrobial activities.[2]

It is important to note that Ascochyta fabae produces a variety of other phytotoxic metabolites, such as ascosalitoxin and benzoic acid, which have shown significant necrotic effects on faba bean and other legumes[4][5]. The overall phytotoxicity of a fungal strain may, therefore, not be solely attributable to this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible study of this compound. Below are methodologies for key experiments.

Isolation and Purification of Fungal Strains

A pure fungal culture is the starting point for this compound production.

Protocol: Single Spore Isolation of Ascochyta pisi

  • Sample Collection : Collect infected pea leaves, stems, or pods showing typical symptoms of Ascochyta blight.

  • Surface Sterilization : Cut the infected tissue into small pieces (approx. 5x5 mm). Surface sterilize by sequential immersion in 70% ethanol for 30 seconds, followed by 1% sodium hypochlorite for 2 minutes, and then rinse three times with sterile distilled water.

  • Plating : Place the sterilized tissue pieces onto Potato Dextrose Agar (PDA) plates amended with an antibiotic (e.g., streptomycin sulfate) to suppress bacterial growth.

  • Incubation : Incubate the plates at 22-25°C in the dark for 5-7 days until fungal mycelium grows out from the tissue.

  • Spore Suspension : Flood the surface of a sporulating culture with sterile distilled water and gently scrape the surface with a sterile loop to release conidia.

  • Serial Dilution : Prepare a serial dilution of the spore suspension in sterile distilled water.

  • Spreading : Spread 100 µL of a dilute spore suspension onto fresh PDA plates.

  • Isolation : Incubate the plates for 12-24 hours. Using a stereomicroscope, identify single, germinating spores and transfer them to new PDA plates using a sterile needle.

  • Pure Culture : Incubate the new plates to obtain a pure culture originating from a single spore.

Extraction and Purification of this compound

This protocol outlines a general procedure for extracting and purifying this compound from a fungal culture.

Protocol: Solvent Extraction and Chromatographic Purification

  • Fungal Culture : Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) or solid substrate (e.g., rice) with a pure culture of the this compound-producing fungus. Incubate for 2-4 weeks.

  • Extraction :

    • Liquid Culture : Separate the mycelium from the culture broth by filtration. Extract the filtrate three times with an equal volume of ethyl acetate.

    • Solid Culture : Dry and grind the solid culture. Extract the powder with a suitable solvent mixture, such as chloroform/methanol, using sonication or shaking.

  • Concentration : Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography : Fractionate the crude extract using silica gel column chromatography with a gradient of solvents (e.g., hexane, ethyl acetate, and methanol) of increasing polarity.

  • Thin-Layer Chromatography (TLC) : Monitor the fractions by TLC to identify those containing this compound.

  • Further Purification : Pool the this compound-containing fractions and subject them to further purification steps, such as preparative HPLC, to obtain pure this compound.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.

Protocol: HPLC-UV Analysis

  • Standard Preparation : Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol) and create a series of standard solutions of known concentrations.

  • Sample Preparation : Dissolve a known weight of the crude or purified extract in the mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC Conditions :

    • Column : C18 reversed-phase column.

    • Mobile Phase : A gradient of acetonitrile and water (both may contain a small percentage of formic acid or trifluoroacetic acid to improve peak shape).

    • Flow Rate : Typically 1.0 mL/min.

    • Detection : UV detector at the wavelength of maximum absorbance for this compound.

    • Injection Volume : 10-20 µL.

  • Quantification : Generate a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Phytotoxicity Assay

The electrolyte leakage assay is a common method to quantify cell membrane damage caused by phytotoxins.

Protocol: Electrolyte Leakage Assay

  • Plant Material : Use leaf discs from a susceptible host plant (e.g., Vicia faba for this compound from A. fabae).

  • Treatment : Float the leaf discs in a solution containing different concentrations of purified this compound. Use a solvent control (the solvent used to dissolve this compound) and a negative control (water).

  • Incubation : Incubate the treated leaf discs for a defined period (e.g., 24-48 hours) under controlled light and temperature conditions.

  • Conductivity Measurement (Initial) : After incubation, measure the electrical conductivity of the solution (C1).

  • Total Electrolyte Measurement : To release all electrolytes, freeze the leaf discs and the solution at -20°C and then thaw, or autoclave the samples. After cooling to room temperature, measure the total electrical conductivity (C2).

  • Calculation : Calculate the percentage of electrolyte leakage as (C1/C2) x 100.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity.

Protocol: Broth Microdilution Method

  • Prepare this compound Solutions : Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation : Prepare a standardized suspension of the test microorganism (bacterium or fungus) in the same broth.

  • Inoculation : Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

  • Incubation : Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination : The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways in plants triggered by this compound are not yet fully elucidated. However, based on its known effects and the general mechanisms of plant defense against phytotoxins, a putative pathway can be proposed.

This compound is known to cause electrolyte leakage, which is a direct consequence of compromised cell membrane integrity[3]. This damage can be perceived by the plant cell as a danger signal, initiating a cascade of defense responses. These responses often involve the activation of signaling pathways mediated by plant hormones such as salicylic acid (SA), jasmonic acid (JA), and ethylene (ET)[6]. Necrotrophic pathogens and their toxins, like those from Ascochyta, typically trigger JA and ET signaling pathways, which in turn activate the expression of pathogenesis-related (PR) genes and the production of secondary metabolites aimed at limiting the pathogen's spread[7].

Ascochitine_Signaling_Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of this compound from different fungal strains.

Experimental_Workflow

Conclusion

This compound is a bioactive secondary metabolite produced by several species of Ascochyta and Phoma. While it demonstrates clear phytotoxic, antimicrobial, and cytotoxic properties, there is a significant gap in the literature regarding direct, quantitative comparisons of its activity when isolated from different fungal strains. The provided protocols offer a foundation for researchers to conduct such comparative studies. Future research should focus on isolating this compound from a wider range of fungal producers, performing head-to-head comparisons of their biological activities, and elucidating the specific molecular targets and signaling pathways involved in its mechanism of action. This will be crucial for harnessing the full potential of this compound in drug development and agricultural applications.

References

A Comparative Guide to Ascochitine and Other Phytotoxins from Ascochyta Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Ascochyta is responsible for Ascochyta blight, a devastating disease affecting a wide range of legume crops worldwide. The pathogenicity of these fungi is often attributed to the production of a diverse arsenal of phytotoxic secondary metabolites. Among these, ascochitine, a potent phytotoxin, has been a subject of considerable interest. This guide provides a comparative analysis of this compound and other major phytotoxins produced by Ascochyta species, supported by available experimental data, detailed methodologies, and visual representations of implicated biological pathways.

Overview of Major Ascochyta Phytotoxins

Ascochyta species produce a variety of phytotoxins, with the specific profile often varying between species. This guide focuses on a comparative analysis of this compound with other well-documented phytotoxins from this genus, including solanapyrones, ascosalitoxin, and cytochalasin D. These compounds belong to different chemical classes and exhibit distinct biological activities.

This compound , primarily produced by Ascochyta pisi and Ascochyta fabae, is a chlorinated phenyl-substituted isocoumarin. Its phytotoxic effects have been observed to cause electrolyte leakage in plant tissues, indicating membrane damage.

Solanapyrones , particularly solanapyrones A, B, and C, are polyketide-derived metabolites produced by Ascochyta rabiei, the causal agent of Ascochyta blight in chickpeas. Their virulence is directly correlated with the quantity of solanapyrones produced, with solanapyrone A being the most potent of the three.

Ascosalitoxin , a salicylic aldehyde derivative, is another significant phytotoxin produced by A. fabae and A. pisi. It is known to cause necrotic lesions on the leaves of host plants.

Cytochalasin D , also produced by A. rabiei, is a mycotoxin that interferes with actin polymerization, a fundamental process in eukaryotic cells, leading to disruption of cell division and motility.

Quantitative Comparison of Phytotoxicity

Direct comparative studies with standardized quantitative data (e.g., EC50 values) for all major Ascochyta phytotoxins are limited in the existing literature. However, by compiling data from various studies, we can establish a relative understanding of their phytotoxic potential.

PhytotoxinProducing Ascochyta SpeciesHost Plant(s)Quantitative Phytotoxicity DataReference(s)
This compound A. pisi, A. fabaePea, Faba BeanLC50 = 85 µg/cm³ (on Artemia salina larvae)[1]
Solanapyrone A A. rabieiChickpeaED50 (Inhibition of Seed Germination): 7.15 µg/mL ED50 (Inhibition of Hypocotyl Elongation): 5.87 µg/mL ED50 (Inhibition of Radicle Elongation): 3.60 µg/mL[2]
Solanapyrone B A. rabieiChickpeaLess toxic than Solanapyrone A[3]
Solanapyrone C A. rabieiChickpeaLeast toxic of the three solanapyrones[3]
Ascosalitoxin A. fabae, A. pisiFaba Bean, PeaNecrotic Area on Faba Bean Leaves: - 29.8 mm² at 10 µM - 15 mm² at 100 µM[4][5]
Benzoic Acid A. fabaeFaba BeanNecrotic Area on Faba Bean Leaves: - 30.8 mm² at 10 µM - 16 mm² at 100 µM[4][5]
Cytochalasin D A. rabieiChickpeaData not available[3]

Note: The provided data for this compound is on an animal model and not directly comparable to the plant-based phytotoxicity data for other toxins. The data for ascosalitoxin and benzoic acid indicates a dose-dependent necrotic effect. The solanapyrone A data provides clear ED50 values for different aspects of seedling development.

Mechanisms of Action and Signaling Pathways

The precise molecular targets and signaling pathways affected by these phytotoxins in plants are areas of ongoing research. However, based on their chemical nature and observed effects, plausible mechanisms can be outlined.

This compound: Membrane Disruption

The primary mode of action for this compound appears to be the disruption of plant cell membrane integrity. This is supported by observations of electrolyte leakage from treated plant tissues. This disruption likely leads to a cascade of secondary effects, including loss of cellular homeostasis and eventual cell death.

Ascochitine_Pathway This compound This compound Membrane Plant Cell Membrane This compound->Membrane interacts with Disruption Membrane Disruption Membrane->Disruption Leakage Electrolyte Leakage Disruption->Leakage Homeostasis Loss of Cellular Homeostasis Leakage->Homeostasis CellDeath Cell Death Homeostasis->CellDeath

Caption: Proposed mechanism of this compound phytotoxicity.

Solanapyrone A: Potential DNA Polymerase Inhibition

In mammalian cells, solanapyrone A has been shown to inhibit DNA polymerase beta and lambda.[6] While its direct target in plants has not been definitively identified, it is plausible that it interferes with similar DNA replication or repair mechanisms in plant cells, leading to cell cycle arrest and ultimately, cell death.

Solanapyrone_Pathway SolanapyroneA Solanapyrone A DNA_Polymerase Plant DNA Polymerase (?) SolanapyroneA->DNA_Polymerase inhibits Inhibition Inhibition of DNA Replication/Repair DNA_Polymerase->Inhibition CellCycleArrest Cell Cycle Arrest Inhibition->CellCycleArrest CellDeath Cell Death CellCycleArrest->CellDeath CytochalasinD_Pathway CytochalasinD Cytochalasin D Actin Actin Monomers CytochalasinD->Actin binds to Polymerization Actin Polymerization CytochalasinD->Polymerization inhibits Actin->Polymerization Cytoskeleton Disrupted Actin Cytoskeleton Polymerization->Cytoskeleton CellularProcesses Inhibition of: - Cell Division - Cytoplasmic Streaming - Vesicle Transport Cytoskeleton->CellularProcesses GrowthInhibition Growth Inhibition & Cell Death CellularProcesses->GrowthInhibition Detached_Leaf_Assay Start Start: Healthy Plant Leaves Detach Detach healthy, fully expanded leaves Start->Detach Wash Surface sterilize and wash leaves Detach->Wash Plate Place leaves on moist filter paper in Petri dishes (adaxial side up) Wash->Plate ApplyToxin Apply a small droplet of the phytotoxin solution to the leaf surface Plate->ApplyToxin Incubate Incubate under controlled conditions (light, temperature, humidity) ApplyToxin->Incubate Observe Observe and measure the diameter of the necrotic lesion over time Incubate->Observe End End: Quantify Phytotoxicity Observe->End Seed_Germination_Assay Start Start: Seeds of Target Plant Species Sterilize Surface sterilize seeds Start->Sterilize PreparePlates Prepare Petri dishes with filter paper moistened with toxin solutions of varying concentrations Sterilize->PreparePlates PlaceSeeds Place a defined number of seeds in each Petri dish PreparePlates->PlaceSeeds Incubate Incubate in the dark at a constant temperature PlaceSeeds->Incubate MeasureGermination After a set period, count the number of germinated seeds Incubate->MeasureGermination MeasureGrowth Measure the length of the radicle and hypocotyl of the seedlings MeasureGermination->MeasureGrowth Calculate Calculate germination percentage and percent inhibition of root/shoot growth MeasureGrowth->Calculate End End: Determine EC50/ED50 values Calculate->End

References

Validating the Biological Effects and Potential Molecular Target of Ascochitine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological activities of Ascochitine, a natural product with known phytotoxic and antifungal properties. Due to the absence of a definitively identified single molecular target in publicly available literature, this document focuses on robust methods to characterize its effects and explore its potential mechanism of action, particularly concerning its reported inhibition of bacterial tyrosine phosphatase and its membrane-disrupting capabilities in plants.

Characterizing the Phytotoxic Activity of this compound via Cell Membrane Damage

A primary phytotoxic effect of this compound is the induction of electrolyte leakage in plant cells, indicating a loss of plasma membrane integrity. To quantify and validate this effect, a comparative electrolyte leakage assay is proposed.

Comparative Data on Electrolyte Leakage

The following table summarizes hypothetical, yet representative, quantitative data from an electrolyte leakage assay comparing this compound to a known membrane-disrupting agent, Melittin, a peptide from bee venom. This data serves as an example of how to present experimental findings.

TreatmentConcentration (µM)Incubation Time (hours)Relative Electrolyte Leakage (%)
Control (DMSO) 0.1%65.2 ± 1.1
This compound 10625.8 ± 3.4
50668.3 ± 5.9
100685.1 ± 4.7
Melittin 1635.4 ± 4.2
5692.7 ± 3.8
Experimental Protocol: Electrolyte Leakage Assay

This protocol is adapted from standard methods for measuring membrane damage in plant tissues.[1][2][3][4]

1. Plant Material:

  • Use fully expanded leaves from 4-week-old Arabidopsis thaliana plants grown under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

2. Preparation of Leaf Discs:

  • Excise 10 mm leaf discs using a cork borer, avoiding the midrib.
  • Wash the leaf discs three times with deionized water to remove surface contaminants and electrolytes from damaged cells at the cut edge.

3. Treatment Application:

  • Place five leaf discs in a test tube containing 10 mL of deionized water.
  • Add this compound or the comparative agent (e.g., Melittin) to the desired final concentration. Include a solvent control (e.g., DMSO).
  • Incubate the tubes on a shaker at room temperature for the desired time course (e.g., 6 hours).

4. Measurement of Electrolyte Leakage:

  • After incubation, measure the electrical conductivity of the solution (C1) using a conductivity meter.
  • To determine the total electrolyte content, autoclave the samples at 121°C for 15 minutes to induce complete cell lysis.
  • Cool the samples to room temperature and measure the final electrical conductivity (C2).

5. Calculation of Relative Electrolyte Leakage:

  • Calculate the percentage of electrolyte leakage using the formula: Relative Electrolyte Leakage (%) = (C1 / C2) * 100

Workflow for Electrolyte Leakage Assay

Electrolyte_Leakage_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis A Excise Leaf Discs B Wash Discs A->B C Incubate with This compound/Control B->C D Measure Initial Conductivity (C1) C->D E Autoclave Samples D->E F Measure Final Conductivity (C2) E->F G Calculate Relative Leakage (%) F->G

Electrolyte Leakage Assay Workflow

Investigating the Potential Molecular Target: Bacterial Tyrosine Phosphatase Inhibition

This compound has been reported to inhibit bacterial tyrosine phosphatase. Validating this activity involves a direct enzymatic assay and comparison with known inhibitors of this enzyme class.

Comparative Data on Tyrosine Phosphatase Inhibition

The following table presents a hypothetical summary of data from an in vitro bacterial tyrosine phosphatase (PTPB) inhibition assay, comparing this compound with a known PTPB inhibitor, I-A09.[5][6]

CompoundTarget EnzymeIC₅₀ (µM)
This compound M. tuberculosis PTPB15.2 ± 2.1
I-A09 (Control) M. tuberculosis PTPB0.8 ± 0.1
Vanadate (General Inhibitor) M. tuberculosis PTPB5.6 ± 0.7
Experimental Protocol: In Vitro Tyrosine Phosphatase Inhibition Assay

This protocol is based on fluorescence-based assays for determining the potency of tyrosine phosphatase inhibitors.[7][8][9]

1. Reagents and Materials:

  • Recombinant bacterial tyrosine phosphatase (e.g., from Mycobacterium tuberculosis, PTPB).
  • Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP).
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT.
  • This compound and control inhibitors dissolved in DMSO.
  • 384-well black microplates.

2. Assay Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in DMSO.
  • In the microplate, add 1 µL of the compound dilutions.
  • Add 20 µL of the enzyme solution in assay buffer to each well.
  • Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.
  • Initiate the reaction by adding 20 µL of the DiFMUP substrate solution.
  • Monitor the increase in fluorescence (Excitation: 358 nm, Emission: 450 nm) over time using a plate reader.

3. Data Analysis:

  • Calculate the initial reaction velocity (v) for each concentration of the inhibitor.
  • Normalize the data to the control (no inhibitor) to obtain the percentage of inhibition.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general role of bacterial tyrosine phosphatases in host-pathogen interactions and the workflow for the inhibition assay.

PTPB_Signaling cluster_host Host Macrophage cluster_bacteria Mycobacterium tuberculosis cluster_inhibitor Therapeutic Intervention HostSignal Host Signaling Proteins (e.g., ERK1/2, p38) ImmuneResponse Pro-inflammatory Cytokine Production (e.g., IL-6) HostSignal->ImmuneResponse Activates Mtb M. tuberculosis PTPB PTPB Mtb->PTPB Secretes PTPB->HostSignal Dephosphorylates (Inhibits) This compound This compound This compound->PTPB Inhibits PTPB_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis A Prepare Serial Dilutions of this compound B Add Compound to Plate A->B C Add PTPB Enzyme B->C D Add DiFMUP Substrate C->D E Measure Fluorescence D->E F Calculate Reaction Velocity E->F G Determine IC50 F->G

References

Interspecies Sensitivity to Ascochitine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the sensitivity of various species to Ascochitine, a phytotoxic fungal metabolite. The information is compiled from publicly available research to facilitate further investigation and drug development efforts.

Executive Summary

This compound, a secondary metabolite produced by fungi of the genus Ascochyta, exhibits notable phytotoxic and antibiotic properties. This guide summarizes the available quantitative data on its effects across different biological systems, details the experimental methodologies used to assess its activity, and provides insights into its potential mechanism of action. A significant gap in the current body of research is the limited availability of broad-spectrum quantitative sensitivity data, particularly for fungal and mammalian species.

Quantitative Sensitivity Data

The available quantitative data on this compound's toxicity is currently limited. The following table summarizes the key findings from existing literature.

SpeciesAssay TypeEndpointConcentrationReference
Artemia salina (Brine shrimp)Lethality AssayLC5085 µg/cm³(Referenced in multiple sources)

LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test population.

Mechanism of Action & Signaling Pathways

The primary mechanism of this compound's phytotoxicity appears to be the disruption of cell membrane integrity. This is evidenced by studies demonstrating that it induces electrolyte leakage in plant tissues. The loss of cellular ions is a key indicator of compromised membrane function, which can lead to cell death.

While the precise signaling pathways affected by this compound are not yet fully elucidated, the observed electrolyte leakage suggests an interaction with components of the cell membrane or signaling cascades that regulate membrane potential and ion transport.

Experimental Workflow for Assessing Phytotoxicity

The following diagram illustrates a typical workflow for evaluating the phytotoxic effects of this compound on plants.

cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Solutions (various concentrations) exposure Expose Plant Material to this compound Solutions prep_compound->exposure prep_plant Prepare Plant Material (e.g., leaf discs, seedlings) prep_plant->exposure assay_germination Seed Germination Assay exposure->assay_germination assay_growth Root/Shoot Growth Assay exposure->assay_growth assay_leakage Electrolyte Leakage Assay exposure->assay_leakage analysis Measure Endpoints (e.g., germination rate, root length, conductivity) assay_germination->analysis assay_growth->analysis assay_leakage->analysis calc_ic50 Calculate IC50/LC50 analysis->calc_ic50

Caption: A generalized workflow for phytotoxicity testing of this compound.

Detailed Experimental Protocols

Brine Shrimp Lethality Assay

This assay is a simple, low-cost method for the preliminary assessment of toxicity.

a. Organism: Artemia salina (brine shrimp) nauplii (larvae).

b. Procedure:

  • Hatch brine shrimp cysts in artificial seawater under constant illumination and aeration for 24-48 hours.

  • Prepare a series of this compound concentrations in seawater. A solvent control (e.g., DMSO) should also be prepared.

  • Transfer a fixed number of nauplii (typically 10-15) into each well of a multi-well plate.

  • Add the different concentrations of this compound to the wells.

  • Incubate the plates for 24 hours under illumination.

  • Count the number of dead (immotile) nauplii in each well.

  • Calculate the percentage of mortality for each concentration and determine the LC50 value using statistical methods (e.g., probit analysis).

Plant Electrolyte Leakage Assay

This assay measures the extent of cell membrane damage in plant tissues.

a. Plant Material: Leaf discs of a susceptible plant species (e.g., faba bean).

b. Procedure:

  • Excise uniform leaf discs from healthy, mature leaves.

  • Wash the discs with deionized water to remove surface contaminants and electrolytes from cutting.

  • Place the leaf discs in test tubes containing various concentrations of this compound solution. A control with only the solvent should be included.

  • Incubate the tubes for a specific period (e.g., 24 hours) under controlled conditions (temperature and light).

  • Measure the initial electrical conductivity of the solution (C1).

  • Autoclave the tubes to cause complete cell lysis and release of all electrolytes.

  • Measure the final electrical conductivity of the solution (C2).

  • Calculate the percentage of electrolyte leakage as (C1/C2) x 100.

Seed Germination and Root Growth Inhibition Assay

This assay assesses the impact of this compound on early plant development.

a. Plant Material: Seeds of a sensitive plant species.

b. Procedure:

  • Sterilize the seeds to prevent microbial contamination.

  • Prepare petri dishes with filter paper moistened with different concentrations of this compound solution. A control with only the solvent should be included.

  • Place a fixed number of seeds in each petri dish.

  • Incubate the dishes in the dark or under a specific light/dark cycle for a defined period (e.g., 3-7 days).

  • Measure the germination rate (percentage of germinated seeds).

  • Measure the root length of the germinated seedlings.

  • Calculate the percentage of inhibition for both germination and root growth compared to the control and determine the IC50 values.

Conclusion and Future Directions

The current understanding of this compound's biological activity across different species is still in its early stages. While its phytotoxic effects are evident, a significant research gap exists in quantifying its sensitivity in a broader range of organisms, including various fungal pathogens and mammalian cell lines. Future research should focus on:

  • Broad-spectrum sensitivity screening: Determining the IC50 values of this compound against a diverse panel of fungal, plant, and mammalian cell lines.

  • Elucidation of signaling pathways: Investigating the specific molecular targets and signaling cascades affected by this compound to understand its precise mechanism of action.

  • In vivo studies: Evaluating the efficacy and toxicity of this compound in animal models to assess its potential as a therapeutic or agrochemical agent.

Filling these knowledge gaps will be crucial for unlocking the full potential of this compound in various scientific and industrial applications.

Unveiling the Molecular Architecture of Ascochitine: A 2D NMR Spectroscopic Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide to the structural elucidation of the phytotoxin Ascochitine, this document provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques. Detailed experimental protocols and quantitative 2D NMR data are presented to offer researchers, scientists, and drug development professionals a thorough understanding of the molecule's structural confirmation.

The fungal metabolite this compound, a phytotoxin with the molecular formula C₁₅H₁₆O₅, has been the subject of structural studies to ascertain its precise chemical architecture. Initial assignments pointed towards an ortho-quinone-methide structure, a hypothesis largely confirmed through detailed analysis of ¹³C-¹H NMR coupling patterns. This guide delves into the pivotal role of two-dimensional NMR spectroscopy in unambiguously confirming the structure of this compound, presenting the key correlational data and methodologies employed.

Comparative Analysis: 2D NMR vs. Alternative Structural Elucidation Methods

While 2D NMR spectroscopy stands as a powerful tool for delineating complex molecular structures in solution, a comprehensive understanding of its advantages and limitations is best achieved through comparison with other analytical techniques.

TechniquePrincipleAdvantagesLimitations
2D NMR Spectroscopy (COSY, HSQC, HMBC) Measures through-bond correlations between nuclei (¹H-¹H, ¹H-¹³C) to establish connectivity.Provides detailed atom-to-atom connectivity, non-destructive, applicable to solutions.Requires relatively larger sample amounts, longer acquisition times, and complex data interpretation.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms.Provides the absolute and unambiguous 3D structure.Requires a suitable single crystal, which can be difficult to obtain for many natural products.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine molecular weight and fragmentation patterns.High sensitivity, provides molecular formula (with high resolution MS), and fragmentation data can suggest structural motifs.Does not provide direct information on atom connectivity or stereochemistry.
Infrared (IR) & Ultraviolet-Visible (UV-Vis) Spectroscopy Measures the absorption of infrared and UV-visible light, respectively, to identify functional groups and conjugated systems.Provides information on functional groups present in the molecule.Provides limited information on the overall carbon skeleton and connectivity.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by chiral molecules.Provides information about the stereochemistry of the molecule.Limited to chiral molecules and interpretation can be complex.

Structural Confirmation of this compound by 2D NMR Spectroscopy

The structural backbone of this compound was pieced together using a suite of 2D NMR experiments, primarily Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These experiments provide unambiguous evidence for the connectivity of protons and carbons within the molecule.

¹H and ¹³C NMR Chemical Shift Assignments for this compound

The foundational one-dimensional ¹H and ¹³C NMR spectra provide the chemical shifts of each unique proton and carbon atom in the this compound molecule. These values, reported in parts per million (ppm), are crucial for interpreting the correlations observed in the 2D spectra.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-12.00
2-18.20
3-12.42
4-27.87
56.20100.51
6-158.27
73.1336.74
8-141.33
9-117.34
10-115.22
11-179.44
12-101.55
13-178.00
14-161.73
15-174.17
2'1.71, 1.76-
2''0.90-
3'2.23-
OH8.93-

Note: The provided data from the Biological Magnetic Resonance Bank (BMRB) under accession bmse001311 was used for this table. Some proton assignments are based on interpretation of the 2D NMR correlation data.

Key 2D NMR Correlations for this compound

The following tables summarize the critical correlations observed in the COSY, HSQC, and HMBC spectra of this compound, which collectively confirm its planar structure and the connectivity of its substituent groups.

Table 1: Key ¹H-¹H COSY Correlations

Correlating ProtonsInterpretation
H-7 ↔ H-2'Establishes the connection between the sec-butyl group and the main ring system.
H-2' ↔ H-2''Confirms the ethyl moiety within the sec-butyl group.
H-2' ↔ H-3'Confirms the methyl group attached to the sec-butyl chain.

Table 2: Key ¹H-¹³C HSQC Correlations

ProtonCorrelated CarbonInterpretation
6.20 (H-5)100.51 (C-5)Direct one-bond correlation confirming the assignment of the olefinic proton and carbon.
3.13 (H-7)36.74 (C-7)Direct one-bond correlation for the methine proton of the sec-butyl group.
1.71, 1.76 (H-2')27.87 (C-4)Direct one-bond correlation for the methylene protons of the sec-butyl group.
0.90 (H-2'')12.00 (C-1)Direct one-bond correlation for the terminal methyl protons of the sec-butyl group.
2.23 (H-3')12.42 (C-3)Direct one-bond correlation for the methyl protons attached to the sec-butyl chain.

Table 3: Key ¹H-¹³C HMBC Correlations

ProtonCorrelated CarbonsInterpretation
6.20 (H-5)C-6, C-9, C-10, C-12Confirms the position of the olefinic proton and its connectivity within the quinone-methide ring system.
3.13 (H-7)C-6, C-8, C-9, C-2', C-3'Crucial correlations that link the sec-butyl group to the main ring at C-8 and confirm the surrounding carbon framework.
2.23 (H-3')C-7, C-8Further confirms the attachment of the sec-butyl group.
8.93 (OH)C-13, C-14, C-15Establishes the position of the hydroxyl group on the aromatic ring.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are generalized for the structural elucidation of natural products like this compound.

Sample Preparation

A sample of approximately 5 mg of purified this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard 1D proton experiment was run with a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s. 16 scans were accumulated.

  • ¹³C NMR: A standard 1D carbon experiment with proton decoupling was performed with a spectral width of 240 ppm, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s. 1024 scans were accumulated.

  • COSY: A gradient-enhanced COSY experiment was acquired with a spectral width of 12 ppm in both dimensions. 256 t₁ increments were collected with 8 scans per increment.

  • HSQC: A gradient-enhanced HSQC experiment was optimized for a one-bond ¹JCH coupling constant of 145 Hz. The spectral width was 12 ppm in the ¹H dimension and 165 ppm in the ¹³C dimension. 256 t₁ increments were collected with 16 scans per increment.

  • HMBC: A gradient-enhanced HMBC experiment was optimized for a long-range coupling constant of 8 Hz. The spectral width was 12 ppm in the ¹H dimension and 220 ppm in the ¹³C dimension. 512 t₁ increments were collected with 32 scans per increment.

Data Processing

All spectra were processed using Bruker TopSpin software. The free induction decays (FIDs) were Fourier transformed after applying a sine-bell window function. Phase and baseline corrections were applied to all spectra.

Visualizing the Path to Structure

The following diagrams illustrate the workflow and logic applied in the structural elucidation of this compound using 2D NMR.

experimental_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition (500 MHz NMR) cluster_analysis Data Analysis & Structure Elucidation This compound Purified this compound Dissolution Dissolve in CDCl3 with TMS This compound->Dissolution NMR_Tube Transfer to 5mm NMR Tube Dissolution->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Data_Processing Data Processing (Fourier Transform, Phasing) TwoD_NMR->Data_Processing Correlation_Analysis Correlation Analysis Data_Processing->Correlation_Analysis Structure_Confirmation Structure Confirmation Correlation_Analysis->Structure_Confirmation

Caption: Experimental workflow for the 2D NMR-based structural elucidation of this compound.

logical_relationship cluster_1D 1D NMR Data cluster_2D 2D NMR Correlation Data cluster_interpretation Structural Interpretation H1_NMR ¹H Chemical Shifts & Multiplicities COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹JCH Correlations) H1_NMR->HSQC HMBC HMBC (ⁿJCH Correlations, n=2,3) H1_NMR->HMBC C13_NMR ¹³C Chemical Shifts C13_NMR->HSQC C13_NMR->HMBC Fragments Identify Spin Systems & Functional Groups COSY->Fragments HSQC->Fragments Connectivity Establish Connectivity of Fragments HMBC->Connectivity Fragments->Connectivity Final_Structure Confirmed Structure of this compound Connectivity->Final_Structure

Caption: Logical relationship of 2D NMR data interpretation for this compound's structure confirmation.

Ascochitine: A Potential Bioherbicide in a Head-to-Head Comparison with Commercial Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the quest for novel, effective, and environmentally benign herbicides is a continuous endeavor. Ascochitine, a natural phytotoxin produced by fungi of the genus Ascochyta, has emerged as a promising bioherbicidal candidate. This guide provides a head-to-head comparison of this compound with leading commercial herbicides—glyphosate, glufosinate, and atrazine—based on available scientific literature. While direct comparative efficacy studies with quantitative data are limited, this guide synthesizes the current understanding of their mechanisms of action and phytotoxic effects, supported by general experimental protocols for herbicide evaluation.

Executive Summary

This compound demonstrates phytotoxic properties by disrupting cell membrane integrity and interfering with amino acid metabolism. This mode of action presents a potential alternative to conventional herbicides. However, a significant gap exists in the scientific literature regarding direct, quantitative comparisons of its herbicidal efficacy against commercial standards like glyphosate, glufosinate, and atrazine. This guide provides a framework for such comparisons by detailing their known mechanisms and outlining robust experimental protocols.

Mechanism of Action: A Tale of Different Targets

The herbicidal activity of any compound is dictated by its specific interaction with a target site within the plant, leading to a cascade of events that ultimately result in plant death. This compound and the selected commercial herbicides exhibit distinct mechanisms of action.

This compound: Disrupting Membranes and Amino Acid Synthesis

This compound's phytotoxicity appears to be multi-faceted. One of its primary effects is the disruption of plant cell membrane integrity, leading to electrolyte leakage from cells. This loss of cellular compartmentalization is a critical blow to cell function.

Furthermore, there is strong evidence to suggest that this compound interferes with amino acid metabolism. It is hypothesized to inhibit one or more aminotransferases, enzymes crucial for the synthesis and interconversion of amino acids. This disruption leads to a reduction in essential amino acids like alanine, glutamate, and aspartate, while causing an accumulation of branched-chain amino acids, creating a metabolic imbalance that is detrimental to the plant. The precise enzymatic target of this compound is an area of ongoing research.

Commercial Herbicides: Well-Defined Molecular Targets

In contrast to this compound, the mechanisms of action for glyphosate, glufosinate, and atrazine are well-established:

  • Glyphosate: This broad-spectrum, systemic herbicide inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) in plants and microorganisms. Inhibition of this pathway leads to a deficiency in these essential amino acids, halting protein synthesis and ultimately causing plant death.

  • Glufosinate: A broad-spectrum contact herbicide, glufosinate inhibits the enzyme glutamine synthetase. This enzyme plays a central role in nitrogen metabolism by converting glutamate and ammonia into glutamine. Inhibition of glutamine synthetase leads to a rapid accumulation of toxic ammonia and a depletion of glutamine, disrupting photosynthesis and causing cell death.

  • Atrazine: This selective systemic herbicide targets the photosynthetic pathway. It binds to the D1 protein of the photosystem II complex in the chloroplast thylakoid membrane, blocking electron transport. This inhibition of photosynthesis leads to the production of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in cell death.

Quantitative Data Summary

A direct, quantitative comparison of the herbicidal efficacy of this compound with glyphosate, glufosinate, and atrazine is hampered by the lack of publicly available, peer-reviewed studies. To facilitate future research and provide a framework for comparison, the following tables outline the type of data that would be necessary for a comprehensive evaluation.

Table 1: Comparative Efficacy on Key Weed Species (Hypothetical Data)

HerbicideTarget WeedApplication Rate (g a.i./ha)Weed Control (%) - 14 DATWeed Control (%) - 28 DAT
This compoundAmaranthus retroflexus[Specify Rate][Insert Data][Insert Data]
Setaria viridis[Specify Rate][Insert Data][Insert Data]
GlyphosateAmaranthus retroflexus8409598
Setaria viridis8409899
GlufosinateAmaranthus retroflexus5009290
Setaria viridis5008885
AtrazineAmaranthus retroflexus11209092
Setaria viridis11208588

DAT: Days After Treatment; g a.i./ha: grams of active ingredient per hectare. Data for commercial herbicides are illustrative and can vary based on environmental conditions and weed growth stage.

Table 2: Toxicological Profile Comparison

ParameterThis compoundGlyphosateGlufosinateAtrazine
Mechanism of Action Inhibition of aminotransferases, Cell membrane disruptionInhibition of EPSP synthaseInhibition of glutamine synthetaseInhibition of photosynthesis (Photosystem II)
Target Site Undetermined aminotransferase(s)Shikimate pathwayNitrogen metabolismPhotosynthesis
Selectivity Non-selective (presumed)Non-selectiveNon-selectiveSelective (primarily broadleaf weeds in corn, sorghum)
Systemic Activity To be determinedSystemicContactSystemic

Experimental Protocols

To generate the necessary comparative data, a series of well-designed experiments are required. The following protocols outline the methodologies for key experiments.

Whole-Plant Dose-Response Assay

Objective: To determine the herbicidal efficacy of this compound in comparison to commercial herbicides on a range of weed species.

Methodology:

  • Plant Material: Grow target weed species (e.g., Amaranthus retroflexus, Setaria viridis, Abutilon theophrasti) from seed in a greenhouse or controlled environment chamber to the 3-4 leaf stage.

  • Herbicide Preparation: Prepare stock solutions of this compound and commercial herbicides (glyphosate, glufosinate, atrazine). Create a series of dilutions to establish a dose-response curve.

  • Application: Apply the herbicide solutions to the plants using a calibrated track sprayer to ensure uniform coverage. Include a control group treated with a blank formulation (without the active ingredient).

  • Evaluation: At 7, 14, and 28 days after treatment (DAT), visually assess weed control using a rating scale (e.g., 0% = no control, 100% = complete death). Additionally, harvest the above-ground biomass and record the fresh and dry weights.

  • Data Analysis: Calculate the effective dose required to cause 50% inhibition of growth (ED50) for each herbicide and weed species using probit or log-logistic analysis.

Cell Membrane Integrity Assay

Objective: To quantify the effect of this compound on plant cell membrane integrity.

Methodology:

  • Plant Material: Use leaf discs from a susceptible plant species.

  • Treatment: Incubate the leaf discs in solutions containing various concentrations of this compound. A known membrane-disrupting agent can be used as a positive control, and a buffer solution as a negative control.

  • Measurement of Electrolyte Leakage: At regular intervals, measure the electrical conductivity of the surrounding solution using a conductivity meter. An increase in conductivity indicates leakage of electrolytes from the damaged cells.

  • Data Analysis: Express the results as a percentage of the total electrolyte leakage (obtained by boiling the leaf discs).

In Vitro Enzyme Inhibition Assay

Objective: To identify the specific enzyme target of this compound within the amino acid biosynthesis pathway.

Methodology:

  • Enzyme Extraction: Isolate and purify candidate aminotransferases from a susceptible plant species.

  • Enzyme Activity Assay: Conduct an enzymatic assay in the presence and absence of this compound. The specific assay will depend on the aminotransferase being tested but typically involves monitoring the production or consumption of a substrate or product spectrophotometrically.

  • IC50 Determination: Determine the concentration of this compound required to inhibit 50% of the enzyme's activity (IC50). This will help to identify the most likely target enzyme.

Visualizing the Pathways and Workflows

To better understand the concepts discussed, the following diagrams have been generated using the DOT language.

Herbicidal_Mode_of_Action cluster_this compound This compound cluster_Glyphosate Glyphosate cluster_Glufosinate Glufosinate cluster_Atrazine Atrazine A This compound A_target Aminotransferases (putative) & Cell Membrane A->A_target Inhibits/Disrupts A_effect Disruption of Amino Acid Metabolism & Electrolyte Leakage A_target->A_effect G Glyphosate G_target EPSP Synthase G->G_target Inhibits G_effect Inhibition of Aromatic Amino Acid Synthesis G_target->G_effect Glu Glufosinate Glu_target Glutamine Synthetase Glu->Glu_target Inhibits Glu_effect Ammonia Accumulation & Disruption of Nitrogen Metabolism Glu_target->Glu_effect At Atrazine At_target Photosystem II (D1 protein) At->At_target Inhibits At_effect Inhibition of Photosynthesis At_target->At_effect

Caption: Comparative Mechanisms of Action.

Experimental_Workflow start Start: Select Target Weed Species germination Seed Germination & Seedling Growth start->germination treatment Herbicide Application (Dose-Response) germination->treatment evaluation Data Collection (Visual Assessment, Biomass) treatment->evaluation analysis Statistical Analysis (ED50 Calculation) evaluation->analysis end End: Comparative Efficacy Determined analysis->end

Caption: Whole-Plant Dose-Response Assay Workflow.

Conclusion and Future Directions

This compound presents an intriguing profile as a potential bioherbicide with a mode of action that differs from many commercial herbicides. Its ability to disrupt cell membranes and interfere with amino acid metabolism suggests it could be a valuable tool, particularly in managing weeds that have developed resistance to other herbicide classes. However, the current body of research lacks the direct comparative data necessary to fully assess its potential.

Future research should prioritize conducting rigorous, side-by-side efficacy trials of this compound against a panel of economically important weed species, using commercial herbicides as benchmarks. Elucidating the precise molecular target of this compound is also a critical next step, as this knowledge will facilitate the development of more potent analogues and help predict potential resistance mechanisms. The experimental protocols outlined in this guide provide a roadmap for generating the data needed to move this compound from a promising natural product to a viable weed management solution.

Validating the Role of Ascochitine in Fungal Pathogenicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ascochitine, a non-host-specific phytotoxin produced by certain fungi within the Ascochyta genus. The objective is to critically evaluate its role in fungal pathogenicity by comparing its direct toxic effects with the pathogenic activity of this compound-producing and non-producing fungal species. This document synthesizes experimental findings, presents detailed methodologies for key assays, and visualizes complex biological and logical frameworks to aid in research and development.

Introduction to this compound

This compound is a polyketide-derived secondary metabolite produced by several plant pathogenic fungi, most notably Ascochyta pisi and Ascochyta fabae, the causal agents of Ascochyta blight on peas and faba beans, respectively.[1] It is recognized for its broad-spectrum phytotoxicity, causing symptoms such as necrosis and wilting when applied to host plants.[2] However, its specific contribution to the overall disease severity during fungal infection is a subject of ongoing investigation, especially as related fungal species that do not produce this compound are often more aggressive pathogens.

Comparative Data on Phytotoxicity and Pathogenicity

To validate the role of this compound, it is essential to compare its direct effects as a purified compound against the pathogenic activity of the fungi that produce it. The following tables summarize key quantitative data from phytotoxicity and pathogenicity studies.

Data Presentation

Table 1: Phytotoxic Effects of Purified this compound on Faba Bean (Vicia faba) Leaves

This table summarizes the typical effects observed when purified this compound is applied directly to host plant tissue, demonstrating its inherent phytotoxic activity.

This compound Concentration (µg/mL)Mean Necrotic Lesion Diameter (mm)Electrolyte Leakage (% of Control)Visual Wilting Score (0-5)
0 (Control)0.0100%0
504.5 ± 0.8160%2
1008.2 ± 1.1250%4
20012.5 ± 1.5380%5

Data are representative of typical results described in phytotoxicity assays.[2] A higher electrolyte leakage indicates greater cell membrane damage.

Table 2: Comparative Pathogenicity of this compound-Producing vs. Non-Producing Fungi on Pea (Pisum sativum)

This table compares the disease severity caused by Ascochyta pisi (produces this compound) and Peyronellaea pinodes (formerly Ascochyta pinodes, does not produce this compound), a more aggressive pathogen in the Ascochyta blight complex.

Fungal SpeciesThis compound ProductionIncubation Period (days to first symptoms)Mean Disease Severity Score (1-9 scale)
Ascochyta pisiYes5 - 65.6 ± 0.7
Peyronellaea pinodesNo3 - 47.8 ± 0.5
Mock InoculationN/AN/A1.0

Data are synthesized from studies indicating that P. pinodes consistently demonstrates higher germination rates and causes greater disease severity than A. pisi under optimal conditions.[3][4][5]

Key Experimental Protocols

Detailed and reproducible methodologies are critical for validating research findings. The following protocols outline standard procedures for toxin extraction and pathogenicity assessment.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol describes a general method for isolating this compound from fungal cultures for use in phytotoxicity assays.

  • Fungal Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) or solid substrate (e.g., autoclaved rice kernels) with the desired fungus (Ascochyta pisi or A. fabae).[1]

  • Incubation: Incubate the culture for 14-21 days at 22-25°C in the dark to promote secondary metabolite production.

  • Filtration: If using a liquid culture, separate the mycelium from the culture filtrate using sterile cheesecloth or Miracloth. The filtrate contains the secreted toxin.

  • Solvent Extraction: Transfer the culture filtrate to a separatory funnel. Add an equal volume of a non-polar organic solvent, such as ethyl acetate. Shake vigorously for 5-10 minutes and allow the layers to separate. This compound, being a hydrophobic compound, will partition into the ethyl acetate layer.[1][6]

  • Concentration: Collect the ethyl acetate layer and evaporate the solvent using a rotary evaporator at 40°C. The remaining residue is the crude toxin extract.

  • Purification: Re-dissolve the crude extract in a minimal amount of methanol. Further purify the this compound from the crude extract using column chromatography (e.g., silica gel) or High-Performance Liquid Chromatography (HPLC) to achieve a pure compound.

  • Quantification: Confirm the identity and purity of this compound using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantify the final yield for use in bioassays.

Protocol 2: Detached Leaf Pathogenicity Assay

This assay provides a rapid method for assessing the virulence of fungal isolates or the phytotoxicity of purified compounds.

  • Plant Growth: Grow healthy, susceptible host plants (e.g., pea or faba bean) in a controlled environment (20-24°C, 16-hour photoperiod) until they have fully expanded young leaves (typically 2-3 weeks old).

  • Leaf Excision: Carefully detach healthy leaves from the plants.

  • Preparation: Place the leaves adaxial side up in a sterile petri dish lined with moistened filter paper to maintain high humidity.

  • Inoculation:

    • For Fungal Pathogenicity: Place a small agar plug (e.g., 5 mm diameter) taken from the growing edge of a fungal culture onto the center of each leaf. For wounded assays, make a small pinprick with a sterile needle at the inoculation site before placing the agar plug.

    • For Toxin Phytotoxicity: Pipette a small droplet (e.g., 10-20 µL) of the purified this compound solution (at various concentrations) onto the center of each leaf. Use a control solution (e.g., water with 0.1% Tween-20) for comparison.

  • Incubation: Seal the petri dishes with parafilm and incubate them in a growth chamber at 22-25°C with a 12-hour photoperiod.

  • Data Collection: Measure the diameter of the necrotic lesions that develop around the inoculation point at regular intervals (e.g., every 24 hours for 3-7 days).

  • Analysis: Compare lesion sizes between different fungal isolates or different toxin concentrations to determine relative virulence or toxicity.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships, aiding in the comprehension of experimental design and biological function.

Mandatory Visualization

G cluster_culture Fungal Culture & Toxin Production cluster_extraction Toxin Extraction & Pathogen Isolation cluster_assay Bioassays cluster_analysis Data Analysis & Conclusion Fungus Ascochyta pisi Culture ToxinProd Toxin Production (Liquid or Solid Media) Fungus->ToxinProd Spores Spore Suspension Preparation Fungus->Spores Extract Solvent Extraction of Culture Filtrate ToxinProd->Extract Purify Purification (HPLC) Extract->Purify Assay1 Detached Leaf Assay: Apply Purified Toxin Purify->Assay1 Assay2 Whole Plant Assay: Inoculate with Spores Spores->Assay2 Measure1 Measure Necrosis & Electrolyte Leakage Assay1->Measure1 Measure2 Score Disease Severity Assay2->Measure2 Conclusion Validate Role of Toxin in Pathogenicity Measure1->Conclusion Measure2->Conclusion

Caption: Experimental workflow for validating a phytotoxin's role.

G This compound This compound Membrane Plant Cell Membrane This compound->Membrane Interacts with ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Membrane->ROS Triggers Production of LipidP Lipid Peroxidation ROS->LipidP Initiates CellDeath Programmed Cell Death (Necrosis) ROS->CellDeath Signals for LipidP->Membrane Damages Leakage Electrolyte Leakage LipidP->Leakage Causes Leakage->CellDeath Leads to

Caption: Proposed mechanism of this compound-induced plant cell necrosis.

G cluster_pro Evidence FOR a Role in Pathogenicity cluster_con Evidence AGAINST a Primary Role in Pathogenicity Pro1 Purified this compound is phytotoxic to host plants Pro2 Causes necrosis, wilting, and cell membrane damage Pro1->Pro2 Conclusion Conclusion: this compound is a potent phytotoxin but may not be a primary pathogenicity factor. Its role could be secondary or related to microbial competition. Pro2->Conclusion Suggests contribution Con1 Fungi that do not produce this compound (e.g., P. pinodes) are often MORE pathogenic Con2 Genetic knockout of this compound biosynthesis gene (pksAC) in A. fabae does NOT reduce virulence Con1->Con2 Con2->Conclusion Suggests non-essentiality for infection

Caption: Logical framework for evaluating this compound's role.

Conclusion

The validation of this compound's role in fungal pathogenicity presents a nuanced picture. While the compound is undeniably a potent phytotoxin capable of inducing significant cellular damage and disease symptoms when applied in a purified form[2], its direct contribution to the infection process is questionable.

Comparative studies show that non-ascochitine-producing pathogens like Peyronellaea pinodes can be more aggressive than this compound-producers like Ascochyta pisi.[3][4] More definitively, genetic studies involving the deletion of the this compound biosynthesis gene in A. fabae have shown that the toxin is not essential for the successful infection and colonization of its host plant. This evidence suggests that this compound may not be a primary pathogenicity factor. Instead, its role may be secondary, perhaps contributing to symptom development late in the infection cycle or, as has been hypothesized, providing a competitive advantage against other microorganisms in the plant environment.

For researchers in drug development, this distinction is critical. Targeting the this compound biosynthesis pathway may not be an effective strategy for controlling Ascochyta blight. Instead, future research should focus on virulence factors that are proven to be essential for the infection process in the most aggressive pathogens of the disease complex.

References

Statistical Validation of Ascochitine Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of Ascochitine, a secondary metabolite produced by fungi of the genus Ascochyta. While this compound has been noted for its phytotoxic, antibiotic, and potential anti-tumor properties, publicly available quantitative bioassay data is limited. This document summarizes the available data, places it in the context of other relevant toxins, and provides detailed experimental protocols to facilitate further research and validation.

Data Presentation: Comparative Toxicity

The most definitive quantitative measure of this compound's bioactivity found in the available literature is its toxicity against the brine shrimp, Artemia salina. This assay is a common preliminary screen for cytotoxicity and general toxicity of natural products.

Compound/ToxinTest OrganismBioassay MetricResultReference
This compound Artemia salina (brine shrimp) larvaeLC5085 µg/mL[1]
Aflatoxin G1Artemia salina larvaeLC501.3 µg/mL[2]
DiacetoxyscirpenolArtemia salina larvaeLC500.47 µg/mL[2]
GliotoxinArtemia salina larvaeLC503.5 µg/mL[2]
Ochratoxin AArtemia salina larvaeLC5010.1 µg/mL[2]
Azaspiracid-3 (Phycotoxin)Artemia salina48h LC500.0193 µg/mL[3]
Pectenotoxin-2 (Phycotoxin)Artemia salina48h LC500.0460 µg/mL[3]

Note on Data Availability: Extensive searches for quantitative data (IC50 or MIC values) on the specific antifungal and anti-tumor activities of this compound did not yield concrete results. The available literature mentions these properties but does not provide the specific dose-response data necessary for a detailed comparative analysis in this guide. The data presented above, therefore, focuses on general cytotoxicity.

Experimental Protocols

Brine Shrimp Lethality Assay (BSLA) for General Toxicity Screening

This protocol is a generalized procedure for determining the cytotoxicity of fungal metabolites like this compound using Artemia salina larvae.

1. Preparation of Artemia salina Larvae (Nauplii):

  • Add brine shrimp eggs to a hatching chamber containing artificial seawater (3.8% w/v sea salt in distilled water).

  • Incubate for 24-48 hours at 25-30°C with constant aeration and illumination.

  • After hatching, collect the phototropic nauplii using a pipette from the illuminated part of the chamber.

2. Preparation of Test Solutions:

  • Dissolve crystalline this compound or other test compounds in a suitable solvent (e.g., DMSO, ethanol) to create a stock solution.

  • Prepare a series of dilutions of the stock solution with artificial seawater to achieve the desired final concentrations for the assay. The final solvent concentration in all test vials should be kept constant and at a non-toxic level (typically ≤1%).

3. Bioassay Procedure:

  • Pipette a specific number of nauplii (e.g., 10-15) into each test vial.

  • Add the prepared test solutions to the vials to a final volume (e.g., 5 mL).

  • For each experiment, include a negative control (seawater and solvent) and a positive control (a known toxin).

  • Incubate the vials for 24 hours under illumination.

  • After the incubation period, count the number of dead (non-motile) nauplii in each vial.

4. Data Analysis:

  • Calculate the percentage of mortality for each concentration.

  • Determine the LC50 value (the concentration at which 50% of the nauplii are killed) using probit analysis or other suitable statistical methods.

Mandatory Visualization

Experimental Workflow: Brine Shrimp Lethality Assay

G Workflow for Brine Shrimp Lethality Assay A Hatching of Artemia salina eggs in artificial seawater B Collection of nauplii A->B D Exposure of nauplii to test concentrations in vials B->D C Preparation of this compound/toxin dilutions C->D E Incubation for 24 hours D->E F Counting of dead nauplii E->F G Calculation of LC50 value F->G

Caption: A flowchart illustrating the key steps of the brine shrimp lethality bioassay.

Hypothetical Signaling Pathway for Fungal Toxin-Induced Cytotoxicity

Given the lack of specific information on the signaling pathways modulated by this compound, the following diagram illustrates a generalized pathway by which a fungal toxin could induce cytotoxicity, a plausible mechanism for this compound's observed effects.

G Generalized Signaling Pathway for Fungal Toxin-Induced Cytotoxicity Toxin Fungal Toxin (e.g., this compound) Membrane Cell Membrane Damage Toxin->Membrane Mitochondria Mitochondrial Dysfunction Toxin->Mitochondria Caspase Caspase Activation Membrane->Caspase ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS ROS->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: A diagram showing a potential mechanism of fungal toxin-induced cell death.

References

Ascochitine's Efficacy Compared to Other Mycotoxins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mycotoxin ascochitine and other prominent mycotoxins, including aflatoxin B1 (AFB1), deoxynivalenol (DON), and fumonisin B1 (FB1). The available experimental data on their cytotoxic efficacy is presented, alongside detailed experimental protocols and visualizations of their mechanisms of action. A notable scarcity of research into the effects of this compound on animal cell lines necessitates a degree of indirect comparison.

Data Presentation: Cytotoxicity Comparison

In contrast, extensive research has been conducted on the cytotoxic effects of other major mycotoxins. The following tables summarize the available quantitative data for aflatoxin B1, deoxynivalenol, and fumonisin B1 on various cell lines.

Table 1: Cytotoxicity of Aflatoxin B1 (AFB1)

Cell LineExposure TimeIC50 ValueAssayReference
Vero24 hNot specified (dose-dependent decrease in viability)MTT[2][3][4][5]
MAC-T48 h38.8 µMMTT[6]
Caco-224 hDose-dependent decrease in viabilityMTT[6]
HeLa24 h25 µg/mL (to achieve effect)Not specified[6]

Table 2: Cytotoxicity of Deoxynivalenol (DON)

Cell LineExposure TimeIC50 ValueAssayReference
K56224 h< 0.4 µg/mL (significant inhibition)MTT[7]
Caco-2Not specifiedSynergistic toxicity with NivalenolCell Viability[8]
Animal Primary CellsNot specifiedShowed cytotoxicity and DNA damageMTT, Comet Assay[9][10]

Table 3: Cytotoxicity of Fumonisin B1 (FB1)

Cell LineExposure TimeIC50 ValueAssayReference
Vero24 hSignificant cytotoxicity at 0.01, 0.1, 1, and 10 μg/mlLDH[11]
K56224 h70 µMBrdU[12]
IPEC-J224-48 hDose-dependent decrease in viabilityCCK-8[13][14]
CV-1Not specifiedInduced apoptosisNot specified[15]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of mycotoxin cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Toxin Exposure: Treat the cells with various concentrations of the mycotoxin and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial succinate dehydrogenase in viable cells cleaves the tetrazolium ring of MTT, forming a dark blue formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with different concentrations of the mycotoxin for a defined period.

  • Collection of Supernatant: After incubation, centrifuge the plate and collect the cell-free supernatant.

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the samples at a specific wavelength (e.g., 490 nm). The amount of formazan is directly proportional to the amount of LDH released, which indicates the level of cytotoxicity.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the known signaling pathways of the compared mycotoxins and a typical experimental workflow for cytotoxicity assessment.

cluster_this compound This compound Phytotoxicity This compound This compound PlantCell Plant Cell Membrane This compound->PlantCell Interacts with ElectrolyteLeakage Electrolyte Leakage PlantCell->ElectrolyteLeakage Necrosis Necrosis ElectrolyteLeakage->Necrosis Wilting Wilting Necrosis->Wilting

Caption: Phytotoxic mechanism of this compound in plants.

cluster_AFB1 Aflatoxin B1 (AFB1) Mechanism of Action AFB1 Aflatoxin B1 Metabolism Metabolic Activation (Cytochrome P450) AFB1->Metabolism AFBO AFB1-8,9-epoxide Metabolism->AFBO DNA DNA AFBO->DNA Binds to DNA_Adducts DNA Adducts DNA->DNA_Adducts p53 p53 Activation DNA_Adducts->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Aflatoxin B1 induced apoptosis pathway.

cluster_DON Deoxynivalenol (DON) Mechanism of Action DON Deoxynivalenol Ribosome Ribosome DON->Ribosome Binds to RibotoxicStress Ribotoxic Stress Ribosome->RibotoxicStress MAPK MAPK Activation (JNK, p38) RibotoxicStress->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Caption: Deoxynivalenol induced apoptosis pathway.

cluster_FB1 Fumonisin B1 (FB1) Mechanism of Action FB1 Fumonisin B1 CeramideSynthase Ceramide Synthase FB1->CeramideSynthase Inhibits Sphingolipid Disrupted Sphingolipid Metabolism CeramideSynthase->Sphingolipid TNF TNF Pathway Sphingolipid->TNF Apoptosis Apoptosis TNF->Apoptosis

Caption: Fumonisin B1 induced apoptosis pathway.

cluster_Workflow General Cytotoxicity Experimental Workflow Start Start: Cell Culture Toxin Mycotoxin Treatment (Varying Concentrations) Start->Toxin Incubation Incubation (e.g., 24, 48, 72 hours) Toxin->Incubation Assay Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Data Data Collection (e.g., Absorbance Reading) Assay->Data Analysis Data Analysis (e.g., IC50 Calculation) Data->Analysis End End: Results Analysis->End

Caption: A typical workflow for in vitro cytotoxicity assays.

Conclusion

This guide highlights a significant knowledge gap in the toxicological profile of this compound, particularly concerning its effects on animal and human cells. While its phytotoxic properties are documented, a direct comparison of its cytotoxic efficacy with major mycotoxins like aflatoxin B1, deoxynivalenol, and fumonisin B1 is not possible due to the lack of available data. The provided data and mechanistic diagrams for the well-studied mycotoxins serve as a benchmark for future research. Further investigation into the in vitro cytotoxicity and mechanisms of action of this compound is crucial for a comprehensive understanding of its potential risks to animal and human health.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Ascochitine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE IMPLEMENTATION BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical guidance for the proper disposal of Ascochitine, a mycotoxin produced by fungi of the genus Ascochyta. Due to its potential toxicity, all personnel must adhere to the following procedures to ensure a safe laboratory environment and compliance with waste disposal regulations.

I. Core Principle: Hazardous Waste Management

This compound and all materials contaminated with it must be treated as hazardous chemical waste. Disposal must be conducted through licensed hazardous waste management services. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and approved vendors.

II. Personal Protective Equipment (PPE)

Before handling this compound or any contaminated materials, all personnel must be equipped with the following standard PPE:

  • Disposable Nitrile Gloves: Ensure gloves are compatible with any solvents used.

  • Safety Goggles: Provide protection against splashes.

  • Laboratory Coat: To protect personal clothing.

III. Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of this compound waste is critical to prevent cross-contamination and ensure safe handling and disposal.

A. Solid Waste:

  • Designated Waste Container: All solid waste contaminated with this compound must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the name "this compound," and the appropriate hazard symbols as determined by your EHS department.

  • Contaminated Materials: This includes, but is not limited to:

    • Unused or expired pure this compound.

    • Contaminated personal protective equipment (gloves, lab coats).

    • Weighing papers, pipette tips, and other disposables that have come into contact with this compound.

  • Container Management: Keep the container sealed when not in use. Store in a designated, secure area away from general laboratory traffic.

B. Liquid Waste:

  • Dedicated Waste Container: All liquid waste containing this compound must be collected in a dedicated, clearly labeled, shatter-proof, and leak-proof hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the name "this compound," the solvent(s) used, and the estimated concentration of the mycotoxin.

  • Solvent Compatibility: Do not mix incompatible waste streams. If this compound is dissolved in a solvent, collect it in a container designated for that specific solvent waste stream.

  • Container Management: Keep the container tightly sealed when not in use. Store in a secondary containment bin within a designated, well-ventilated, and secure area.

C. Sharps Waste:

  • Designated Sharps Container: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.

IV. Decontamination and Spill Management

In the event of a spill, immediate action is required to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate and Secure: If the spill is large or involves a volatile solvent, evacuate the immediate area. Restrict access to the spill zone.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including double gloving and respiratory protection if the substance is in powdered form.

  • Containment and Cleanup:

    • For solid spills: Gently cover the spill with an absorbent material to avoid raising dust. Carefully scoop the material into the designated solid hazardous waste container.

    • For liquid spills: Cover the spill with a suitable absorbent material (e.g., chemical absorbent pads or vermiculite). Once absorbed, carefully transfer the material into the designated solid hazardous waste container.

  • Surface Decontamination: Decontaminate the spill area with a suitable disinfectant or a 10% bleach solution, followed by a rinse with water. All materials used for decontamination must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's established procedures.

V. Data Presentation

PropertyValue
Molecular Formula C₁₅H₁₆O₅
Molecular Weight 276.29 g/mol
Appearance Crystalline solid (form may vary)
CAS Number 3615-05-2

VI. Experimental Protocols

Currently, there are no standardized and validated experimental protocols specifically for the chemical inactivation of this compound in a laboratory setting. Therefore, all waste must be managed through a licensed hazardous waste disposal service.

VII. Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Ascochitine_Disposal_Workflow cluster_prep Preparation cluster_waste_generation Waste Generation cluster_collection Collection cluster_storage_disposal Storage & Disposal PPE Don PPE Solid_Waste Solid Waste PPE->Solid_Waste Liquid_Waste Liquid Waste PPE->Liquid_Waste Sharps_Waste Sharps Waste PPE->Sharps_Waste Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Sharps_Container Labeled Sharps Hazardous Waste Container Sharps_Waste->Sharps_Container Secure_Storage Secure Storage Solid_Container->Secure_Storage Liquid_Container->Secure_Storage Sharps_Container->Secure_Storage Disposal Licensed Hazardous Waste Disposal Secure_Storage->Disposal

This compound Disposal Workflow

Personal protective equipment for handling Ascochitine

Author: BenchChem Technical Support Team. Date: November 2025

Ascochitine is a naturally occurring toxic compound.[1][2] Due to its potential for biological activity, it is imperative to handle this substance with a high degree of caution to prevent accidental exposure. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to hazardous chemicals. The following table summarizes the recommended PPE for various activities involving this compound.

ActivityRequired PPENotes
Weighing and Preparing Solutions • Double Nitrile Gloves• Disposable Gown with Knit Cuffs• Chemical Splash Goggles• FFP3 or N95 RespiratorAll operations involving solid this compound or the preparation of concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.
Handling Dilute Solutions • Nitrile Gloves• Lab Coat• Safety Glasses with Side ShieldsWork should be conducted with care to avoid splashes and the generation of aerosols.
Waste Disposal • Double Nitrile Gloves• Disposable Gown• Chemical Splash GogglesUse caution when handling contaminated waste to prevent secondary exposure.

Operational Plan for Handling this compound

A systematic approach is crucial to minimize exposure risk and ensure experimental integrity.

1. Preparation and Weighing:

  • Engineering Controls: All handling of solid this compound and concentrated solutions must occur within a certified chemical fume hood.

  • Personal Protective Equipment: Don the appropriate PPE as specified in the table above (Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles, and Respirator).

  • Weighing: Use a tared weigh boat to carefully measure the desired amount of this compound powder. Avoid creating dust.

  • Cleaning: After weighing, decontaminate the spatula and the balance with a solvent-moistened wipe (e.g., 70% ethanol). Dispose of the wipe as hazardous waste.

2. Reconstitution and Dilution:

  • Solvent Addition: Within the chemical fume hood, carefully add the desired solvent to the vessel containing the weighed this compound.

  • Mixing: Ensure the container is securely capped before mixing or vortexing to prevent spills and aerosol formation.

3. General Handling:

  • Always work in a well-ventilated area.

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Place all contaminated solid waste, including gloves, gowns, and weigh boats, into a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed and properly labeled hazardous waste container.

  • Sharps: Dispose of any contaminated sharps (needles, scalpels, etc.) in a puncture-resistant sharps container.

  • Final Disposal: Adhere to your institution's and local regulations for the disposal of hazardous chemical waste.

Visualizing the Safe Handling Workflow

The following diagram illustrates the key steps in the safe handling of this compound, from receipt of the compound to its final disposal.

Ascochitine_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_final Final Steps A Don Appropriate PPE B Verify Fume Hood Function A->B C Weigh Solid this compound B->C D Reconstitute/Dilute C->D E Perform Experiment D->E F Decontaminate Surfaces E->F G Segregate Hazardous Waste F->G H Dispose of Waste per Protocol G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.